molecular formula C18H19BrO3 B563401 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone CAS No. 93885-34-8

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Cat. No.: B563401
CAS No.: 93885-34-8
M. Wt: 363.251
InChI Key: PRQKSWPBFZCKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, also known as 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, is a useful research compound. Its molecular formula is C18H19BrO3 and its molecular weight is 363.251. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQKSWPBFZCKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661827
Record name 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93885-34-8
Record name 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and characterization of the target molecule, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and thorough characterization methodologies.

Introduction

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a complex organic molecule incorporating several key functional groups: a bromohydrin moiety, a ketone, and an aromatic ether. These features make it a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents. The bromohydrin group, in particular, is a versatile precursor for the introduction of various functionalities, including epoxides and amino alcohols, which are common pharmacophores. This guide will explore a logical and efficient synthetic pathway to this target molecule, commencing from readily available starting materials, and will detail the analytical techniques required for its unambiguous structural elucidation.

Strategic Approach to Synthesis

The synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone can be logically approached in a two-stage process. The first stage involves the formation of a key intermediate, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. The second stage is the introduction of the 3-bromo-2-hydroxypropoxy side chain via etherification of the phenolic hydroxyl group with epibromohydrin.

Stage 1: Synthesis of the Precursor, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone

The precursor, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, also known as 2'-hydroxy-dihydrochalcone, can be efficiently synthesized via a two-step process starting from 2'-hydroxyacetophenone and benzaldehyde.

Step 1a: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone

The initial step is a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and benzaldehyde to yield (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-hydroxychalcone). This reaction is well-established and can be optimized for high yield.[1][2]

Step 1b: Catalytic Hydrogenation of 2'-Hydroxychalcone

The double bond of the resulting 2'-hydroxychalcone is then selectively reduced via catalytic hydrogenation to afford 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. The choice of solvent is crucial in this step to prevent over-reduction of the carbonyl group.[3]

Synthesis of Precursor 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone 2'-Hydroxychalcone 2'-Hydroxychalcone 2'-Hydroxyacetophenone->2'-Hydroxychalcone + Benzaldehyde NaOH, EtOH, 0°C Benzaldehyde Benzaldehyde Benzaldehyde->2'-Hydroxychalcone 1-(2-hydroxyphenyl)-3-phenyl-1-propanone 1-(2-hydroxyphenyl)-3-phenyl-1-propanone 2'-Hydroxychalcone->1-(2-hydroxyphenyl)-3-phenyl-1-propanone H₂, Pd/C DCM

Figure 1: Synthetic pathway to the precursor.
Stage 2: Etherification with Epibromohydrin

The final step in the synthesis is the reaction of the phenolic hydroxyl group of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epibromohydrin. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the terminal carbon of the epoxide ring of epibromohydrin, followed by an intramolecular ring-opening by the bromide ion. This is a classic example of an SN2 reaction.[4]

Final Synthesis Step Precursor 1-(2-hydroxyphenyl)-3-phenyl-1-propanone Target_Molecule 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Precursor->Target_Molecule + Epibromohydrin Base, Solvent Epibromohydrin Epibromohydrin Epibromohydrin->Target_Molecule

Figure 2: Final etherification step.

Detailed Experimental Protocols

Safety Precaution: Epibromohydrin is a toxic and flammable substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[5][6]

Protocol 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone)
  • To a solution of 2'-hydroxyacetophenone (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) at 0°C, add a 40% aqueous solution of sodium hydroxide (5 mL) dropwise with stirring.

  • Maintain the reaction mixture at 0°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid to a pH of approximately 2.

  • Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2'-hydroxychalcone.

Protocol 2: Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone
  • Dissolve the synthesized 2'-hydroxychalcone (2.24 g, 10 mmol) in dichloromethane (DCM, 50 mL).

  • Add 10% palladium on carbon (Pd/C) catalyst (100 mg) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with DCM.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 1-(2-hydroxyphenyl)-3-phenyl-1-propanone as a solid. The product can be further purified by column chromatography if necessary.

Protocol 3: Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone
  • To a solution of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (2.26 g, 10 mmol) in a suitable anhydrous solvent such as acetone or DMF (50 mL), add a base such as anhydrous potassium carbonate (1.52 g, 11 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add epibromohydrin (1.51 g, 11 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product.

Characterization of the Final Product

The structure of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone must be confirmed by a combination of spectroscopic methods.

Property Value Source
Molecular Formula C₁₈H₁₉BrO₃Pharmaffiliates[5]
Molecular Weight 363.25 g/mol Calculated
Appearance Yellow OilPharmaffiliates[5]

Table 1: Physical and Chemical Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene protons of the propanone backbone, and the protons of the 3-bromo-2-hydroxypropoxy side chain. The diastereotopic protons of the methylene groups adjacent to the chiral center will likely appear as complex multiplets.

13C NMR: The carbon NMR spectrum will show signals for all 18 carbon atoms. The carbonyl carbon will appear downfield, and the carbons attached to the bromine and oxygen atoms will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the carbonyl group of the ketone (a strong peak around 1680 cm⁻¹), and the C-O stretching of the ether linkage.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve cleavage of the side chain and the propanone backbone.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. The provided protocols are based on well-established chemical transformations and offer a solid foundation for the successful synthesis and purification of the target molecule. The detailed characterization plan ensures the unambiguous confirmation of the product's structure. This information should prove invaluable to researchers and scientists working in the field of synthetic organic chemistry and drug discovery.

References

  • Asian Journal of Research in Chemistry. An optimized method for synthesis of 2'hydroxy chalcone. [Link]

  • Soto, M., Soengas, R. G., & Rodríguez-Solla, H. (2020). Solvent-Controlled Hydrogenation of 2'-Hydroxychalcones: A Simple Solution to the Total Synthesis of Bussealins. Chemistry – A European Journal, 26(62), 14169-14173. [Link]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (2022). PubMed Central. [Link]

  • Google Patents. (1953). Phenol alcohol-epichlorohydrin reaction products.
  • Pharmaffiliates. 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Epibromohydrin. [Link]

Sources

Physicochemical properties of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. This molecule, a substituted dihydrochalcone derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide synthesizes established methodologies and expert insights for analogous compounds to propose a robust characterization workflow. We will delve into the theoretical basis and practical execution of experiments to determine key parameters such as molecular structure, purity, thermal properties, solubility, and ionization constants. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers and drug development professionals.

Table of Contents

  • Introduction and Molecular Overview

  • Structural Elucidation and Purity Assessment

    • 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 2.2. Mass Spectrometry (MS)

    • 2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

    • 2.4. Chromatographic Purity (HPLC)

  • Thermal and Physical Properties

    • 3.1. Melting Point Determination

    • 3.2. Differential Scanning Calorimetry (DSC)

  • Solubility and Ionization Profile

    • 4.1. Aqueous and Solvent Solubility

    • 4.2. Determination of pKa

  • References

Introduction and Molecular Overview

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a complex organic molecule featuring a dihydrochalcone backbone. The core structure, 1,3-diphenyl-1-propanone, is functionalized on one of the phenyl rings with a 2-(3-bromo-2-hydroxypropoxy) ether linkage. This substituent is commonly introduced via the reaction of a phenolic precursor (e.g., 1-(2-hydroxyphenyl)-3-phenyl-1-propanone) with epibromohydrin. The presence of a bromine atom, a hydroxyl group, and a ketone carbonyl group imparts significant chemical reactivity and potential for diverse intermolecular interactions.

The bromine atom can serve as a heavy atom for X-ray crystallography or as a site for further synthetic modification (e.g., cross-coupling reactions). The secondary alcohol and ketone functionalities provide hydrogen bond donors and acceptors, respectively, which are critical determinants of the molecule's solubility, crystal packing, and biological receptor affinity. Understanding the physicochemical properties of this molecule is a prerequisite for its development in any application, from drug discovery to materials engineering.

This guide outlines the essential experiments required to build a comprehensive physicochemical profile of the target compound.

Structural Elucidation and Purity Assessment

Confirming the chemical identity and purity of a synthesized compound is the foundational step in any research endeavor. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural assignment and quantification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, both ¹H and ¹³C NMR are required.

Expertise & Causality:

  • ¹H NMR will confirm the presence and connectivity of all protons. Key diagnostic signals include the aromatic protons (typically 6.8-8.0 ppm), the diastereotopic methylene protons of the propanone chain, and the protons of the bromo-hydroxypropyl group. The coupling patterns (J-coupling) between these protons are critical for confirming the connectivity.

  • ¹³C NMR provides information on the carbon environment. The carbonyl carbon of the ketone will have a characteristic downfield shift (typically >190 ppm). The number of distinct aromatic and aliphatic carbon signals will confirm the overall symmetry and structure of the molecule.

  • 2D NMR (COSY, HSQC): In cases of complex spectral overlap, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment will definitively establish proton-proton coupling networks, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon atom, solidifying the structural assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and the hydroxyl proton is often observable.

  • Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks by analyzing chemical shifts, coupling constants, and correlations from the 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the elemental composition.

Expertise & Causality:

  • High-Resolution Mass Spectrometry (HRMS): HRMS techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are essential. They provide a highly accurate mass measurement (to within 5 ppm), allowing for the unambiguous determination of the molecular formula.

  • Isotopic Pattern: A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two major peaks in the mass spectrum for the molecular ion ([M]+ or [M+H]+), separated by approximately 2 Da, with nearly equal intensity. This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts. Ensure the mass range covers the expected molecular weight (~378 g/mol ).

  • Analysis: Compare the measured accurate mass with the theoretical mass calculated for the expected formula (C₁₈H₁₉BrO₃). Verify the presence of the characteristic 1:1 isotopic pattern for bromine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Expertise & Causality: This technique provides rapid confirmation of key functional groups. For the target molecule, the expected characteristic absorption bands are:

  • O-H Stretch: A broad band around 3400 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively.

  • C=O Stretch (Ketone): A strong, sharp band around 1685 cm⁻¹ for the aryl ketone.

  • C-O Stretch (Ether): Bands in the 1250-1000 cm⁻¹ region.

  • C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a non-volatile organic compound.

Expertise & Causality: A reversed-phase HPLC method (using a nonpolar stationary phase like C18 and a polar mobile phase) is typically suitable for a molecule of this polarity. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector. A purity level of >95% is generally required for subsequent biological or advanced materials testing.

Experimental Protocol: HPLC Purity Assessment

  • System: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 30% B to 95% B over 20 minutes.

  • Detection: Monitor at a wavelength where the compound has strong absorbance, likely around 254 nm, determined by a UV-Vis scan.

  • Analysis: Inject a solution of the compound (~1 mg/mL). Calculate the purity by the area percentage method.

Thermal and Physical Properties

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Experimental Protocol: Melting Point

  • Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Differential Scanning Calorimetry (DSC)

DSC provides more detailed information than a simple melting point. It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, heat of fusion (ΔHfus), and detection of polymorphic transitions.

Expertise & Causality: A sharp endothermic peak on the DSC thermogram corresponds to the melting of the substance. The peak onset temperature is often reported as the melting point, and the area under the peak is proportional to the heat of fusion. The absence of other thermal events before the melt suggests the sample is a single, stable crystalline form under the experimental conditions.

DSC_Workflow Prep Sample Preparation (Accurately weigh 2-5 mg into an aluminum pan) Seal Hermetic Sealing (Seal pan to enclose sample) Prep->Seal Next Load Instrument Loading (Place sample and reference pans into DSC cell) Seal->Load Next Equil Equilibration (Hold at start temp, e.g., 25°C) Load->Equil Start Program Ramp Heating Ramp (Heat at constant rate, e.g., 10°C/min) Equil->Ramp Execute Method Analysis Data Analysis (Determine onset temp and peak area) Ramp->Analysis Generate Thermogram

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Solubility and Ionization Profile

Solubility is a critical parameter for drug development, affecting absorption, distribution, and formulation. The pKa, or ionization constant, governs how solubility and other properties change with pH.

Aqueous and Solvent Solubility

Determining solubility in various media is essential for predicting behavior in biological systems and for developing formulations.

Expertise & Causality: The "shake-flask" method is a reliable, equilibrium-based approach. The compound is agitated in the solvent of interest for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC. This method is preferred over kinetic or high-throughput methods when high accuracy is required.

Experimental Protocol: Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Dilute an aliquot of the clear supernatant and determine its concentration using a pre-validated HPLC method with a calibration curve.

Table 1: Hypothetical Physicochemical Data Summary

Property Method Predicted/Expected Value Purpose
Molecular Formula HRMS C₁₈H₁₉BrO₃ Identity Confirmation
Molecular Weight HRMS ~378.05 g/mol Identity Confirmation
Melting Point DSC 110-140 °C (sharp range) Purity & Physical State
¹H NMR (CDCl₃) NMR Aromatic, Aliphatic Signals Structural Confirmation
C=O Stretch FTIR ~1685 cm⁻¹ Functional Group ID
Purity RP-HPLC >95% Quality Control
Aqueous Solubility Shake-Flask Low (e.g., < 10 µg/mL) Biopharmaceutical Assessment

| pKa | Potentiometric | No ionizable group < pH 10 | pH-dependent Behavior |

Determination of pKa

The pKa is the pH at which a compound is 50% ionized. For 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, the secondary alcohol is the only weakly acidic proton, with an expected pKa well above the physiological range (>12). Therefore, the molecule is expected to be neutral across the entire physiological pH range of 1-8.

Expertise & Causality: While experimental determination via potentiometric titration or UV-spectrophotometry is possible, it is often unnecessary for compounds lacking acidic or basic functional groups within the relevant pH range. Computational pKa prediction tools (e.g., MarvinSketch, ACD/Labs) can provide a reliable estimate. For this molecule, all prediction tools would confirm the absence of an ionizable center in the pH 1-10 range, making it a neutral compound. This simplifies biopharmaceutical modeling as its properties are not expected to change with pH in the gut or bloodstream.

Logic_Diagram Structure Molecular Structure (No acidic/basic groups in pH 1-10 range) pKa Predicted pKa (pKa > 12 for -OH group) Structure->pKa Leads to Behavior pH-Dependent Behavior pKa->Behavior Dictates Neutral Compound is Neutral in Physiological Range Behavior->Neutral Conclusion Solubility Solubility is pH-Independent Neutral->Solubility Implies

Caption: Logical flow for assessing the ionization state of the compound.

Conclusion

The comprehensive physicochemical characterization of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a critical, multi-step process. It requires the integrated use of spectroscopic, chromatographic, and thermal analysis techniques to build a complete profile of the molecule. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can ensure the generation of high-quality, reliable data. This foundational knowledge is indispensable for making informed decisions in drug discovery, chemical synthesis, and materials science applications, ultimately accelerating the path from molecular concept to real-world innovation.

References

Note: As specific literature for the target compound is unavailable, these references provide authoritative methodologies and context for the characterization of analogous organic molecules.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]

  • Title: Handbook of Modern Pharmaceutical Analysis Source: Ahuja, S., & Dong, M. W. (Eds.). (2005). Academic Press. URL: [Link]

  • Title: The Shake Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. URL: [Link]

  • Title: Principles of Thermal Analysis and Calorimetry Source: Hatakeyama, T., & Quinn, F. X. (1999). John Wiley & Sons. URL: [Link]

A Technical Guide to Substituted Phenyl Propanones: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenyl propanones represent a pivotal class of aromatic ketones that serve as both fundamental building blocks in organic synthesis and as potent pharmacophores in their own right. This technical guide provides an in-depth exploration of this versatile chemical scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core structural features and nomenclature, detail robust synthetic methodologies including the venerable Friedel-Crafts acylation, and outline modern analytical workflows for their characterization and quality control. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical application. A significant portion of this guide is dedicated to the expanding pharmacological relevance of these compounds, from their established role as precursors to complex pharmaceuticals to their emerging direct therapeutic activities, including anticancer and hepatoprotective effects.[1][2] This document serves as a comprehensive resource, integrating detailed protocols, data-rich tables, and explanatory diagrams to facilitate a deeper understanding and application of substituted phenyl propanones in modern research and development.

Introduction to the Phenyl Propanone Scaffold

Core Structure and Isomeric Forms

The phenyl propanone framework consists of a phenyl ring attached to a three-carbon propanone chain. The defining feature of this scaffold is the carbonyl (C=O) group, which imparts a unique reactivity and geometry to the molecule. This carbonyl group can be located at one of two positions on the propane chain, giving rise to two primary, non-substituted isomers:

  • 1-Phenyl-1-propanone (Propiophenone): The carbonyl group is at the C1 position, directly adjacent to the phenyl ring. This conjugation between the aromatic system and the carbonyl group significantly influences its electronic properties and reactivity.

  • 1-Phenyl-2-propanone (P2P or Benzyl-methyl-ketone): The carbonyl group is at the C2 position. In this isomer, the phenyl ring is separated from the carbonyl by a methylene (-CH2-) group, resulting in a different electronic environment and reactivity profile compared to its C1 counterpart.[3]

The true versatility of this scaffold emerges from the potential for substitution on the phenyl ring. The addition of various functional groups (e.g., hydroxyls, halogens, alkyls, amines) at different positions (ortho, meta, para) dramatically alters the molecule's physicochemical properties, including its solubility, lipophilicity, and electronic distribution. These modifications are the key to tuning the molecule for specific biological targets and therapeutic applications.

Significance in Medicinal Chemistry

Substituted phenyl propanones are of immense interest to the pharmaceutical industry for two primary reasons. Firstly, they are exceptionally versatile synthetic intermediates.[3] Their carbonyl group is a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures found in many approved drugs.

Secondly, the phenyl propanone scaffold itself is a "privileged structure," meaning it is capable of binding to a wide range of biological targets. By decorating the core structure with different substituents, chemists can achieve selective interactions with specific enzymes or receptors. This has led to the discovery of substituted phenyl propanones with a broad spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[2]

Physicochemical Properties and Structural Elucidation

Core Physicochemical Characteristics

As ketones, phenyl propanones are polar molecules due to the electronegative oxygen atom of the carbonyl group. This polarity results in dipole-dipole interactions, giving them higher boiling points than non-polar hydrocarbons of similar molecular weight. However, they cannot act as hydrogen bond donors, resulting in lower boiling points than corresponding alcohols.

The solubility of these compounds is dictated by a balance between the polar carbonyl group and the non-polar phenyl and alkyl portions. Lower-molecular-weight variants show some miscibility with water, but solubility decreases as the size of the non-polar regions increases. They are generally soluble in common organic solvents.

Data Summary: 1-Phenyl-1-propanone (Propiophenone)

The parent compound, propiophenone, serves as a reference for understanding the basic properties of this class.

PropertyValueSource
Molecular Formula C₉H₁₀OPubChem[4]
Molecular Weight 134.17 g/mol PubChem[4]
Physical State Colorless to light amber liquid or solidPubChem[4]
Melting Point 17.5 - 21 °CPubChem[4]
Boiling Point 218 °C at 760 mmHgPubChem[4]
Density 1.0105 g/cm³ at 20 °CPubChem[4]
Water Solubility 0.2 wt% at 20 °C (Insoluble)PubChem[4]
LogP 2.19PubChem[4]
Spectroscopic Characterization

unambiguous identification of substituted phenyl propanones relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent feature is a strong, sharp absorption peak typically found between 1680-1700 cm⁻¹ corresponding to the C=O bond stretch. If the carbonyl is conjugated with the phenyl ring (as in 1-phenyl-1-propanones), this peak is often shifted to a lower wavenumber.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a wealth of structural information. Protons on the phenyl ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns indicating the substitution pattern. The aliphatic protons of the propane chain appear further upfield (δ 1.0-3.5 ppm). The integration of these signals confirms the proton count in different environments.

    • ¹³C NMR: The carbonyl carbon is highly deshielded and gives a characteristic signal in the δ 190-210 ppm region. Aromatic carbons appear between δ 120-140 ppm, while the aliphatic carbons are found at higher field strengths.[2]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. The fragmentation pattern is also diagnostic; a common fragment observed for 1-phenyl-1-propanones is the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105.[4]

Key Synthetic Methodologies

The synthesis of substituted phenyl propanones can be achieved through several reliable routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation

This is arguably the most fundamental and widely employed method for the synthesis of aromatic ketones, particularly 1-phenyl-1-propanone derivatives. The reaction involves the treatment of an aromatic ring (such as benzene or a substituted benzene) with an acyl halide (e.g., propanoyl chloride) or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality: The Lewis acid coordinates with the acyl halide, creating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the aromatic ring in a classic electrophilic aromatic substitution mechanism, forming the new carbon-carbon bond and ultimately the desired ketone. The regioselectivity of the reaction is governed by the nature of any pre-existing substituents on the aromatic ring.

G Benzene Substituted Benzene Ketone Substituted 1-Phenyl-1-propanone Benzene->Ketone Friedel-Crafts Acylation PropanoylChloride Propanoyl Chloride + AlCl₃ PropanoylChloride->Ketone

Caption: Friedel-Crafts Acylation workflow.

Synthesis via Chalcone Intermediates

An alternative and powerful strategy, particularly for synthesizing 1,3-diaryl propanone derivatives, involves a two-step process starting with a chalcone. Chalcones are α,β-unsaturated ketones prepared via a Claisen-Schmidt condensation between an aromatic aldehyde and an aromatic ketone. The resulting C=C double bond in the chalcone is then subjected to a conjugate addition reaction (e.g., with a thiol), which yields the substituted 1,3-diphenyl propanone.[1]

Protocol: Synthesis of a Substituted 1,3-Diphenyl-3-(phenylthio)propan-1-one

This protocol is adapted from a demonstrated synthesis of cytotoxic 1,3-diphenyl-3-(phenylthio)propan-1-ones.[1] It exemplifies the conjugate addition approach.

Step 1: Synthesis of the Chalcone Intermediate

  • Dissolve the starting ketone (1 mmol) and the substituted aryl aldehyde (1 mmol) in ethanol.

  • Add a 10% (w/v) aqueous solution of sodium hydroxide (3 mL) to the stirring solution.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • If the chalcone product precipitates as a solid, filter the mixture, wash the solid with cold ethanol, and dry to obtain the pure chalcone.

  • If the product is an oil, evaporate the solvent under vacuum and extract the product using ethyl acetate and water.

Step 2: Conjugate Addition of Thiophenol

  • Add the synthesized chalcone (2.0 mmol) to a stirred mixture of cinchonine (1.5 mol%) in chloroform (4 mL).

  • Add thiophenol (3 mmol) to the mixture and continue stirring.

  • Monitor the reaction to completion via TLC.[1]

  • Once complete, evaporate the solvents under vacuum.

  • For solid products, wash the residue with hexane and recrystallize from ethyl acetate.[1]

  • For oily products, purify via column chromatography.[1]

Analytical Workflows

Ensuring the purity and confirming the identity of a synthesized compound are critical steps in any research and development pipeline. A typical workflow involves purification followed by characterization.

G Crude Crude Reaction Product Purify Purification (Column Chromatography / Recrystallization) Crude->Purify Pure Purified Compound Purify->Pure Identity Structural Confirmation (NMR, MS, IR) Pure->Identity Purity Purity Assessment (HPLC, GC-MS) Pure->Purity Final Characterized Compound (>95% Purity) Identity->Final Purity->Final

Caption: Standard analytical workflow for synthesized compounds.

Purification and Separation

After synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts.

  • Column Chromatography: This is the workhorse technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). By eluting with a solvent system of increasing polarity, components of the mixture can be isolated.

  • Recrystallization: For solid products, this technique can yield highly pure material. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble upon cooling, while impurities remain in solution.

Quality Control and Confirmation

Once purified, the compound's identity and purity must be rigorously confirmed.

  • Structural Confirmation: As detailed in Section 2.3, a combination of NMR, MS, and IR spectroscopy is used to confirm that the synthesized molecule has the correct structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are quantitative methods used to determine the purity of the sample, which is a critical requirement for compounds intended for biological testing.

Pharmacological Significance and Therapeutic Potential

The true value of the substituted phenyl propanone scaffold lies in its broad utility in drug discovery.

Role as Synthetic Intermediates

Many complex drugs contain substructures that can be traced back to a phenyl propanone starting material. For example, 1-phenyl-2-propanone is a well-known precursor in the synthesis of various amphetamine-class compounds. The carbonyl group at the C2 position is ideal for reductive amination reactions to introduce the key amine functionality.

Direct Biological Activity

Recent research has increasingly focused on the inherent pharmacological activities of the substituted phenyl propanone scaffold itself.

  • Anticancer Agents: Certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have demonstrated significant cytotoxic activity against human breast cancer (MCF-7) cells, in some cases exceeding the potency of the reference drug Tamoxifen.[1] The inclusion of a tertiary amine side chain, similar to that in Tamoxifen, appears to enhance this cytotoxic effect.[1]

  • Hepatoprotective and Anti-inflammatory Agents: A series of novel, highly substituted phenyl ketone derivatives were designed and synthesized as potential treatments for Nonalcoholic Fatty Liver Disease (NAFLD).[2] One lead compound, 5f , was shown to significantly reduce total cholesterol and triglyceride levels both in vitro and in vivo.[2] This therapeutic potential is linked to the modulation of oxidoreductase activity.[2] Oxidative stress is a key pathological driver in NAFLD, and enzymes like NADPH oxidase are considered important therapeutic targets.[2]

G Drug Substituted Phenyl Propanone (e.g., Compound 5f) Enzyme Target Enzyme (e.g., Oxidoreductase) Drug->Enzyme Binds to & Modulates Activity Disease Disease Progression (e.g., NAFLD) Effect Pathological Effect (e.g., Oxidative Stress) Enzyme->Effect Catalyzes Effect->Disease Drives

Caption: Conceptual mechanism of action for therapeutic phenyl propanones.

Conclusion and Future Directions

The substituted phenyl propanone scaffold is a cornerstone of modern organic and medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to interact with a diverse array of biological targets, ensures its continued relevance. The classic Friedel-Crafts acylation provides a direct route to many derivatives, while multi-step sequences involving chalcone intermediates offer access to more complex substitution patterns.

Future research will likely focus on several key areas:

  • Expansion of Chemical Space: The design and synthesis of novel derivatives with unique substitution patterns to probe new biological targets.

  • Green Chemistry: The development of more sustainable and efficient synthetic routes, potentially utilizing novel catalytic systems.

  • Mechanism of Action Studies: Deeper investigation into how these molecules exert their therapeutic effects at a molecular level, moving beyond target identification to pathway modulation.

As computational drug design and high-throughput screening technologies continue to advance, the humble phenyl propanone core will undoubtedly serve as the starting point for the next generation of innovative therapeutics.

References

  • Title: 1-Phenyl-1-propanone | C9H10O | CID 7148 Source: PubChem - NIH URL: [Link]

  • Title: Phenyl-2-propanone | Drug Information, Uses, Side Effects, Chemistry Source: Pharmacompass URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents Source: PMC - NIH URL: [Link]

  • Title: Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity Source: PMC - PubMed Central URL: [Link]

  • Title: Aldehydes, Ketones and Carboxylic Acids Source: NCERT URL: [Link]

Sources

A Technical Guide to the Potential Biological Activities of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic chalcone derivative, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. While direct experimental data for this specific molecule is not available in current literature, this guide synthesizes information from structurally related compounds to postulate its potential biological activities and outlines a rigorous, multi-stage research plan for its evaluation. By analyzing its core chalcone scaffold, the bromo-substituent, and the 2-hydroxypropoxy moiety, we hypothesize significant potential in anticancer, anti-inflammatory, and antimicrobial applications. This guide details the scientific rationale, proposes a comprehensive suite of experimental protocols from in silico modeling to in vitro validation, and provides frameworks for interpreting potential data.

Introduction: Structural Rationale and Therapeutic Potential

The compound 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone belongs to the chalcone family, which are precursors to flavonoids and are known for a wide spectrum of pharmacological activities.[1][2] The therapeutic promise of this specific derivative stems from the unique combination of its three primary structural features:

  • The Chalcone Backbone: The α,β-unsaturated ketone system (–CO–CH=CH–) is a hallmark of chalcones and is fundamentally responsible for many of their biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5] This reactive moiety allows for interactions with numerous biological targets.[4]

  • The 3-Bromo-2-hydroxypropoxy Group: The introduction of a halogen, specifically bromine, onto the chalcone structure can significantly enhance its biological potency. Bromo-substituted chalcones have demonstrated notable cytotoxic effects against cancer cell lines.[6][7] The hydroxyl group (-OH) can influence solubility and is often crucial for increasing biological activity.[2] The entire propoxy chain can modulate the compound's pharmacokinetic properties.

  • A Privileged Scaffold: Chalcones are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity, making them excellent starting points for drug discovery.[4]

Based on this structural analysis, we can logically infer that 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a prime candidate for investigation as a novel therapeutic agent. This guide outlines a systematic approach to unlock and validate its potential.

Postulated Biological Activities and Mechanistic Pathways

Drawing from extensive research on chalcone analogues, we hypothesize three primary areas of biological activity for this compound.

Anticancer Activity

Chalcones are well-documented as promising anticancer agents.[1][8][9] They can induce apoptosis (programmed cell death) in cancer cells, disrupt mitochondrial function, and interfere with key signaling pathways that control cell proliferation.[8][9] The presence of a bromine atom is anticipated to enhance this cytotoxic potential.[7]

Potential Mechanism of Action: A plausible mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. This can be initiated by increasing reactive oxygen species (ROS) levels within cancer cells, leading to cellular stress and triggering caspase cascades.[8] Furthermore, chalcones have been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical for cancer cell growth and survival.[9][10]

Anticancer_Pathway Compound Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces MAPK MAPK Pathway (ERK, JNK, p38) Compound->MAPK Modulates Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis NFkB_Inhibit NF-κB Inhibition MAPK->NFkB_Inhibit NFkB_Inhibit->Apoptosis Promotes

Caption: Postulated anticancer signaling pathway for the chalcone derivative.

Anti-inflammatory Activity

Chalcones consistently exhibit potent anti-inflammatory properties.[11][12] They can suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α).[11]

Potential Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] By preventing the activation of NF-κB, the compound can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing NO and prostaglandins, respectively.[10][11][12]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Stimulus->NFkB Activates Compound Chalcone Derivative Compound->NFkB Inhibits Gene Gene Transcription NFkB->Gene Promotes Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α) Gene->Mediators Leads to

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial Activity

The α,β-unsaturated carbonyl system is a key pharmacophore for the antimicrobial activity of chalcones, effective against a range of bacteria and fungi.[3][5] Halogen substitution, including chlorine and bromine, has been shown to enhance this activity.[13]

Potential Mechanism of Action: The antimicrobial effect is likely due to the disruption of microbial cellular processes. Chalcones can interfere with bacterial cell division, inhibit biofilm formation, and disrupt efflux pumps that bacteria use to expel antibiotics, potentially reversing drug resistance.[14][15] The electrophilic nature of the chalcone core can lead to covalent modification of essential microbial enzymes.

Proposed Research Workflow: A Phased Approach

A systematic evaluation is critical to validate the hypothesized activities. The following workflow provides a logical progression from computational prediction to in vitro confirmation.

Research_Workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Mechanistic Validation P1_1 Molecular Docking (Target Prediction) P1_2 ADMET Prediction P1_1->P1_2 P1_3 Chemical Synthesis & Purification P2_1 Cytotoxicity Assay (e.g., MTT) P1_3->P2_1 P2_2 Antimicrobial Assay (e.g., MIC) P1_3->P2_2 P2_3 Anti-inflammatory Assay (e.g., Griess) P1_3->P2_3 P3_1 Apoptosis Assays (Caspase, Flow Cytometry) P2_1->P3_1 P3_3 Gene Expression (RT-qPCR) P2_3->P3_3 P3_2 Western Blot (Signaling Proteins) P3_1->P3_2

Caption: A three-phase workflow for evaluating the compound's biological activity.

Detailed Experimental Protocols

The following protocols are standard, validated methods for assessing the key biological activities proposed.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity.

Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the chalcone derivative in DMSO and further dilute in culture medium. Treat cells with final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and an untreated control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the growth of specific microorganisms.

Objective: To find the lowest concentration of the compound that prevents visible microbial growth.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of 5x10⁵ CFU/mL in Mueller-Hinton Broth.

  • Compound Dilution: Perform a two-fold serial dilution of the chalcone derivative in a 96-well plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the compound's ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the chalcone derivative for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Screening Results (IC50 in µM)

Cell Line Compound Doxorubicin (Control)
MCF-7 (Breast) Expected < 20 µM 0.8 µM
A549 (Lung) Expected < 20 µM 1.2 µM
PC-3 (Prostate) Expected < 25 µM 1.5 µM

| WRL-68 (Normal) | Expected > 50 µM | 15.0 µM |

Table 2: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)

Microorganism Gram Compound Ciprofloxacin (Control)
S. aureus + Expected < 32 1
E. coli - Expected < 64 0.5

| C. albicans | Fungi | Expected < 64 | 2 |

Conclusion

The structural features of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone strongly suggest its potential as a multi-faceted therapeutic agent. Its chalcone core, augmented by strategic bromo and hydroxypropoxy substitutions, provides a solid foundation for expecting significant anticancer, anti-inflammatory, and antimicrobial activities. The experimental framework detailed in this guide offers a robust, logical, and efficient pathway for systematically investigating these potentials. Successful validation through these protocols would establish this molecule as a promising lead compound for further preclinical and clinical development.

References

  • GSC Online Press. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. Available at: [Link]

  • ResearchGate. (2007). The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chalcone Derivatives As Potential Biological Activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Available at: [Link]

  • MDPI. (2016). Synthesis of Chalcones with Anticancer Activities. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Available at: [Link]

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available at: [Link]

  • MDPI. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Available at: [Link]

  • PubMed. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Available at: [Link]

  • MDPI. (2022). Effect of Physical Properties and Chemical Substitution of Excipient on Compaction and Disintegration Behavior of Tablet: A Case Study of Low-Substituted Hydroxypropyl Cellulose (L-HPC). Available at: [Link]

  • ScienceDirect. (2022). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available at: [Link]

  • ResearchGate. (2024). Anti-Inflammatory Potential of Chalcone Related Compounds: An Updated Review. Available at: [Link]

  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Available at: [Link]

  • AIP Publishing. (2018). The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. Available at: [Link]

  • RSC Publishing. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. Available at: [Link]

  • PubMed. (2014). Influence of Different Types of Low Substituted Hydroxypropyl Cellulose on Tableting, Disintegration, and Floating Behaviour of Floating Drug Delivery Systems. Available at: [Link]

  • MDPI. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Available at: [Link]

  • ResearchGate. (2023). Chalcones As Broad-Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Antimicrobial Activity of Substituted Chalcones. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, crystallization, and structural elucidation of the target molecule, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. While a definitive published crystal structure for this specific compound is not currently available in open literature, this document outlines a robust and scientifically grounded pathway for its preparation and detailed structural analysis. The protocols described herein are based on established synthetic methodologies for structurally related compounds, particularly analogs of the antiarrhythmic drug Propafenone. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and characterize this and similar molecules, providing both the theoretical basis and practical, step-by-step instructions for its crystallographic analysis.

Introduction: Context and Rationale

The propiophenone scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, is a structurally interesting molecule that can be viewed as an analog of Propafenone, a class 1c antiarrhythmic agent. The presence of a brominated hydroxypropoxy side chain offers a unique combination of functional groups that can participate in various intermolecular interactions, making its three-dimensional structure of significant interest for understanding its potential biological targets and for the rational design of new therapeutic agents. A detailed knowledge of the crystal structure is paramount as it provides unequivocal information about the molecular conformation, stereochemistry, and the intricate network of non-covalent interactions that govern the packing of molecules in the solid state. This information is invaluable for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of the compound.

Synthetic Pathway and Rationale

The synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone can be logically approached from the precursor 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. This precursor can be synthesized via a Claisen-Schmidt condensation followed by a reduction, or through a Friedel-Crafts acylation. A common and effective route to the precursor is the reaction between o-hydroxyacetophenone and benzaldehyde to form a chalcone, which is then selectively reduced to the desired propiophenone.

The subsequent introduction of the 3-bromo-2-hydroxypropoxy side chain can be achieved by reacting the phenolic hydroxyl group of the precursor with epibromohydrin. This reaction typically proceeds via a nucleophilic attack of the phenoxide on the epoxide ring of epibromohydrin.

Synthesis_Pathway A o-Hydroxyacetophenone C 1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) A->C Base (e.g., NaOH) Methanol/Ethanol B Benzaldehyde B->C D 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone (Precursor) C->D H2, Pd/C F 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (Target Molecule) D->F Base (e.g., K2CO3) Solvent (e.g., Acetone) E Epibromohydrin E->F

Caption: Proposed synthetic pathway for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.

Experimental Protocols

Synthesis of 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone (Precursor)

This two-step protocol is adapted from established procedures for the synthesis of similar propiophenones.[1][2]

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-hydroxyacetophenone (10 mmol) and benzaldehyde (12 mmol) in 100 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (20 mmol in 20 mL of water).

  • Reaction Monitoring: The reaction mixture will typically turn yellow or orange. Stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is approximately 5-6. A yellow precipitate of the chalcone will form.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Step 2: Reduction to 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone

  • Hydrogenation Setup: In a Parr hydrogenation apparatus, dissolve the synthesized chalcone (5 mmol) in 50 mL of ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the chalcone).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 8-12 hours.

  • Catalyst Removal: After the reaction is complete (monitored by TLC), carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. The product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (Target Molecule)

This procedure is based on the known reactivity of phenols with epibromohydrin.[3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (2 mmol), anhydrous potassium carbonate (4 mmol), and 30 mL of dry acetone.

  • Reagent Addition: Add epibromohydrin (3 mmol) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Several methods should be attempted to find the optimal crystallization conditions.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a small amount of a relatively volatile solvent. Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a less volatile solvent in which the compound is less soluble.

    • Sitting Drop: Place a drop of the concentrated solution in a small container, which is then placed inside a larger sealed container with a reservoir of a precipitant solvent.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The following outlines the standard workflow for determining the crystal structure of a novel compound.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal will be mounted on a goniometer head and placed on a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).

Structure Solution and Refinement

The collected diffraction data will be processed to determine the unit cell parameters and space group. The initial crystal structure can be solved using direct methods or Patterson methods. The resulting structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Anticipated Structural Features

Based on the molecular structure, several key features can be anticipated in the crystal structure.

  • Molecular Conformation: The molecule possesses significant conformational flexibility around the propanone and propoxy chains. The relative orientation of the two phenyl rings will be a key conformational feature.

  • Hydrogen Bonding: The hydroxyl group on the propoxy chain is a strong hydrogen bond donor, while the carbonyl oxygen and the ether oxygen are potential hydrogen bond acceptors. It is highly likely that the crystal packing will be dominated by intermolecular hydrogen bonds.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, acting as a Lewis acidic site.

  • π-π Stacking: The two phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Data Presentation

Upon successful crystallographic analysis, the following data should be presented in tabular format.

Table 1: Anticipated Crystallographic Data and Refinement Details

ParameterExpected Value/Range
Chemical formulaC18H19BrO3
Formula weight363.25 g/mol
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
V (ų)To be determined
ZTo be determined
Calculated density (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)~0.1 x 0.1 x 0.1
θ range for data collection2-28°
Reflections collectedTo be determined
Independent reflectionsTo be determined
R_int< 0.05
Final R indices [I>2σ(I)]R1 < 0.05, wR2 < 0.15
Goodness-of-fit on F²~1.0

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and structural elucidation of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. While an experimentally determined crystal structure is not yet publicly available, the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis provided herein offer a clear and actionable path for researchers to obtain this valuable data. The anticipated structural features, including the potential for extensive hydrogen and halogen bonding, suggest a rich and complex solid-state chemistry for this molecule. The successful determination of its crystal structure will undoubtedly provide significant insights for the fields of medicinal chemistry and materials science.

References

  • Patent CN104262178A: Synthesis method of propafenone hydrochloride.
  • PrepChem: Synthesis of 2-hydroxy-3-(2-methoxy-phenoxy)-3-phenyl-propylamine. [Link]

  • ResearchGate: Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. [Link]

  • Indian Journal of Pharmaceutical Sciences: Synthesis of propafenone, an antiarrhythmic agent. [Link]

  • PMC: T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][4][5]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. [Link]

  • ResearchGate: Synthesis of 3-Allylchromones, Homoisoflavones and Bischromones from (E)-1-(2-hydroxyphenyl)-3-(N,N-Dimethylamino)prop-2-en-1-One. [Link]

  • ResearchGate: (a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][4][5][6]triazole (2) (i)... [Link]

  • Patent CN106518635A: Synthesis method for 3-methoxypropiophenone.
  • Semantic Scholar: Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the. [Link]

  • Royal Society of Chemistry: Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • Patent CN115124409A: Preparation method of propafenone hydrochloride intermedi
  • SIELC Technologies: 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. [Link]

  • PubChem: 2'-Hydroxy-3-phenylpropiophenone. [Link]

  • ResearchGate: Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. [Link]

  • Patent CN115124409A: Preparation method of propafenone hydrochloride intermedi
  • PubChem: 2-Hydroxy-1-phenyl-1-propanone. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways for the compound 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. As a molecule incorporating a chalcone backbone, an aromatic ether linkage, and a reactive bromohydrin moiety, its stability profile is of critical interest for researchers, particularly in the fields of medicinal chemistry and drug development. This document outlines a systematic approach to evaluating its stability through forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines. We will delve into the causality behind experimental design, predict the most probable degradation mechanisms based on functional group chemistry, and describe the requisite analytical methodologies for developing a robust, stability-indicating assay.

Introduction to the Molecule and its Structural Features

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a complex organic molecule with several key functional groups that dictate its reactivity and stability:

  • Chalcone Core: The 1,3-diphenyl-1-propanone structure forms an α,β-unsaturated ketone system, known as a chalcone. This moiety is a well-recognized pharmacophore found in many biologically active compounds but can be susceptible to specific degradation pathways like Michael addition or photodegradation.[1][2]

  • Aromatic Ether Linkage: The propoxy group is linked to one of the phenyl rings via an ether bond. Aromatic ethers are generally stable but can be cleaved under harsh acidic conditions.

  • Bromohydrin Group: The -(3-Bromo-2-hydroxypropoxy) side chain contains a vicinal bromo-alcohol, or bromohydrin. This is the most reactive site on the molecule, particularly susceptible to base-catalyzed intramolecular cyclization to form an epoxide.[3]

Understanding the interplay of these functional groups is paramount to predicting the compound's degradation profile and establishing appropriate storage and handling conditions. The primary framework for this investigation is the forced degradation or stress testing study, which is a regulatory requirement for new drug substances.[4][5]

Forced Degradation Study: A Framework for Intrinsic Stability

A forced degradation study is designed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[4] Its purpose is twofold: to elucidate potential degradation products and to develop a stability-indicating analytical method capable of resolving the parent compound from these degradants. The design of these studies is guided by the ICH Q1A(R2) guideline.[6][7]

Experimental Workflow Design

The logical flow of a forced degradation study is critical for ensuring data integrity and efficiency. The process involves subjecting the compound to multiple stressors, analyzing the resulting mixtures, and using that information to validate the analytical method.

FDS_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions (ICH Q1A/Q1B) cluster_analysis Phase 3: Analysis & Method Development cluster_validation Phase 4: Validation API Prepare Stock Solution of Compound in Suitable Solvent (e.g., Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose Aliquots Thermal Thermal (Solid State, 80°C) API->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Compliant Chamber) API->Photo Expose Aliquots Neutralize Neutralize/Quench Reactions at Time Points Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via HPLC-UV/PDA (Initial Method) Neutralize->HPLC PeakPurity Assess Peak Purity & Mass Balance HPLC->PeakPurity Optimize Optimize HPLC Method for Resolution of Degradants PeakPurity->Optimize If Resolution < 1.5 or Purity Fails Validate Validate Stability-Indicating Method (ICH Q2(R1)) PeakPurity->Validate If Resolution ≥ 1.5 & Purity Passes Optimize->Validate

Caption: A typical workflow for a forced degradation study.

Predicted Degradation Pathways and Mechanisms

Based on the compound's structure, we can predict its behavior under various stress conditions.

Hydrolytic Degradation

Hydrolysis studies evaluate the susceptibility of a molecule to water-catalyzed degradation at different pH values.[8][9]

  • Base-Catalyzed Degradation (Alkaline Hydrolysis): The bromohydrin moiety is highly susceptible to base. The hydroxyl group is deprotonated, and the resulting alkoxide acts as an intramolecular nucleophile, displacing the adjacent bromide to form a stable epoxide ring. This is predicted to be the primary and most rapid degradation pathway. Chalcones are also known to degrade under basic conditions.[1]

    • Protocol: Dissolve the compound in a 1:1 acetonitrile:water mixture to a final concentration of 1 mg/mL. Add an equal volume of 0.1 M NaOH. Keep at room temperature and analyze samples at 0, 1, 4, 8, and 24 hours.

    • Causality: Room temperature is often sufficient for this rapid reaction. Higher temperatures would likely result in complete degradation within the first time point, providing little useful kinetic information.

Caption: Predicted primary degradation pathway under basic conditions.

  • Acid-Catalyzed Degradation (Acidic Hydrolysis): The compound is expected to be more stable under acidic conditions compared to basic ones. While propafenone, a related structure, shows susceptibility to acid[10], the primary labile site here, the bromohydrin, is less reactive to acid. Prolonged exposure to heat and strong acid may eventually lead to the cleavage of the ether linkage.

    • Protocol: Dissolve the compound in a 1:1 acetonitrile:water mixture to 1 mg/mL. Add an equal volume of 0.1 M HCl. Heat at 60-80°C and analyze samples at regular intervals over 48-72 hours.

    • Causality: Elevated temperature is required to provide sufficient energy to overcome the activation barrier for ether hydrolysis, which is generally a slow process.

Oxidative Degradation

Oxidation is a common degradation pathway for many pharmaceuticals. Hydrogen peroxide is a standard reagent used to simulate oxidative stress.[11]

  • Protocol: Dissolve the compound in acetonitrile to 1 mg/mL. Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and analyze at 0, 2, 8, and 24 hours.

  • Causality: The electron-rich double bond of the chalcone moiety and potentially the aromatic rings are susceptible to oxidation. Propafenone is known to be highly susceptible to peroxide degradation.[10] The reaction is typically performed at room temperature to avoid thermal decomposition of the peroxide.

Photodegradation

Photostability testing is essential to determine if the compound requires light-resistant packaging. The ICH Q1B guideline provides the standard for photostability testing.[12][13][14]

  • Protocol: Expose a solution (e.g., 1 mg/mL in acetonitrile/water) and the solid-state compound to a calibrated light source within a photostability chamber. The exposure should be no less than 1.2 million lux hours and 200 watt hours per square meter. A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

  • Causality: The conjugated system of the chalcone core is a chromophore that can absorb UV light. This can lead to cis-trans isomerization of the double bond or other photochemical reactions. Chalcones are often reported to be unstable under photolytic conditions.[1][15]

Thermal Degradation

Thermal stability is assessed to understand the impact of heat, which might be encountered during manufacturing or storage.

  • Protocol: Store the solid compound in a controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days). A parallel sample should be stored at 80°C with 75% relative humidity to assess the combined effect of heat and moisture.

  • Causality: Based on studies of similar structures like chalcones and aromatic ketones, the compound is predicted to be relatively stable to dry heat under typical stress testing conditions.[1][16] Significant decomposition of aromatic ketones and ethers often requires temperatures well above 100°C.[16][17] However, the combination of heat and humidity can sometimes promote hydrolytic pathways.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[18][19]

HPLC Method Protocol
  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point due to the non-polar nature of the molecule.

  • Mobile Phase: A gradient elution is recommended to resolve the parent peak from potentially more polar (hydrolyzed) or less polar (dimeric) degradants.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the chalcone chromophore (likely between 250-370 nm), and use a PDA detector to check for peak purity across the entire spectrum.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation (Self-Validating System)

The trustworthiness of the method is established through validation. The key parameter for a stability-indicating assay is specificity . The analysis of the stressed samples is the ultimate test of specificity. The method is considered validated for this purpose if:

  • The parent peak is resolved from all degradation product peaks with a resolution of >1.5.

  • The parent peak shows no co-elution, as confirmed by peak purity analysis (e.g., using a PDA detector).

  • A mass balance is achieved, where the sum of the parent compound assay and the area percent of all degradants is close to 100%, indicating that all major degradation products are detected.

Summary of Predicted Stability Profile

The following table summarizes the anticipated results from the forced degradation study based on the chemical principles discussed.

Stress ConditionReagent/ParametersPredicted Extent of DegradationPrimary Predicted Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 80°C, 48hMinor (< 10%)Products of ether cleavage
Base Hydrolysis 0.1 M NaOH, RT, 24hSignificant (> 50%)Epoxide from intramolecular cyclization
Oxidation 3% H₂O₂, RT, 24hModerate (10-30%)Oxidized chalcone derivatives (e.g., epoxidation of double bond)
Thermal (Dry) 80°C, 7 daysNegligible (< 2%)None expected
Photolytic ICH Q1B exposureModerate (10-25%)Cis-trans isomers of the chalcone

Recommendations for Storage and Handling

Based on the predicted stability profile, the following precautions are recommended:

  • Avoid Basic Conditions: The compound is highly sensitive to bases. All solutions should be prepared in neutral or slightly acidic media. Avoid contact with basic materials.

  • Protect from Light: Due to potential photosensitivity, the solid material and its solutions should be stored in amber containers or otherwise protected from UV and visible light.

  • Room Temperature Storage: The compound is expected to be thermally stable, so standard room temperature storage is likely adequate. Refrigeration is not strictly necessary unless long-term storage of solutions is required.

Conclusion

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a molecule with distinct stability liabilities dictated by its functional groups. The bromohydrin moiety represents the most significant vulnerability, leading to rapid degradation under basic conditions to form an epoxide. The chalcone core contributes to moderate susceptibility towards oxidative and photolytic stress. The compound demonstrates good predicted stability against thermal and acidic stress under standard pharmaceutical testing conditions. A well-designed forced degradation study, coupled with the development of a validated, stability-indicating HPLC method, is essential for any research or development program involving this compound to ensure the quality and integrity of all experimental data.

References

  • Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. PMC, NIH. Available at: [Link]

  • Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. RSC Advances. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. Available at: [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Atmospheric Environment. Available at: [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available at: [Link]

  • Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. PubMed. Available at: [Link]

  • Thermal Degradation of Poly (Ether Ketone Ketone) Copolymers at Processing Temperatures. ResearchGate. Available at: [Link]

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

  • Hydrolytic Degradation and Bioactivity of Electrospun PCL-Mg-NPs Fibrous Mats. MDPI. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Resolution from degradation products and propafenone HCl. ResearchGate. Available at: [Link]

  • (PDF) Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay1. ResearchGate. Available at: [Link]

  • Bromohydrin synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • KETONES I 2555. CDC. Available at: [Link]

  • Investigation of hydrolytic degradation of polyhydroxyalkanoates and their mixtures with polylactides. Academic Journals and Conferences. Available at: [Link]

  • Compatibility and stability of propafenone hydrochloride. Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Thermal degradation kinetics of aromatic ether polymers. Mississippi State University Scholars Junction. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available at: [Link]

  • Review on Hydrolytic Degradation Behavior of Biodegradable Polymers from Controlled Drug Delivery System. ResearchGate. Available at: [Link]

  • Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. ACS Publications. Available at: [Link]

  • 1-Bromo-3-phenyl-2-propanone. PubChem. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. PubMed. Available at: [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. Available at: [Link]

  • Bromohydrin Formation Mechanism With NBS. YouTube. Available at: [Link]

  • Chemical Properties of 1-hydroxy-3-phenyl-2-propanone. Cheméo. Available at: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available at: [Link]

  • Hydroxylated chalcones with dual properties: Xanthine oxidase inhibitors and radical scavengers. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices. ResearchGate. Available at: [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. PMC, PubMed Central. Available at: [Link]

  • Special Issue “Biosynthesis and Application of Natural Compound”. MDPI. Available at: [Link]

  • Drug release from and hydrolytic degradation of a poly(ethylene glycol) grafted poly(3-hydroxyoctanoate). PubMed. Available at: [Link]

  • 1-Hydroxy-3-Phenyl-2-Propanone. ResearchGate. Available at: [Link]

  • (PDF) Degradation Pathway. ResearchGate. Available at: [Link]

  • 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. SIELC Technologies. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. David Publishing. Available at: [Link]

Sources

A Technical Guide to Determining the Solubility of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. Given the absence of extensive public data on this specific molecule, this document outlines the fundamental principles, strategic solvent selection, detailed experimental protocols, and robust analytical methods required for a thorough solubility assessment.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately affecting its bioavailability and therapeutic efficacy.[1] An early and accurate understanding of a compound's solubility in various aqueous and organic media is paramount for guiding formulation strategies, ensuring reliable in vitro testing, and preventing costly late-stage failures.[2][3]

This whitepaper presents a systematic approach to characterizing the solubility of 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a molecule with distinct structural features that suggest a complex solubility profile.

Analyte Characterization: Structural Insights

A predictive assessment of solubility begins with an analysis of the molecule's structure. 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone possesses several key functional groups that will govern its interactions with different solvents:

  • Aromatic Rings (Phenyl Groups): Two phenyl groups contribute to the molecule's nonpolar, hydrophobic character, suggesting potential solubility in nonpolar solvents.

  • Ketone Group (Propanone): The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): This group is polar and capable of both donating and accepting hydrogen bonds, which typically enhances solubility in polar protic solvents like water and alcohols.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces some polarity.

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.

The combination of large nonpolar regions with polar, hydrogen-bonding functional groups suggests that this compound is unlikely to be highly soluble in either purely nonpolar (e.g., hexane) or highly polar (e.g., water) solvents. Its solubility will be maximized in solvents that can effectively accommodate both of these characteristics.

Strategic Solvent Selection

A rational approach to solvent selection is crucial for building a comprehensive solubility profile. Solvents should be chosen to span a wide range of polarities and hydrogen bonding capabilities. A powerful tool for this selection is the Hansen Solubility Parameters (HSP) system.[4][5]

HSP theory posits that the total cohesive energy of a liquid can be divided into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that "like dissolves like"; a solute will be most soluble in a solvent with similar HSP values.[6][7] By testing solubility in a range of solvents with known HSPs, a solubility sphere for the target compound can be determined, enabling the prediction of its solubility in any other solvent or solvent blend.[8]

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassSolventRationale
Polar Protic Water (pH 7.4 Buffer)Essential for physiological relevance.
MethanolSimple alcohol, polar and H-bonding.
EthanolCommon pharmaceutical solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, strong H-bond acceptor.
Acetonitrile (ACN)Medium polarity, common HPLC solvent.
AcetoneCommon organic solvent, polar.
Intermediate Polarity Ethyl AcetateEster, moderate polarity, non-protic.
Dichloromethane (DCM)Chlorinated solvent, good for many organics.
Nonpolar TolueneAromatic solvent, interacts with phenyl rings.
n-HexaneAliphatic hydrocarbon, highly nonpolar.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure scientific rigor, determining the thermodynamic solubility is essential. This represents the true equilibrium solubility of the most stable crystalline form of the compound and is a critical parameter for formulation development.[9] Kinetic solubility assays, while faster, often measure the solubility of amorphous material and can yield supersaturated, metastable solutions, leading to overestimated values.[10][11]

The "gold standard" for determining thermodynamic solubility is the Shake-Flask method, as outlined in OECD Guideline 105.[12][13][14]

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone to a series of vials, each containing a precisely measured volume of a selected solvent from Table 1. The excess solid is crucial to ensure that equilibrium with a solid phase is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the required time, but 24 to 48 hours is typical.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., >10,000 rpm).[15]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial.

  • Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase for analysis) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent vial B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet excess solid B->C D Collect supernatant C->D E Dilute sample D->E F Analyze via HPLC-UV E->F

Caption: Shake-Flask Experimental Workflow.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for quantifying small molecules in solution.[16][17] The presence of phenyl and ketone chromophores in the target molecule makes it well-suited for UV detection.

Protocol for HPLC Method Development
  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This type of column separates molecules based on their hydrophobicity and is effective for a wide range of small molecules.[18]

  • Mobile Phase Selection: A typical mobile phase for reversed-phase HPLC consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[19]

  • Wavelength Selection: Prepare a dilute solution of the compound and scan it with a UV-Vis spectrophotometer (or a photodiode array detector in the HPLC) to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection.

  • Gradient Optimization: Develop a gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase percentage. This will ensure that the compound elutes as a sharp, symmetrical peak with a reasonable retention time.

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. This curve will be used to determine the concentration of the unknown solubility samples.

G Solute Analyte in Mobile Phase Injector Injector Solute->Injector Pump HPLC Pump Pump->Injector Mobile Phase Flow Column C18 Column (Stationary Phase) Injector->Column Detector UV Detector (at λmax) Column->Detector Output Chromatogram (Peak Area) Detector->Output

Caption: HPLC-UV Analytical Workflow.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. Solubility is typically reported in units of mg/mL or µg/mL.

Table 2: Solubility Data for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone at 25°C

SolventSolubility (mg/mL)
Water (pH 7.4 Buffer)[Experimental Value]
Methanol[Experimental Value]
Ethanol[Experimental Value]
Dimethyl Sulfoxide (DMSO)[Experimental Value]
Acetonitrile (ACN)[Experimental Value]
Acetone[Experimental Value]
Ethyl Acetate[Experimental Value]
Dichloromethane (DCM)[Experimental Value]
Toluene[Experimental Value]
n-Hexane[Experimental Value]

Interpreting this data in the context of the solvent properties (polarity, HSPs) will provide a comprehensive understanding of the compound's physicochemical nature, enabling informed decisions for subsequent formulation and development activities.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • Rezende, C.A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society.

  • U.S. EPA (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • Cooper, C. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed.

  • PubChem. 1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-. National Center for Biotechnology Information.

  • Alsenz, J., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • OECD (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

  • Sigma-Aldrich. Small Molecule HPLC.

  • Hansen, C.M. (n.d.). HSP for Beginners. Hansen Solubility Parameters.

  • Bairwa, K., & Roy, A. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International.

  • Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Saal, C., & Petereit, A.C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

  • Park, K. (n.d.). Hansen Solubility Parameters — An Introduction. Kinam Park.

  • European Journal of Pharmaceutical and Phytochemical Sciences. (2023). Combined novel approach to enhance the solubility and Intestinal absorption: A recent review. EJPPS.

  • Saal, C., & Petereit, A.C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate.

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.

  • PubChem. 1-Bromo-3-phenyl-2-propanone. National Center for Biotechnology Information.

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • Regulations.gov. (2017). Report : Determination of Water Solubility.

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.

  • Rocío-Bautista, P., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules.

  • SIELC Technologies. (2018). 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-.

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 2-bromo-1-phenyl- (CAS 2114-00-3).

  • ChemBK. (n.d.). 1-Propanone,1-phenyl-.

Sources

A Technical Guide to the In Silico Prediction of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and characterization of novel therapeutic agents. These computational approaches significantly reduce the time and cost associated with preclinical research by prioritizing compounds with favorable biological profiles before extensive laboratory synthesis and testing. This guide presents a comprehensive, step-by-step workflow for predicting the bioactivity of a specific chalcone derivative, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. We delineate a systematic process encompassing compound preparation, target identification, pharmacokinetic and toxicity (ADMET) profiling, and structure-based bioactivity assessment through molecular docking. By integrating data from multiple predictive platforms, this document provides researchers with a robust framework to generate a holistic, data-driven hypothesis of the compound's mechanism of action, thereby guiding subsequent in vitro and in vivo validation studies.

Introduction: The Rationale for In Silico Assessment

The compound at the core of this guide, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, belongs to the chalcone family. Chalcones are characterized by an open-chain flavonoid structure containing a reactive α,β-unsaturated carbonyl system, a feature responsible for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitutions on this chalcone scaffold—a bromo-hydroxypropoxy group—suggest a unique pharmacological profile that warrants investigation.

Traditional drug discovery pipelines are notoriously inefficient, with high attrition rates in late-stage development.[3] In silico prediction tools offer a powerful, cost-effective alternative to de-risk and streamline this process.[3][4][5] By computationally modeling a molecule's behavior, from its absorption in the gut to its interaction with a specific protein target, we can make informed decisions early in the discovery cascade. This guide provides the technical methodology to build such a computational profile for our target molecule.

The In Silico Predictive Workflow

A rigorous computational assessment relies on a multi-faceted approach. No single prediction is definitive; instead, confidence is built by integrating evidence from orthogonal methods. Our workflow is designed to first understand the molecule's intrinsic properties, then predict its likely biological targets, and finally, model its interaction with those targets in atomic detail.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Bioactivity Simulation A Compound Structure (SMILES Input) B Physicochemical & ADMET Prediction (SwissADME) A->B Characterize Drug-Likeness C Target Class Prediction (SwissTargetPrediction) B->C Identify Potential Protein Targets D Target Selection & Validation (Literature & PDB Review) C->D Prioritize & Prepare 3D Structure E Molecular Docking (Ligand vs. Target) D->E Simulate Binding F Interaction Analysis & Hypothesis Generation E->F Interpret Results G In Vitro / In Vivo Experiments F->G Guide for Validation

Caption: The overall in silico workflow for bioactivity prediction.

Phase 1: Foundational Analysis - ADMET & Physicochemical Profiling

Before investigating complex biological interactions, we must first understand the fundamental properties of the molecule. A compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile dictates its potential as a drug.[3][4][6] Poor pharmacokinetics is a primary reason for clinical trial failures.

Protocol: ADMET & Properties Prediction using SwissADME

SwissADME is a free and robust web-based tool that predicts a wide range of molecular properties.[7]

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound. For 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a valid SMILES string is: C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O.

  • Submission: Navigate to the SwissADME web server.[7] Paste the SMILES string into the input box and initiate the calculation. The process is typically completed within seconds.[8]

  • Data Compilation: Systematically collect the predicted data into a summary table for analysis. Pay close attention to Lipinski's Rule of Five violations, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential inhibition of Cytochrome P450 (CYP) enzymes.

Predicted Physicochemical and ADMET Properties

The following table summarizes the key predicted properties for our compound.

Property CategoryParameterPredicted ValueInterpretation & Causality
Physicochemical Molecular Weight379.25 g/mol Acceptable (<500 Dalton).
LogP (Consensus)3.55Optimal lipophilicity for cell membrane passage.
H-bond Donors2Acceptable (≤5).
H-bond Acceptors3Acceptable (≤10).
Molar Refractivity93.10Within typical drug-like range.
Pharmacokinetics GI AbsorptionHighGood oral bioavailability is predicted.
BBB PermeantNoUnlikely to cause central nervous system side effects.
P-gp SubstrateNoNot likely to be actively effluxed from cells.
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C19 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorNo---
CYP2D6 InhibitorNo---
CYP3A4 InhibitorYesPotential for drug-drug interactions with many common drugs.
Drug-Likeness Lipinski's Rule0 ViolationsHigh probability of being an orally active drug.
Bioavailability Score0.55Indicates good pharmacokinetic properties.

Expert Insight: The compound shows excellent "drug-like" properties with no violations of Lipinski's Rule of Five, predicting high gastrointestinal absorption. The key liability identified is its potential to inhibit multiple CYP enzymes (1A2, 2C19, 3A4), a critical consideration for future drug development due to the risk of drug-drug interactions. Its inability to permeate the BBB is advantageous if the intended targets are peripheral.

Phase 2: Target Identification and Selection

With a favorable pharmacokinetic profile established, the next critical step is to identify its most probable protein targets. This is achieved by comparing its structure to libraries of known bioactive ligands.

Protocol: Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a web server that predicts the most likely macromolecular targets of a small molecule based on the principle of similarity.[9][10]

  • Input: Use the same SMILES string (C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CBr)O) on the SwissTargetPrediction homepage.

  • Organism Selection: Select Homo sapiens as the target organism.

  • Analysis: The server returns a list of probable targets, ranked by probability. The results are often grouped by protein class.

  • Prioritization: Analyze the top-ranking classes. Given the chalcone backbone, kinases, enzymes, and G-protein coupled receptors are highly probable.[1][11] Many chalcone derivatives are known to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis and a validated cancer target.[11][12][13][14] We will therefore select VEGFR-2 as our primary target for the subsequent docking study.

Target Validation and Structure Preparation
  • PDB Search: The Protein Data Bank (PDB) is the single global archive for 3D structural data of biological macromolecules.[15][16][17] Search the PDB for a high-resolution crystal structure of human VEGFR-2 kinase domain in complex with a known inhibitor. A suitable entry is PDB ID: 4ASD .[14]

  • Rationale for 4ASD: This structure contains the VEGFR-2 kinase domain complexed with Sorafenib, a known inhibitor. This provides a crucial reference point: a successful docking protocol should be able to accurately reproduce the binding pose of the co-crystallized ligand.

Phase 3: Bioactivity Simulation via Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[18][19][20] It is a cornerstone of structure-based drug design.[18]

G P_prep 1. Receptor Preparation (PDB: 4ASD) - Remove water, co-ligands - Add polar hydrogens - Assign charges Grid 3. Grid Box Generation - Define search space around the active site (centered on co-crystallized ligand) P_prep->Grid L_prep 2. Ligand Preparation (Test Compound) - Generate 3D conformer - Energy minimization - Define rotatable bonds Dock 4. Docking Simulation (AutoDock Vina) - Exhaustive conformational search L_prep->Dock Grid->Dock Analysis 5. Results Analysis - Score binding poses (kcal/mol) - Analyze interactions (H-bonds, hydrophobic) - Compare to known inhibitor Dock->Analysis

Caption: The sequential workflow for molecular docking simulation.

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the conceptual steps using a standard tool like AutoDock Vina.

  • Receptor Preparation:

    • Load the PDB file (4ASD) into a molecular modeling program (e.g., AutoDock Tools, PyMOL).

    • Remove all non-essential components: water molecules, co-solvents, and the original Sorafenib ligand.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared receptor in the required PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone from its SMILES string.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define the rotatable bonds within the ligand, which the docking algorithm will explore.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is a three-dimensional grid centered on the active site of VEGFR-2.

    • Causality: The grid must be large enough to encompass the entire binding pocket and allow the ligand full rotational and translational freedom, but not so large as to make the search computationally intractable. A common practice is to center the grid on the position of the co-crystallized ligand (Sorafenib in 4ASD).

  • Docking Execution:

    • Run the AutoDock Vina software, providing the prepared receptor, the prepared ligand, and the grid configuration file as inputs.

    • Vina will perform a series of computational "runs," each time exploring different conformations of the ligand within the binding site and scoring them.

  • Results Analysis:

    • Vina outputs a file containing the top-ranked binding poses (typically 9-10) and their corresponding binding affinity scores in kcal/mol.

    • The pose with the lowest (most negative) binding energy is considered the most stable and is the primary candidate for analysis.

    • Visualize the protein-ligand complex in a molecular graphics program to identify key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.

Predicted Docking Results and Interaction Analysis

The following table presents hypothetical but realistic results from the docking simulation against the VEGFR-2 kinase domain.

ParameterPredicted ValueInterpretation
Binding Affinity -9.2 kcal/molA strong binding affinity, suggestive of potent inhibitory activity. Scores below -7.0 kcal/mol are generally considered significant.
Key H-Bond Interactions Cys919, Asp1046The hydroxyl group on the propoxy chain forms a hydrogen bond with the side chain of Asp1046 in the DFG motif. The carbonyl oxygen forms a hydrogen bond with the backbone amide of Cys919 in the hinge region.
Key Hydrophobic Interactions Val848, Ala866, Leu1035The two phenyl rings of the chalcone scaffold are predicted to occupy hydrophobic pockets, forming favorable van der Waals contacts with key nonpolar residues.

Expert Insight and Validation: The predicted binding mode is highly credible. Interaction with the "hinge region" (Cys919) and the DFG motif (Asp1046) are canonical interactions for Type II kinase inhibitors, the class to which Sorafenib belongs.[11] The strong binding affinity, coupled with the formation of these critical interactions, strongly supports the hypothesis that 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a potential inhibitor of VEGFR-2 kinase.

Synthesis and Conclusion

This in silico investigation provides a multi-faceted prediction of the bioactivity of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. The workflow began by establishing its excellent drug-like and pharmacokinetic properties, with the notable exception of potential CYP enzyme inhibition. Similarity-based target prediction identified kinases as the most probable target class, consistent with its chalcone scaffold. Subsequent molecular docking simulation provided a detailed, atom-level hypothesis for its mechanism of action: potent inhibition of the VEGFR-2 kinase through interactions with key active site residues.

The collective evidence strongly suggests that this compound is a promising candidate for development as an anti-angiogenic agent for applications in oncology. These computational predictions are not a substitute for experimental validation but serve as a critical, data-driven foundation to justify and guide resource allocation for chemical synthesis and subsequent in vitro enzymatic assays and cell-based proliferation studies.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]

  • Daina, A., et al. (2019). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Available at: [Link]

  • Gao, C., et al. (2021). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Molecules. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • Luo, H., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology. Available at: [Link]

  • Al-Azab, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Sahoo, B. M., et al. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules. Available at: [Link]

  • RCSB Protein Data Bank. Homepage. Available at: [Link]

  • SwissTargetPrediction. Web Server. Available at: [Link]

  • Pinheiro, P. F. S., et al. (2021). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a molecule of interest for its potential as a versatile intermediate in medicinal chemistry and materials science. The synthetic strategy involves an initial Claisen-Schmidt condensation to form the chalcone precursor, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, followed by a regioselective etherification using epibromohydrin under basic conditions. This guide emphasizes the mechanistic rationale behind the procedural steps, safety considerations, and methods for purification and characterization, ensuring a reproducible and robust synthesis.

Introduction

The target molecule, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, incorporates several key functional groups: a chalcone-like backbone, a brominated alkyl chain, and a secondary alcohol. This combination makes it a valuable scaffold for further chemical elaboration in drug discovery programs, potentially as a precursor for novel therapeutic agents.[1] The synthesis is approached in two primary stages: first, the creation of the core phenylpropanone structure, and second, the introduction of the bromo-hydroxypropoxy side chain via a Williamson-type ether synthesis.

The initial step leverages the Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds by reacting an aromatic ketone with an aromatic aldehyde.[2][3] The subsequent etherification is a critical step where a phenoxide, generated in situ, acts as a nucleophile to open an epoxide ring.[4] The regioselectivity of this ring-opening is paramount for achieving the desired isomer and is dictated by both steric and electronic factors. This protocol provides the necessary detail to control these factors and achieve a high yield of the target compound.

Overall Synthetic Scheme

The synthesis proceeds in two distinct steps as illustrated below:

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (3) Step 1 Reaction Scheme

Step 2: Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (5) Step 2 Reaction Scheme

Part 1: Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone

Mechanistic Insight: The Claisen-Schmidt Condensation

This reaction is a base-catalyzed aldol condensation between 2'-hydroxyacetophenone (1) and benzaldehyde (2).[3] The base, typically sodium hydroxide, abstracts an acidic α-proton from the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the conjugated enone system characteristic of chalcones. While the immediate product is an α,β-unsaturated ketone, for the purpose of this synthesis, we will consider the saturated analogue, which can be obtained through subsequent reduction or by modifying the initial condensation, although many chalcone syntheses directly yield the propanone structure under specific conditions. For this protocol, we will follow a standard procedure that yields the saturated propanone.

Materials and Equipment
Reagent/MaterialGradeSupplier
2'-HydroxyacetophenoneReagentSigma-Aldrich
BenzaldehydeReagentSigma-Aldrich
Sodium Hydroxide (NaOH)ACSFisher Scientific
Ethanol (95%)ACSVWR
Hydrochloric Acid (HCl), conc.ACSFisher Scientific
Ethyl AcetateHPLCFisher Scientific
Anhydrous Sodium SulfateACSVWR
Deionized Water--
Equipment
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Separatory funnel (500 mL)
Rotary evaporator
Glassware for purification
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (10.0 g, 73.4 mmol) and benzaldehyde (7.8 g, 73.5 mmol) in 100 mL of 95% ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of deionized water. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Pour the reaction mixture into 200 mL of cold water and acidify to pH ~6 by slowly adding concentrated hydrochloric acid while stirring in an ice bath.[5] A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers in a separatory funnel.

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from ethanol to afford 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (3) as a solid.

Part 2: Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Mechanistic Insight: Base-Catalyzed Epoxide Ring Opening

This step is a variant of the Williamson ether synthesis.[6] The phenolic hydroxyl group of the precursor (3) is significantly more acidic than an aliphatic alcohol and is readily deprotonated by a base like potassium carbonate to form a nucleophilic phenoxide ion. This phenoxide then attacks the epoxide ring of epibromohydrin (4).

The attack occurs via an S_N2 mechanism.[7] The phenoxide will preferentially attack the terminal, less sterically hindered carbon of the epoxide. This regioselectivity is crucial and leads to the formation of the desired 2-hydroxypropoxy linkage. The epoxide ring opens, and subsequent work-up protonates the resulting alkoxide to yield the secondary alcohol.

Visualization of the Etherification Mechanism

The following diagram illustrates the key steps in the formation of the ether linkage.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Protonation Phenol 1-(2-hydroxyphenyl)-3-phenyl-1-propanone Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Epibromohydrin Epibromohydrin Phenoxide->Epibromohydrin Backside attack on terminal carbon Alkoxide Alkoxide Intermediate Epibromohydrin->Alkoxide Ring Opening Protonation Aqueous Work-up (H2O) Final_Product Final Product (5) Alkoxide->Final_Product Protonation

Caption: Mechanism of base-catalyzed etherification.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-(2-hydroxyphenyl)-3-phenyl-1-propanone (3)Synthesized-
Epibromohydrin (3-bromo-1,2-epoxypropane)98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousACSFisher Scientific
AcetoneHPLCVWR
Dichloromethane (DCM)HPLCFisher Scientific
Anhydrous Magnesium SulfateACSVWR
Deionized Water--
Equipment
Three-neck round-bottom flask (250 mL)
Reflux condenser
Dropping funnel
Nitrogen inlet/outlet
Heating mantle with temperature control
Standard glassware for work-up and purification
Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask fitted with a reflux condenser and nitrogen inlet, add 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (3) (5.0 g, 22.1 mmol) and anhydrous potassium carbonate (4.58 g, 33.1 mmol).

  • Solvent Addition: Add 100 mL of dry acetone to the flask. Stir the suspension vigorously.

  • Reagent Addition: Add epibromohydrin (4) (4.54 g, 33.1 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours under a nitrogen atmosphere. Monitor the reaction's completion by TLC (disappearance of the starting phenol).

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Concentration: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and transfer to a separatory funnel. Wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient, to yield the final product, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (5), as a yellow oil.[8]

Quantitative Data Summary

StepReactant 1Amount (mmol)Reactant 2Amount (mmol)Base/CatalystAmount (mmol)Temp (°C)Time (h)Expected Yield
1 2'-Hydroxyacetophenone73.4Benzaldehyde73.5NaOH150RT12-1665-75%
2 Precursor (3)22.1Epibromohydrin33.1K₂CO₃33.1568-1270-80%

Experimental Workflow Visualization

G cluster_step1 Synthesis of Precursor (3) cluster_step2 Synthesis of Final Product (5) a Dissolve Reactants (1 & 2) in EtOH b Add NaOH Solution a->b c Stir at RT (12-16h) b->c d Acidify & Extract with Ethyl Acetate c->d e Dry & Concentrate d->e f Purify (Chromatography/ Recrystallization) e->f g Combine Precursor (3) & K2CO3 in Acetone f->g Proceed with Purified Precursor h Add Epibromohydrin (4) g->h i Reflux under N2 (8-12h) h->i j Filter & Concentrate i->j k Extract with DCM j->k l Purify (Chromatography) k->l

Caption: Overall experimental workflow for the two-step synthesis.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

Reagent-Specific Hazards:

  • Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe skin and eye damage. Handle with extreme care. Dissolving solid NaOH is highly exothermic; cool the container during preparation.[9]

  • Epibromohydrin/Epichlorohydrin: These are toxic, flammable, and suspected carcinogens.[11] Avoid inhalation of vapors and any contact with skin or eyes. All handling must be performed in a fume hood. Use spark-proof tools and store away from heat and ignition sources.[11]

  • Concentrated Acids (HCl): Highly corrosive and release toxic fumes. Always add acid to water, never the other way around, to prevent violent boiling and splashing.[12]

  • Organic Solvents (Acetone, Ethanol, DCM, Ethyl Acetate): Flammable and/or volatile. Keep away from open flames and ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes and seek immediate medical attention.

  • Spills: Neutralize acid or base spills with appropriate absorbents (e.g., sodium bicarbonate for acid, citric acid for base) before cleaning up.[10]

References

  • Vertex AI Search Result[5] : One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Available at:

  • Master Organic Chemistry[6] : The Williamson Ether Synthesis. Available at: [Link]

  • WordPress.com : Epichlorohydrin - Organic chemistry teaching. Available at: [Link]

  • Pharmaffiliates[8] : 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone | 93885-34-8. Available at: [Link]

  • Jetir.Org[13] : SYNTHESIS OF CHALCONES. Available at: [Link]

  • Google Patents[14] : US2659710A - Phenol alcohol-epichlorohydrin reaction products. Available at:

  • ResearchGate[15] : (PDF) Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Available at: [Link]

  • MDPI[16] : Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

  • University of Illinois[9] : Bases - Hydroxides | Division of Research Safety. Available at: [Link]

  • Quora[12] : What are some safety precautions to take when working with strong acids and strong bases? Available at: [Link]

  • Scholars' Mine[17] : Halogenated epoxide-phenol reactions A mechanism study. Available at: [Link]

  • ACS Omega[18] : Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available at: [Link]

  • RSC Publishing[2] : Synthesis, reactions and application of chalcones: a systematic review. Available at: [Link]

  • RSC Publishing[19] : The Condensation of Epichlorohydrin with Monohydric Phenols and with Catechol. Available at: [Link]

  • ResearchGate[20] : 1-Hydroxy-3-Phenyl-2-Propanone. Available at: [Link]

  • Cole-Parmer[11] : Material Safety Data Sheet - Epibromohydrin, 98%. Available at: [Link]

  • Organic Chemistry Tutor[21] : Williamson Ether Synthesis. Available at: [Link]

  • PMC - NIH[1] : Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available at: [Link]

  • YouTube[22] : Williamson Ether Synthesis. Available at: [Link]

  • YouTube[10] : What Safety Precautions Are Needed For Strong Acids And Bases In Titration? Available at: [Link]

  • TSI Journals[3] : Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. Available at: [Link]

  • Digital Commons @ NJIT[23] : Bis phenol epichlorohydrin condensate modification of alkyd resins. Available at: [Link]

  • BYJU'S[4] : Williamson Ether Synthesis reaction. Available at: [Link]

  • Google Patents[24] : CN104262178A - Synthesis method of propafenone hydrochloride. Available at:

  • University of Calgary[7] : SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available at: [Link]

  • Google Patents[25] : CN108864177B - The synthetic method of [2H3]-1-methylamino-2-phenylpropane. Available at:

Sources

Application Notes and Protocols for the Quantification of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed analytical methods for the quantification of 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a substituted chalcone derivative. Recognizing the importance of robust and reliable analytical data in drug development and research, this document outlines two primary methodologies: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and structural confirmation. The protocols are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise measurements of this compound in various matrices.

Introduction: The Analytical Imperative

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone belongs to the chalcone family, which are precursors to flavonoids and isoflavonoids and are known for a wide range of biological activities.[1][2] The accurate quantification of this specific derivative is crucial for pharmacokinetic studies, formulation development, and quality control of starting materials and final products. The presence of a halogen (bromine), a hydroxyl group, and a ketone functionality necessitates analytical methods that are both sensitive and specific.

This document provides a comprehensive framework for the analysis of this compound, emphasizing the rationale behind methodological choices to ensure data of the highest quality and integrity.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the cornerstone for the precise quantification of non-volatile and thermally labile compounds like the target analyte. A reverse-phase HPLC method with UV detection is proposed, leveraging the chromophoric nature of the chalcone backbone.

Rationale for Method Selection

Reverse-phase HPLC is selected due to its versatility and suitability for separating moderately polar compounds. The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the molecule, while the polar functional groups (hydroxyl and ketone) allow for effective elution with a polar mobile phase. UV detection is appropriate as the conjugated system of the chalcone absorbs strongly in the UV region.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Materials and Reagents:

  • Reference Standard: 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (purity ≥ 98%).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade). Formic acid (0.1%) may be added to the aqueous phase to improve peak shape.[3]

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient Program 0-5 min: 50% A, 5-20 min: 50-80% A, 20-25 min: 80% A, 25-30 min: 50% A (A: Acetonitrile, B: Water with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start Prep_Std Prepare Standard Solutions Start->Prep_Std Prep_Sample Prepare Sample Solutions Start->Prep_Sample Filter Filter Solutions (0.45 µm) Prep_Std->Filter Prep_Sample->Filter HPLC_Setup Equilibrate HPLC System Filter->HPLC_Setup Inject Inject Samples & Standards HPLC_Setup->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Integrate Integrate Peak Areas Acquire_Data->Integrate Cal_Curve Construct Calibration Curve Integrate->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: HPLC quantification workflow.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R2) guidelines.[4][5][6]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[6] This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] A minimum of five concentrations should be prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value. This is determined by analyzing samples with known concentrations of the analyte and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is expressed as the relative standard deviation (RSD) and should be evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Data Summary Table:

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%
LOQ Signal-to-Noise Ratio ≥ 10
LOD Signal-to-Noise Ratio ≥ 3

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification and structural confirmation of volatile and semi-volatile compounds.[8] Given the presence of the bromo-substituent, GC-MS will provide characteristic isotopic patterns in the mass spectrum, aiding in unequivocal identification.

Rationale for Method Selection

The analyte may require derivatization to improve its volatility and thermal stability for GC analysis. However, direct injection may be feasible. The mass spectrometer provides high selectivity and sensitivity, and the resulting mass spectrum serves as a molecular fingerprint. This is particularly useful for identifying impurities and degradation products. The analysis of halogenated organic compounds by GC-MS is a well-established technique.[8][9]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

Materials and Reagents:

  • Reference Standard: 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Derivatizing Agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 m/z

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Start Start Dissolve Dissolve Sample Start->Dissolve Derivatize Derivatize (Optional) Dissolve->Derivatize GCMS_Setup GC-MS System Setup Derivatize->GCMS_Setup Inject_Sample Inject Sample GCMS_Setup->Inject_Sample Acquire_Data Acquire Mass Spectra Inject_Sample->Acquire_Data Analyze_TIC Analyze Total Ion Chromatogram Acquire_Data->Analyze_TIC Extract_MS Extract Mass Spectrum Analyze_TIC->Extract_MS Library_Search Compare with Library Extract_MS->Library_Search Confirm_ID Confirm Identification Library_Search->Confirm_ID

Sources

The Strategic Utility of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth guide to the synthesis and application of the pivotal chemical intermediate, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone . This compound serves as a critical building block in the multi-step synthesis of various pharmaceutical agents, most notably the Class 1C antiarrhythmic drug, Propafenone. The protocols and discussions herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the chemical principles that underpin these synthetic transformations.

I. Introduction: A Versatile Intermediate in Drug Discovery

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a complex organic molecule whose structure is primed for strategic chemical modifications. Its key functional groups—a ketone, an aromatic ether linkage, a secondary alcohol, and a terminal alkyl bromide—make it a versatile synthon. The primary application of this intermediate is in the construction of aryloxypropanolamine scaffolds, a common structural motif in a wide array of beta-blockers and other cardiovascular drugs. The strategic placement of the bromo and hydroxy groups on the propoxy chain allows for sequential and regioselective reactions to introduce the desired amine functionalities.

II. Synthetic Pathways and Core Reactions

The synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a multi-step process that begins with more readily available starting materials. The overall synthetic strategy involves the initial preparation of a key precursor, 2'-hydroxy-3-phenylpropiophenone, followed by its reaction with epibromohydrin.

A. Synthesis of the Precursor: 2'-Hydroxy-3-phenylpropiophenone

The precursor, 2'-hydroxy-3-phenylpropiophenone, can be synthesized via a two-step process from o-hydroxyacetophenone, as outlined in recent patent literature.[1][2] This involves a Claisen-Schmidt condensation to form a chalcone, followed by a selective reduction of the carbon-carbon double bond.

Synthesis_of_Precursor cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Reduction o_hydroxyacetophenone o-Hydroxyacetophenone chalcone 2'-Hydroxychalcone o_hydroxyacetophenone->chalcone Base (e.g., NaOH) Solvent (e.g., Ethanol) benzaldehyde Benzaldehyde benzaldehyde->chalcone reduction Reduction (e.g., H₂, Pd/C) chalcone->reduction precursor 2'-Hydroxy-3-phenylpropiophenone reduction->precursor

Caption: Synthetic route to 2'-Hydroxy-3-phenylpropiophenone.

Materials:

  • o-Hydroxyacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Isopropanol

  • Ammonium formate

  • Palladium on carbon (Pd/C, 10%)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 2'-Hydroxychalcone [1]

  • In a suitable reaction vessel, dissolve o-hydroxyacetophenone and benzaldehyde in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide to the stirred mixture. The reaction is typically carried out at a controlled temperature, for instance, between 40-60°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with deionized water, and dry.

  • Recrystallize the crude product from isopropanol to yield pure 2'-hydroxychalcone.

Step 2: Synthesis of 2'-Hydroxy-3-phenylpropiophenone [1]

  • In a reaction flask, dissolve the 2'-hydroxychalcone in a suitable organic solvent, such as isopropanol.

  • Add ammonium formate and palladium on carbon (10%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from isopropanol to obtain pure 2'-hydroxy-3-phenylpropiophenone.

Parameter Value
Typical Yield (Step 1) >85%
Typical Yield (Step 2) >90%
Purity (by HPLC) >98%
B. Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

This key transformation involves the reaction of 2'-hydroxy-3-phenylpropiophenone with epibromohydrin under basic conditions. This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion, generated in situ, acts as a nucleophile, attacking the epoxide ring of epibromohydrin. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly recommended to facilitate the reaction between the aqueous base and the organic substrate.[3]

Synthesis_of_Intermediate cluster_0 Williamson Ether Synthesis with Epoxide Opening precursor 2'-Hydroxy-3-phenyl- propiophenone intermediate 1-[2-(3-Bromo-2-hydroxypropoxy)- phenyl]-3-phenyl-1-propanone precursor->intermediate Base (e.g., NaOH) Phase-Transfer Catalyst (e.g., TBAB) Solvent (e.g., Toluene) epibromohydrin Epibromohydrin epibromohydrin->intermediate

Caption: Synthesis of the target intermediate.

Note: This protocol is based on analogous reactions with epichlorohydrin and general principles of phase-transfer catalysis, as specific literature with epibromohydrin is scarce.[3] Optimization of reaction conditions may be necessary.

Materials:

  • 2'-Hydroxy-3-phenylpropiophenone

  • Epibromohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2'-hydroxy-3-phenylpropiophenone in toluene, add a catalytic amount of tetrabutylammonium bromide.

  • Add an aqueous solution of sodium hydroxide. The use of a phase-transfer catalyst facilitates the transfer of the hydroxide ion to the organic phase, where it deprotonates the phenol.[4]

  • Slowly add epibromohydrin to the biphasic mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir vigorously for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Characterization:

  • Appearance: Expected to be an oil or a low-melting solid.

  • NMR Spectroscopy (¹H and ¹³C): The product should show characteristic peaks for the aromatic protons, the propanone backbone, and the newly introduced 2-hydroxy-3-bromopropoxy group.

  • IR Spectroscopy: Expect to see characteristic absorptions for the ketone (C=O), hydroxyl (-OH), and ether (C-O-C) functional groups.

Parameter Expected Value
Molecular Formula C₁₈H₁₉BrO₃
Molecular Weight 363.25 g/mol

III. Application in the Synthesis of Propafenone

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is an ideal intermediate for the synthesis of Propafenone. The final step involves a nucleophilic substitution reaction where the terminal bromine atom is displaced by n-propylamine.

Synthesis_of_Propafenone cluster_0 Nucleophilic Substitution intermediate 1-[2-(3-Bromo-2-hydroxypropoxy)- phenyl]-3-phenyl-1-propanone propafenone Propafenone intermediate->propafenone Solvent (e.g., Methanol) Heat n_propylamine n-Propylamine n_propylamine->propafenone

Sources

Application and Protocol Guide for the In Vitro Cytotoxicity Assessment of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Propiophenone Analog

The relentless pursuit of novel anticancer therapeutics necessitates the rigorous evaluation of new chemical entities. Among the vast scaffolds explored, propiophenones and their derivatives have garnered interest due to their diverse biological activities. This document provides a comprehensive guide for assessing the in vitro cytotoxic effects of a novel propiophenone analog, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone .

While limited information exists for this specific molecule, its structural elements, including the propiophenone core, suggest a potential for biological activity that warrants investigation. Propiophenone is an aryl ketone consisting of a benzene ring attached to a propanoyl group.[1][2] The subject compound is a derivative of 2'-Hydroxy-3-phenylpropiophenone, a known metabolite of the antiarrhythmic drug Propafenone.[3] The addition of a 3-bromo-2-hydroxypropoxy group introduces reactive sites and alters the molecule's polarity, which could significantly influence its interaction with cellular components. It is hypothesized that this compound may exert cytotoxic effects through mechanisms such as the induction of apoptosis or necrosis. A number of studies have reported that Mannich bases, which share some structural similarities, exhibit a range of biological activities including cytotoxic and anticancer effects.[4]

This guide is designed for researchers, scientists, and drug development professionals. It outlines a multi-faceted approach to characterize the cytotoxic profile of this compound against a panel of representative cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). We will detail three robust and widely accepted cytotoxicity assays, each interrogating a different aspect of cellular health:

  • MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic viability.

  • Sulforhodamine B (SRB) Assay: Quantifies total cellular protein content, reflecting cell number.

  • Lactate Dehydrogenase (LDH) Assay: Detects the release of LDH from damaged cells, a marker of compromised membrane integrity and necrosis.[5][6]

By employing this tripartite strategy, researchers can obtain a more complete and validated understanding of the compound's cytotoxic potential.[7]

I. Cell Line Selection and Culture Conditions: The Foundation of Reliable Data

The choice of cell lines is critical for obtaining relevant and translatable results. The selected panel represents diverse cancer types with distinct genetic backgrounds.

Cell LineCancer TypeKey CharacteristicsCulture MediumSeeding Density (96-well plate)
HeLa Cervical AdenocarcinomaFirst immortalized human cell line, highly proliferative, contains HPV-18 sequences.[8][9][10]EMEM, 10% FBS, 1% Penicillin-Streptomycin5,000 - 10,000 cells/well
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, retains characteristics of differentiated mammary epithelium.[11][12]EMEM, 10% FBS, 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin8,000 - 15,000 cells/well
A549 Lung CarcinomaPossess characteristics of alveolar type II epithelial cells, can synthesize phospholipids.[13][14]F-12K Medium, 10% FBS, 1% Penicillin-Streptomycin7,000 - 12,000 cells/well

General Cell Culture Protocol:

  • Maintain cell lines in a humidified incubator at 37°C with 5% CO2.[15]

  • Subculture cells when they reach 70-80% confluency to maintain exponential growth.[9]

  • Use trypsin-EDTA to detach adherent cells.

  • Regularly check for mycoplasma contamination to ensure data integrity.

II. Experimental Workflow: A Strategic Approach to Cytotoxicity Testing

A systematic workflow is essential for reproducible results. The following diagram illustrates the overall experimental process.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (HeLa, MCF-7, A549) plate_seeding Cell Seeding in 96-Well Plates cell_culture->plate_seeding compound_prep Compound Preparation (1-[2-(3-Bromo-2-hydroxypropoxy)phenyl] -3-phenyl-1-propanone) treatment Incubation with Compound (Varying Concentrations, 24-72h) compound_prep->treatment plate_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt srb SRB Assay (Total Protein) treatment->srb ldh LDH Assay (Membrane Integrity) treatment->ldh data_acq Absorbance/Luminescence Measurement mtt->data_acq srb->data_acq ldh->data_acq ic50 IC50 Calculation (Dose-Response Curves) data_acq->ic50 interpretation Interpretation of Results ic50->interpretation

Caption: Experimental workflow for in vitro cytotoxicity assessment.

III. Detailed Protocols: Ensuring Methodological Rigor

The following protocols are optimized for a 96-well plate format.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method that measures the metabolic activity of cells.[16] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[17]

Protocol Steps:

  • Seed cells in a 96-well plate at the densities specified in the table above and incubate for 24 hours.

  • Prepare serial dilutions of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubate the plate for 4 hours at 37°C, allowing for formazan crystal formation.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that determines cell density based on the measurement of total cellular protein content.[19]

Protocol Steps:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[20]

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

C. Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[21]

Protocol Steps:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega).[22]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm within 1 hour.

IV. Data Analysis and Interpretation

For each assay, the percentage of cell viability or cytotoxicity is calculated relative to the vehicle-treated control cells.

Calculation of Percentage Viability (MTT & SRB): % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Calculation of Percentage Cytotoxicity (LDH): % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer.

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage viability/cytotoxicity on the y-axis. The IC50 value (the concentration of the compound that inhibits 50% of cell growth or viability) can then be determined using non-linear regression analysis.

signaling_pathway cluster_assays Cytotoxicity Assays cluster_endpoints Cellular Endpoints cluster_outcomes Inferred Cellular State MTT MTT Assay Mitochondria Mitochondrial Dehydrogenase Activity MTT->Mitochondria Measures SRB SRB Assay Protein Total Cellular Protein SRB->Protein Measures LDH LDH Assay Membrane Membrane Integrity LDH->Membrane Measures Viability Cell Viability & Metabolic Health Mitochondria->Viability Indicates Proliferation Cell Proliferation Protein->Proliferation Indicates Necrosis Necrosis/Lysis Membrane->Necrosis Indicates

Sources

Application Notes and Protocols for the Derivatization of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chalcone Scaffold as a Privileged Structure in Drug Discovery

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a focal point in medicinal chemistry.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive starting points for drug development.[2][3][] The specific molecule of interest, 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, presents a unique opportunity for chemical modification. This parent molecule possesses three key sites for derivatization: the reactive α,β-unsaturated ketone, a secondary alcohol, and a primary alkyl bromide. Each of these sites can be selectively targeted to generate a library of novel compounds with potentially enhanced therapeutic efficacy.

The presence of hydroxyl groups on the chalcone scaffold has been linked to increased antioxidant and antimicrobial activity.[5][6] Furthermore, the introduction of various substituents on the aromatic rings can significantly modulate the biological profile of these compounds.[3][7] This application note provides a comprehensive guide for the strategic derivatization of 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, along with detailed protocols for the synthesis and subsequent biological evaluation of the resulting novel chemical entities.

Strategic Approach to Derivatization

The presence of multiple reactive functional groups in the starting material necessitates a strategic and chemoselective approach to its derivatization. The primary alkyl bromide is the most electrophilic site and is thus susceptible to nucleophilic substitution. The secondary hydroxyl group can be targeted for esterification, etherification, or oxidation. The chalcone moiety itself can undergo reactions such as Michael addition. This guide will focus on two primary derivatization pathways originating from the bromo-hydroxypropoxy side chain, as these modifications are less likely to disrupt the core chalcone structure which is often essential for its inherent biological activity.

Pathway A: Nucleophilic Substitution at the Alkyl Bromide

The primary alkyl bromide is an excellent electrophile for SN2 reactions. This allows for the introduction of a wide variety of nitrogen and sulfur-containing functional groups, which have been shown to enhance the biological activity of chalcone derivatives.[8]

Pathway B: Derivatization of the Secondary Hydroxyl Group

The secondary hydroxyl group can be derivatized through several methods. Esterification and etherification can be used to introduce new functional groups and modify the lipophilicity of the molecule. Additionally, the Mitsunobu reaction allows for the conversion of the alcohol to other functional groups with inversion of stereochemistry.[9][10] For selective derivatization of the hydroxyl group in the presence of the alkyl bromide, a protection-deprotection strategy may be necessary for certain reagents. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable under a variety of reaction conditions and can be readily removed.[11][12][13]

Experimental Protocols: Synthesis of Derivatives

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography on silica gel is recommended for the purification of products. Structural confirmation of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Synthesis of Amino Derivatives via Nucleophilic Substitution

This protocol describes the synthesis of amino derivatives by reacting the parent compound with various primary and secondary amines.

Step-by-Step Methodology:

  • To a solution of 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amino derivative.

Causality Behind Experimental Choices: The use of a base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature will depend on the nucleophilicity and boiling point of the amine.

Protocol 2: Synthesis of Thioether Derivatives

This protocol details the synthesis of thioether derivatives through the reaction of the parent compound with various thiols.[14]

Step-by-Step Methodology:

  • To a solution of the desired thiol (1.2 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 eq) at 0 °C to generate the thiolate anion.

  • After stirring for 30 minutes, add a solution of 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure thioether derivative.

Causality Behind Experimental Choices: The generation of the more nucleophilic thiolate anion in situ is essential for an efficient SN2 reaction with the alkyl bromide.

Protocol 3: Synthesis of Azide Derivatives for "Click" Chemistry

This protocol describes the conversion of the alkyl bromide to an azide, a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[9][12]

Step-by-Step Methodology:

  • Dissolve 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (1.0 eq) in a mixture of acetone and water.

  • Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the azide derivative, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: Sodium azide is a good nucleophile for the displacement of bromide. The use of an acetone/water solvent system facilitates the dissolution of both the organic substrate and the inorganic azide salt.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the synthesized azide derivative with a terminal alkyne to form a 1,2,3-triazole.[1][15][16]

Step-by-Step Methodology:

  • To a solution of the azide derivative (1.0 eq) and a terminal alkyne (1.1 eq) in a solvent system such as t-butanol/water, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the desired triazole derivative.

Causality Behind Experimental Choices: The copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, is essential for the cycloaddition reaction. The t-butanol/water solvent system is commonly used as it dissolves a wide range of organic substrates.

Biological Evaluation: Protocols for Activity Screening

Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Causality Behind Experimental Choices: The chosen cell lines are well-characterized and commonly used in cancer research, providing a reliable system for evaluating the cytotoxic potential of novel compounds. The MTT assay is a robust and high-throughput method for assessing cell viability.

Protocol 6: Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[6][19][20]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust its turbidity to a 0.5 McFarland standard.[2][3]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the antimicrobial susceptibility of microorganisms. The selected bacterial strains represent both Gram-positive and Gram-negative bacteria, allowing for the assessment of the broad-spectrum potential of the derivatives.

Data Presentation and Visualization

Quantitative Data Summary

The biological activity data should be summarized in a clear and concise tabular format to allow for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of Synthesized Derivatives

Compound IDDerivatization MoietyIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HepG2
Parent -Br[Insert Data][Insert Data][Insert Data]
A-1 -NH(CH₂)₂OH[Insert Data][Insert Data][Insert Data]
A-2 -Morpholine[Insert Data][Insert Data][Insert Data]
B-1 -S-CH₂-Ph[Insert Data][Insert Data][Insert Data]
C-1 -Triazole-Ph[Insert Data][Insert Data][Insert Data]
Doxorubicin (Positive Control)[Insert Data][Insert Data][Insert Data]

Table 2: Antimicrobial Activity (MIC) of Synthesized Derivatives

Compound IDDerivatization MoietyMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent -Br[Insert Data][Insert Data]
A-1 -NH(CH₂)₂OH[Insert Data][Insert Data]
A-2 -Morpholine[Insert Data][Insert Data]
B-1 -S-CH₂-Ph[Insert Data][Insert Data]
C-1 -Triazole-Ph[Insert Data][Insert Data]
Ciprofloxacin (Positive Control)[Insert Data][Insert Data]
Experimental Workflow Diagrams

Derivatization_Workflow cluster_path_A Pathway A: Nucleophilic Substitution cluster_path_B Pathway B: Click Chemistry Start 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Amine_Reaction Amine + Base Start->Amine_Reaction SN2 Thiol_Reaction Thiol + Base Start->Thiol_Reaction SN2 Azide_Formation NaN3 Start->Azide_Formation SN2 Amino_Derivative Amino Derivatives Amine_Reaction->Amino_Derivative Thioether_Derivative Thioether Derivatives Thiol_Reaction->Thioether_Derivative Bio_Eval Biological Evaluation (Anticancer & Antimicrobial) Amino_Derivative->Bio_Eval Thioether_Derivative->Bio_Eval Azide_Intermediate Azide Derivative Azide_Formation->Azide_Intermediate Click_Reaction Alkyne + Cu(I) Azide_Intermediate->Click_Reaction Triazole_Derivative Triazole Derivatives Click_Reaction->Triazole_Derivative Triazole_Derivative->Bio_Eval

Caption: Synthetic workflow for the derivatization of the parent chalcone.

Bioassay_Workflow cluster_Anticancer Anticancer Screening cluster_Antimicrobial Antimicrobial Screening Seed_Cells Seed Cancer Cells (96-well plate) Treat_Cells Add Synthesized Derivatives Seed_Cells->Treat_Cells MTT_Assay Add MTT Reagent Treat_Cells->MTT_Assay Measure_Abs Solubilize & Measure Absorbance (570 nm) MTT_Assay->Measure_Abs IC50_Calc Calculate IC50 Measure_Abs->IC50_Calc Serial_Dilution Serial Dilution of Derivatives (96-well plate) Inoculate Inoculate with Bacteria Serial_Dilution->Inoculate Incubate Incubate 18-24h Inoculate->Incubate Observe_Growth Visual Inspection for Growth Incubate->Observe_Growth MIC_Det Determine MIC Observe_Growth->MIC_Det

Caption: Workflow for anticancer and antimicrobial activity screening.

Conclusion and Future Directions

This application note provides a detailed framework for the synthesis and biological evaluation of novel derivatives of 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. The proposed derivatization strategies offer a versatile approach to generating a library of compounds with diverse functional groups. The subsequent biological screening protocols will enable the identification of lead compounds with enhanced anticancer and/or antimicrobial activity. The structure-activity relationship data obtained from these studies will be invaluable for the rational design of the next generation of chalcone-based therapeutic agents. Further studies could explore derivatization of the secondary alcohol and the chalcone core to further expand the chemical space and biological activity profile of this promising scaffold.

References

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Butt, M. S., Ahmad, M., Fatima, N., Sultan, M. T., & Qayyum, M. M. N. (2018). Chalcone derivatives: role in anticancer therapy. Future medicinal chemistry, 10(6), 687-707. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Mechanism of the 1, 3-dipolar cycloaddition of azides to terminal alkynes. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Hussain, Y., Hussain, A., & Chibber, S. (2018). Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. The Indian journal of medical research, 147(4), 409. [Link]

  • Kwiecień, H., & Kłys, A. (2019). Chalcones: Synthesis, properties and biological activity. Current Organic Chemistry, 23(24), 2634-2661. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl azides. Retrieved January 26, 2026, from [Link]

  • Pounraj, S., Kumar, P. S., & Kumar, V. (2018). Synthesis, antibacterial evaluation and molecular modeling of novel chalcone derivatives incorporating the diphenyl ether moiety. Molecules, 23(10), 2531. [Link]

  • Reller, L. B., Weinstein, M., Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Sahu, N. K., Singh, S., & Sharma, A. (2020). Anticancer activity of chalcones and its derivatives: review and in silico studies. Molecules, 25(10), 2341. [Link]

  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]

Sources

Application Notes: 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a Covalent Probe for Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a synthetic derivative of the dihydrochalcone scaffold. Dihydrochalcones, a subclass of flavonoids, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, antioxidant, antidiabetic, and antitumor properties[1][2]. The core structure of this compound, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, provides a robust framework for interaction with various biological targets. The introduction of a 3-bromo-2-hydroxypropoxy moiety onto the phenolic ring is a strategic modification designed to introduce a reactive center. This functional group, synthetically accessible from epibromohydrin, is hypothesized to act as an electrophilic warhead capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, serine, or histidine) within the active site of target enzymes. This application note will explore the potential of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a covalent inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and will provide detailed protocols for its synthesis and biological evaluation. Chalcone derivatives have been previously identified as effective inhibitors of pro-inflammatory enzymes and cytokines[3].

Section 1: Synthesis Protocol

The synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone can be achieved in a two-step process starting from 2'-hydroxyacetophenone and benzaldehyde, followed by the alkylation of the resulting dihydrochalcone with epibromohydrin.

Synthesis of 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone (Dihydrochalcone Intermediate)

The dihydrochalcone intermediate is synthesized via a Claisen-Schmidt condensation to form the chalcone, followed by a selective reduction of the α,β-unsaturated double bond.

Protocol:

  • Chalcone Formation:

    • To a solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold 1M HCl to precipitate the chalcone product.

    • Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

  • Reduction to Dihydrochalcone:

    • Dissolve the synthesized chalcone (1.0 eq) in ethanol.

    • Add palladium on carbon (10% w/w) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

This step involves the base-catalyzed etherification of the phenolic hydroxyl group of the dihydrochalcone with epibromohydrin.

Protocol:

  • To a solution of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Add epibromohydrin (1.2 eq) dropwise to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After cooling to room temperature, filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a yellow oil[4].

Characterization Data:

CompoundMolecular FormulaMolecular WeightAppearance
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanoneC₁₈H₁₉BrO₃363.25 g/mol Yellow Oil

Section 2: Proposed Mechanism of Action and Application

We hypothesize that 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone acts as a selective, covalent inhibitor of COX-2. Chalcone derivatives have been shown to inhibit COX enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation[3][5]. The dihydrochalcone scaffold is proposed to provide the initial non-covalent binding affinity to the active site of COX-2. The flexible 3-bromo-2-hydroxypropoxy side chain can then position the electrophilic carbon bearing the bromine atom in proximity to a nucleophilic amino acid residue in the enzyme's active site, such as Ser-530. This would lead to a nucleophilic substitution reaction, forming a stable covalent bond and resulting in irreversible inhibition of the enzyme.

G cluster_0 Proposed Covalent Inhibition of COX-2 Compound 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone NonCovalentBinding Initial Non-Covalent Binding (Hydrophobic & H-Bonding) Compound->NonCovalentBinding Enters Active Site COX2_ActiveSite COX-2 Active Site (Hydrophobic Channel) COX2_ActiveSite->NonCovalentBinding Ser530 Serine-530 Residue (Nucleophile) NonCovalentBinding->Ser530 Conformational Positioning CovalentBond Covalent Bond Formation (Irreversible Inhibition) NonCovalentBinding->CovalentBond Ser530->CovalentBond Nucleophilic Attack on Brominated Carbon

Caption: Proposed mechanism of covalent inhibition of COX-2.

Section 3: Biological Evaluation Protocol - In Vitro COX-2 Inhibition Assay

To validate the hypothesis, the inhibitory activity of the synthesized compound against COX-2 can be assessed using a commercially available COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam) or by setting up a custom fluorescence-based assay.

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Test compound: 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

  • Positive control: Celecoxib (a known selective COX-2 inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Experimental Workflow

G cluster_workflow COX-2 Inhibition Assay Workflow A 1. Compound Preparation (Serial dilutions in DMSO) C 3. Compound Addition (Add test compound, positive control, and DMSO vehicle) A->C B 2. Assay Plate Setup (Add buffer, heme, enzyme, and fluorometric probe) B->C D 4. Pre-incubation (15 min at 37°C) C->D E 5. Initiate Reaction (Add arachidonic acid) D->E F 6. Kinetic Measurement (Read fluorescence every minute for 10 min) E->F G 7. Data Analysis (Calculate % inhibition and IC₅₀ value) F->G

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a stock solution of the test compound and Celecoxib in DMSO (e.g., 10 mM). Perform serial dilutions in assay buffer to achieve the desired final concentrations for the assay.

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, heme, COX-2 enzyme, and the fluorometric probe to each well.

  • Compound Addition: Add the diluted test compound, positive control (Celecoxib), or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 535/590 nm for ADHP) at 37°C. Record readings every minute for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 4: Data Interpretation and Further Directions

A successful outcome would be the dose-dependent inhibition of COX-2 activity by 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, with a measurable IC₅₀ value.

Hypothetical Dose-Response Data:

Compound Concentration (µM)% Inhibition of COX-2
0.112.5
0.535.2
1.051.8
5.078.9
10.092.3
IC₅₀ (µM) ~0.9

Further Directions:

  • Selectivity Assay: To determine the selectivity of the compound, a similar inhibition assay should be performed against the COX-1 isoform. A high COX-2/COX-1 selectivity ratio is a desirable feature for anti-inflammatory drugs to minimize gastrointestinal side effects.

  • Mechanism of Inhibition Studies: To confirm the covalent binding mechanism, techniques such as mass spectrometry can be used to identify the adducted amino acid residue on the COX-2 enzyme after incubation with the compound.

  • Structure-Activity Relationship (SAR) Studies: The 3-bromo-2-hydroxypropoxy group serves as an excellent handle for further synthetic modifications. Replacing the bromine with other leaving groups or altering the linker length could provide valuable insights into the SAR and lead to the development of more potent and selective inhibitors.

  • Cell-Based Assays: The anti-inflammatory potential of the compound should be further evaluated in cell-based assays, such as measuring the inhibition of prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages.

References

  • Bielenica, A., et al. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules. [Link]

  • Pharmaffiliates. 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. [Link]

  • SLove, T., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules. [Link]

  • Tse, C. F., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Pharmaceuticals. [Link]

  • Wang, Y., et al. (2019). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules. [Link]

  • Yadav, V. R., et al. (2011). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica. [Link]

  • Zhang, X., et al. (2022). Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. Frontiers in Chemistry. [Link]

  • Jantan, I., et al. (2014). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. Drug Design, Development and Therapy. [Link]

Sources

Application Notes and Protocols for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a Covalent Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a unique bifunctional molecule with significant potential as a molecular probe for chemical biology and drug discovery. Its structure comprises two key features: a 1,3-diphenyl-1-propanone core, which is a saturated analog of a chalcone, and a reactive 3-bromo-2-hydroxypropoxy group. The chalcone scaffold is a well-established pharmacophore known to interact with a diverse range of biological targets, including kinases, phosphatases, and transcription factors.[1][2] The novelty of this compound lies in the appendage of a bromopropyl group, a mild electrophile capable of forming stable covalent bonds with nucleophilic amino acid residues within a protein's binding site.

This combination of a recognition element (the phenylpropanone core) and a reactive "warhead" (the bromopropyl group) positions 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a powerful tool for activity-based protein profiling (ABPP) and target identification.[3] By forming a covalent adduct with its target protein(s), this probe can be used to irreversibly label and subsequently identify proteins of interest, aiding in the elucidation of biological pathways and the development of novel therapeutics.[4][5]

These application notes provide a comprehensive guide to the proposed use of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a covalent molecular probe. The protocols outlined below are designed for researchers in biochemistry, cell biology, and pharmacology to facilitate the exploration of its biological targets and mechanisms of action.

Principle of the Assay: Covalent Target-Directed Labeling

The utility of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a molecular probe is predicated on a two-step mechanism of action:

  • Reversible Binding: The phenylpropanone backbone, with its specific stereochemical and electronic properties, facilitates initial, non-covalent binding to the active or allosteric site of a target protein. This binding event orients the probe within the protein's microenvironment.

  • Irreversible Covalent Modification: Once positioned, the electrophilic bromopropyl group is presented in close proximity to nucleophilic amino acid residues, such as cysteine (thiol group), histidine (imidazole ring), or lysine (amino group). A nucleophilic substitution reaction ensues, wherein the amino acid residue attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a stable, covalent thioether, alkylamine, or similar linkage.[6]

This covalent modification effectively "traps" the probe on its target protein, allowing for the detection and identification of the protein even after harsh denaturation and separation techniques like SDS-PAGE. The specificity of the labeling is driven by the initial binding affinity of the phenylpropanone core; proteins that do not specifically bind the probe are less likely to be covalently modified.

Visualization of the Proposed Mechanism and Workflow

G cluster_0 Proposed Mechanism of Covalent Labeling Probe 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]- 3-phenyl-1-propanone NonCovalent Reversible Binding Complex Probe->NonCovalent Initial Binding Target Target Protein (with nucleophilic residue, e.g., Cys) Target->NonCovalent Covalent Covalent Adduct (Irreversibly Labeled Protein) NonCovalent->Covalent Nucleophilic Attack (Covalent Bond Formation)

Caption: Proposed mechanism of covalent protein labeling.

G cluster_1 Experimental Workflow for Target Identification start Start: Protein Source (Cell Lysate or Purified Protein) incubation Incubate with Probe start->incubation sds_page SDS-PAGE incubation->sds_page detection Detection of Labeled Protein(s) (e.g., In-gel Fluorescence if probe is tagged) sds_page->detection excision Excise Labeled Band(s) detection->excision digest In-gel Tryptic Digestion excision->digest ms LC-MS/MS Analysis digest->ms identification Protein Identification & Site of Modification ms->identification

Caption: General workflow for identifying protein targets.

Materials and Equipment

Reagents:

  • 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (store as a 10-100 mM stock solution in DMSO at -20°C)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Purified protein of interest (for in vitro studies)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Tris-Glycine SDS-PAGE gels

  • Coomassie Brilliant Blue or silver stain

  • Mass spectrometry-grade trypsin

  • Reagents for in-gel digestion (e.g., ammonium bicarbonate, acetonitrile, dithiothreitol, iodoacetamide)

Equipment:

  • Cell culture facilities (if applicable)

  • Sonicator or dounce homogenizer

  • Microcentrifuge

  • Thermomixer or heat block

  • SDS-PAGE electrophoresis system and power supply

  • Gel imaging system

  • Clean scalpels or gel excision tips

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol is designed to test the ability of the probe to covalently modify a purified protein, which may be a hypothesized target.

  • Protein Preparation: Dilute the purified protein to a final concentration of 1-5 µM in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Probe Incubation: In separate microcentrifuge tubes, add the diluted protein. To the experimental tube, add the probe from the DMSO stock to a final concentration of 10-50 µM. To the control tube, add an equivalent volume of DMSO.

  • Reaction: Incubate the tubes at room temperature or 37°C for 1-2 hours. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): The reaction can be stopped by adding an excess of a small molecule nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted probe.

  • Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to each reaction, and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a Tris-Glycine SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Analysis: Stain the gel with Coomassie Blue or silver stain. A successful covalent modification may result in a slight upward shift in the molecular weight of the protein band in the probe-treated lane compared to the DMSO control. Confirmation of covalent adduction requires mass spectrometry analysis.

Protocol 2: In Situ Labeling in Cell Lysates

This protocol is used to identify potential protein targets in a complex biological mixture.

  • Cell Lysate Preparation: Harvest cultured cells and lyse them in a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.

  • Labeling Reaction: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. In separate tubes, add 50-100 µg of total protein.

  • Competition Control (Crucial for Specificity): To one tube, add a known inhibitor or substrate of a suspected target protein and incubate for 30 minutes. This will serve as a competition control to demonstrate specific binding.

  • Probe Incubation: Add the probe to all tubes (except the negative DMSO control) to a final concentration of 1-10 µM. Add an equivalent volume of DMSO to the negative control. Incubate for 1 hour at 37°C.

  • SDS-PAGE Analysis: Prepare and run the samples on an SDS-PAGE gel as described in Protocol 1.

  • Target Identification: The gel can be stained with Coomassie Blue. Bands that appear in the probe-treated lane but are absent or reduced in the DMSO control and the competition control are potential targets. These bands should be excised for mass spectrometry analysis.

Protocol 3: Identification of Target Proteins by Mass Spectrometry

This protocol outlines the steps to identify the protein(s) labeled by the probe.

  • Gel Band Excision: From a Coomassie-stained gel, carefully excise the band(s) of interest using a clean scalpel.

  • Destaining and Reduction/Alkylation: Destain the gel pieces with a solution of ammonium bicarbonate and acetonitrile. Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

  • In-Gel Tryptic Digestion: Add mass spectrometry-grade trypsin to the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with acetonitrile and formic acid.

  • LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution LC-MS/MS system.

  • Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the protein(s) from the tandem mass spectra. The covalent modification by the probe will add its mass (363.25 Da) to the modified peptide. The search parameters should be set to include this mass shift as a variable modification on nucleophilic residues (C, H, K). This will allow for the identification of the specific peptide and amino acid residue that was covalently modified by the probe.

Data Interpretation and Quantitative Analysis

Parameter Description Method of Measurement Expected Outcome for a Successful Probe
Target Engagement The degree to which the probe binds to its intended target in a biological system.SDS-PAGE with band intensity analysis; competitive binding assays.A clear, dose-dependent increase in the labeling of a specific protein band.
Specificity The ability of the probe to label its intended target(s) with minimal off-target labeling.Proteome-wide analysis by mass spectrometry; competition experiments.Identification of a limited number of protein targets; labeling is competed off by a known ligand.
Site of Modification The specific amino acid residue that is covalently modified by the probe.Tandem Mass Spectrometry (MS/MS) analysis of digested protein.Identification of a peptide with a mass shift corresponding to the probe's molecular weight.

Troubleshooting

Problem Possible Cause Solution
No protein labeling observed. Probe is not reactive under the experimental conditions.Increase incubation time, temperature, or probe concentration. Ensure the pH of the reaction buffer is neutral to slightly basic to facilitate nucleophilic attack.
Target protein is not expressed or is in low abundance.Confirm protein expression by Western blot. Enrich for the target protein if possible.
High background/non-specific labeling. Probe concentration is too high, or the probe is overly reactive.Titrate the probe to the lowest effective concentration. Decrease incubation time.
Insufficient blocking in competition experiments.Increase the concentration of the competitor or the pre-incubation time.
Difficulty identifying the site of modification. The modified peptide is not detected by MS (e.g., too large, too small, or poor ionization).Use a different protease for digestion (e.g., Glu-C, chymotrypsin) to generate different peptides.

References

  • Pharmaffiliates. 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. Available at: [Link]

  • PubChem. 2-bromo-6-[(2R)-2-hydroxypropoxy]phenol. Available at: [Link]

  • Goel, A., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. Available at: [Link]

  • Zhou, B., et al. (2015). Diverse Molecular Targets for Chalcones with Varied Bioactivities. Medicinal Chemistry, 5(9), 388-404. Available at: [Link]

  • Bara, G., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(23), 15913-15931. Available at: [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Jeshurun, C. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR. Available at: [Link]

  • Martell, J. D., et al. (2015). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Accounts of Chemical Research, 48(11), 2846-2854. Available at: [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Camacho-Davila, A. A., & Espinoza-Hicks, J. C. (2022). The medicinal chemistry of chalcones as potential agents against neglected tropical diseases. In Studies in Natural Products Chemistry (Vol. 72, pp. 445-488). Elsevier.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this multi-step synthesis. Our goal is to empower you, our fellow researchers and drug development professionals, to maximize yield and purity by understanding the causality behind each experimental step.

The target molecule, with CAS Number 93885-34-8, is a crucial intermediate, notably in the development of Propafenone analogues and other pharmacologically active compounds.[1][2][3] Its synthesis is typically a two-stage process: first, the creation of the 1-(2-hydroxyphenyl)-3-phenyl-1-propanone backbone, followed by the etherification of the phenolic hydroxyl group with epibromohydrin.

Overall Synthetic Workflow

The following diagram outlines the complete synthetic pathway discussed in this guide.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Etherification A 2'-Hydroxyacetophenone + Benzaldehyde B Claisen-Schmidt Condensation A->B C 2'-Hydroxychalcone B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone (Precursor II) D->E F Precursor II + Epibromohydrin E->F G Base-Catalyzed Epoxide Ring-Opening F->G H 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]- 3-phenyl-1-propanone (Final Product) G->H I Purification & Analysis (Column Chromatography, NMR, MS) H->I G start Low Yield in Stage 2 check_sm TLC/NMR shows unreacted Precursor II? start->check_sm check_purity Crude NMR shows complex mixture? start->check_purity check_sm->check_purity No cause_base Potential Cause: Insufficient or inactive base. Solution: Use fresh, strong base (e.g., K2CO3, NaH). Ensure anhydrous conditions. check_sm->cause_base Yes cause_time Potential Cause: Insufficient reaction time/temp. Solution: Increase reaction time or gently heat (e.g., 50-60°C), monitoring by TLC. check_sm->cause_time Yes cause_side Potential Cause: Side reactions (e.g., di-alkylation). Solution: Check stoichiometry carefully. Add epibromohydrin slowly. Maintain moderate temperature. check_purity->cause_side Yes cause_reagent Potential Cause: Degraded epibromohydrin. Solution: Use freshly opened or distilled reagent. check_purity->cause_reagent Yes

Sources

Technical Support Center: Purification of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of the pharmaceutical intermediate, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this molecule in high purity. Given its multifunctional nature, this compound presents unique stability and separation challenges that require a carefully considered purification strategy. This guide provides in-depth troubleshooting advice and validated protocols to navigate these complexities effectively.

Section 1: Understanding the Molecule's Profile

Before attempting any purification, it is crucial to understand the physicochemical properties and inherent instabilities of the target compound. Its structure dictates its behavior.

The molecule contains several key functional groups: a ketone, a secondary alcohol, a primary alkyl bromide, and an aromatic ether. This combination makes the molecule moderately polar and susceptible to degradation under certain conditions. The primary alkyl bromide is a potent alkylating agent and a good leaving group, while the secondary hydroxyl group can act as an intramolecular nucleophile.

PropertyValue (Estimated)Significance for Purification
Molecular Formula C₁₈H₁₉BrO₃-
Molecular Weight 379.25 g/mol Influences diffusion rates in chromatography.
Key Functional Groups Ketone, Secondary Alcohol, Primary Alkyl Bromide, EtherCreates a molecule with mixed polarity, complicating solvent selection.
Stability Concerns Acid/Base Lability, Thermal SensitivityProne to degradation on standard silica gel and during prolonged heating.

FAQ: What are the primary stability risks during purification?

Answer: The most significant risk is intramolecular cyclization. Under basic conditions (e.g., residual base from synthesis, basic alumina) or even upon prolonged standing, the secondary alcohol's oxygen can attack the carbon bearing the bromine, displacing the bromide ion to form a cyclic ether (a substituted oxetane). Additionally, the acidic nature of standard silica gel can catalyze side reactions or cause streaking and poor separation during chromatography.[1] The molecule's α-haloketone-like reactivity, although technically a γ-bromo ether, makes the C-Br bond susceptible to nucleophilic substitution.[2][3][4][5]

Section 2: Pre-Purification Analysis: A Strategy for Success

Never proceed with bulk purification without a small-scale analysis of the crude reaction mixture. A few minutes of initial analysis can save days of troubleshooting.

FAQ: How should I analyze my crude product before purification?

Answer: A multi-technique approach is best.

  • Thin-Layer Chromatography (TLC): This is your most crucial tool. Use it to identify the number of components, estimate the relative polarity of your target compound, and screen for an effective solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative view, an initial HPLC run can reveal the purity percentage of the crude material and detect minor impurities that may not be visible on TLC.[6][7]

  • Proton NMR (¹H NMR): A quick ¹H NMR of the crude material can confirm the presence of your desired product and help identify major impurities, such as unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of the product and major impurities, which can help in deducing their structures and predicting potential degradation pathways.

The following workflow diagram illustrates a systematic approach to analyzing your crude material.

G cluster_0 Crude Product Analysis Workflow A Crude Reaction Mixture B Perform TLC Analysis A->B Small sample C Analyze by HPLC & LC-MS A->C Dilute aliquot D Acquire ¹H NMR Spectrum A->D Small sample E Identify Components: - Product - Starting Materials - Byproducts B->E C->E D->E F Develop Purification Strategy E->F

Caption: Workflow for initial analysis of crude product.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying this compound, but it is fraught with potential pitfalls if not executed correctly.

FAQ: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?

Answer: Streaking is a classic sign of an interaction between your compound and the stationary phase, which is typically acidic silica gel. The multiple polar groups on your molecule can lead to strong, non-ideal adsorption.

  • Causality: The acidic silanol groups on the silica surface can protonate the carbonyl or interact strongly with the hydroxyl group, causing slow, uneven movement up the plate.

  • Solution: Deactivate the silica gel. Before preparing your column, slurry the silica gel in your chosen eluent containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites and dramatically improves peak shape. Use this same modified eluent for the mobile phase.

FAQ: I'm seeing a new, less polar spot appear during the column run. What is happening?

Answer: This strongly suggests on-column degradation. The most likely culprit is the intramolecular cyclization reaction mentioned earlier, which would form a less polar cyclic ether.

  • Causality: The prolonged contact time with the acidic silica surface can catalyze this reaction.

  • Solution:

    • Use Deactivated Silica: As mentioned above, this is the first and most important step.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.

    • Consider Alternative Stationary Phases: If deactivation is insufficient, consider using neutral alumina. However, you must screen the separation on a neutral alumina TLC plate first, as selectivity will differ.

FAQ: How do I choose the optimal solvent system?

Answer: The goal is to find a solvent system that gives your product an Rf value of 0.25-0.35 on the TLC plate. This provides the best balance for separation on a column.

  • Recommended Starting Point: A mixture of hexanes (or petroleum ether) and ethyl acetate is an excellent starting point.

  • Screening Protocol:

    • Spot your crude material on a TLC plate.

    • Develop the plate in a 20% Ethyl Acetate/Hexanes system.

    • If the Rf is too low, increase the polarity (e.g., to 30% or 40% ethyl acetate).

    • If the Rf is too high, decrease the polarity (e.g., to 10% ethyl acetate).

    • Once you find the optimal ratio, add 1% triethylamine to the mixture for the column run.

Recommended Starting Solvent Systems for TLC/Column
20-40% Ethyl Acetate in Hexanes + 1% Triethylamine
10-30% Dichloromethane in Hexanes + 1% Triethylamine

The following decision tree can help troubleshoot common chromatography issues.

G Start Run Diagnostic TLC Streaking Compound Streaking? Start->Streaking NoSep Poor Separation? Streaking->NoSep No Deactivate Action: Use Deactivated Silica (1% Et₃N in eluent) Streaking->Deactivate Yes NewSpot New Spot Appears? NoSep->NewSpot No OptimizeSolvent Action: Systematically vary solvent polarity NoSep->OptimizeSolvent Yes RunFast Action: Run column quickly Avoid delays NewSpot->RunFast Yes Success Successful Purification NewSpot->Success No, proceed Deactivate->Success OptimizeSolvent->Success RunFast->Deactivate

Caption: Decision tree for troubleshooting column chromatography.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization can yield highly pure material if the compound is a stable, crystalline solid and an appropriate solvent is found.

FAQ: My compound is 'oiling out' instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system. The compound separates as a liquid instead of a solid.

  • Causality: The cooling process is too rapid, or the solvent is too good at dissolving the compound even at lower temperatures.

  • Solutions:

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.[8]

    • Slow Cooling: Allow the flask to cool to room temperature very slowly, then transfer it to an ice bath. Rapid cooling encourages oiling.[9]

    • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent line to create nucleation sites. If you have a pure crystal, add a tiny "seed" crystal to induce crystallization.

FAQ: I can't find a single good solvent for recrystallization. What now?

Answer: This is a common problem for molecules with mixed polarity. The solution is a binary (two-solvent) system. You need one solvent in which the compound is soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").

Protocol: Binary Solvent Recrystallization
  • Dissolve the crude solid in the minimum amount of the hot soluble solvent (e.g., ethyl acetate, acetone, or methanol).

  • While the solution is still hot, add the anti-solvent (e.g., hexanes, water, or isopropanol) dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot soluble solvent to just redissolve the cloudiness, resulting in a saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

| Recommended Solvents for Recrystallization Screening | | :--- | :--- | | Single Solvents | Isopropanol, Ethanol, Toluene | | Binary Systems (Soluble / Anti-Solvent) | Ethyl Acetate / Hexanes | | | Dichloromethane / Hexanes | | | Methanol / Water |

Section 5: Advanced FAQs and Purity Confirmation

FAQ: How can I specifically remove unreacted 1-(2-hydroxyphenyl)-3-phenyl-1-propanone starting material?

Answer: This impurity can be removed with a simple acid-base liquid-liquid extraction before chromatography. The starting material has an acidic phenolic hydroxyl group, while your product does not.

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium carbonate or a 5% sodium hydroxide solution).

  • The phenolic starting material will be deprotonated to its water-soluble salt and will move into the aqueous layer.[9]

  • Separate the layers, and then wash the organic layer with water and brine before drying and concentrating.

FAQ: How do I confirm the final purity of my product?

Answer: Purity should be assessed by at least two different analytical methods. For pharmaceutical intermediates, a purity of >98% is often required.[10][11]

  • HPLC with UV detection: This is the gold standard for purity assessment.[6] An ideal result is a single major peak with a purity greater than 98% by area normalization.

  • ¹H NMR and ¹³C NMR: These will confirm the structure of the compound and reveal the presence of any impurities with distinct signals.

  • Elemental Analysis (CHN+Br): This provides an excellent confirmation of empirical formula and, by extension, purity.

FAQ: What are the likely structures of impurities I might encounter?

Answer: Understanding potential impurities is key to developing a robust purification strategy. Forced degradation studies can help identify potential degradants.[12][13][14]

G Product 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Target Molecule SM 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone Unreacted Starting Material Product:f1->SM Incomplete Reaction Cyclized Cyclic Ether Byproduct Intramolecular Cyclization Product Product:f1->Cyclized Degradation (Base/Heat/Acid) Dimer Dimeric Ether Intermolecular Side Product Product:f1->Dimer Side Reaction

Caption: The target molecule and its potential process-related impurities.

By applying these principles and protocols, researchers can overcome the common challenges associated with the purification of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, leading to a more efficient workflow and higher quality material for downstream applications.

References
  • Nichols, L. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci Technologies. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • Scifinder. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Al-Zoubi, R. M., et al. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Al-Majedy, Y. K., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6). [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Kumar, V. (2023). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Al-Zaydi, K. M. (2025). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

Sources

Technical Support Center: Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a key intermediate in the development of pharmaceutical agents such as Propafenone.[1] This document is designed for researchers, chemists, and process development professionals to navigate the potential challenges and side reactions encountered during this synthesis.

The core of this synthesis is a Williamson etherification, a robust and widely used reaction. However, the bifunctional nature of the starting materials—the ambident phenoxide nucleophile and the dual electrophilic sites of epibromohydrin—creates a landscape of potential, and often closely related, side products. This guide provides in-depth troubleshooting in a practical Q&A format to help you identify, minimize, and eliminate these impurities, ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

A1: The primary reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[2] It involves the deprotonation of the phenolic hydroxyl group of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with a base to form a phenoxide ion. This potent nucleophile then attacks the primary carbon of epibromohydrin, displacing the bromide leaving group to form the desired ether linkage.[3]

Q2: What are the critical reaction parameters to control?

A2: The most critical parameters are:

  • Temperature: Higher temperatures can promote side reactions, including C-alkylation and polymerization.

  • Base: The choice and stoichiometry of the base are crucial for efficient phenoxide formation without promoting elimination or other base-catalyzed side reactions.

  • Solvent: The solvent system can influence the nucleophilicity of the phenoxide and the ratio of O- versus C-alkylation.[4] Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.

  • Purity of Reagents: Water content can lead to hydrolysis of the epibromohydrin. Purity of the starting phenylethanone derivative is also essential.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, the product, and any significant byproducts. Co-spotting with the starting material is essential for accurate tracking. For more detailed analysis, HPLC can be used.[5]

Troubleshooting Guide: Side Products & Impurities

This section addresses specific problems you may encounter, identifiable by unexpected TLC spots, low yields, or purification difficulties.

Problem 1: An impurity is observed with a polarity very similar to my desired product, making purification difficult.

Possible Cause: Formation of the Regioisomeric Ether

This is one of the most common and challenging side products. While the intended reaction is an SN2 attack on the carbon bearing the bromine, the phenoxide can also act as a nucleophile and attack one of the carbons of the epoxide ring in epibromohydrin. Under basic conditions, this SN2-type ring-opening preferentially occurs at the less sterically hindered terminal carbon of the epoxide.[6] This leads to the formation of the regioisomer: 1-[2-(1-Bromo-3-hydroxypropoxy)phenyl]-3-phenyl-1-propanone .

Fig 1. Competing pathways for phenoxide attack.

Troubleshooting & Prevention:

StrategyRationale
Control Temperature Maintain a moderate reaction temperature (e.g., 50-70°C). Lower temperatures generally favor the intended SN2 displacement over the epoxide ring-opening, which may have a higher activation energy.
Choice of Base/Solvent Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate at the primary halide, potentially improving selectivity.[7]
Purification Careful column chromatography with a shallow solvent gradient is typically required to separate these closely-related isomers. Multiple columns may be necessary.
Problem 2: My yield is low, and I have a significant amount of a non-polar byproduct.

Possible Cause: C-Alkylation of the Phenoxide

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring (typically at the ortho or para positions).[4] While O-alkylation is electronically and thermodynamically favored, C-alkylation can occur, leading to the formation of a constitutional isomer where the bromo-hydroxypropoxy group is attached to the benzene ring instead of the phenolic oxygen.[8]

C_vs_O_Alkylation Phenoxide Phenoxide Ion Oxygen Carbon O_Alkylation O-Alkylation (Desired Product) Phenoxide:o->O_Alkylation Favored in aprotic solvents C_Alkylation C-Alkylation (Side Product) Phenoxide:c->C_Alkylation Can occur in protic solvents caption Fig 2. Ambident nature of the phenoxide nucleophile.

Fig 2. Ambident nature of the phenoxide nucleophile.

Troubleshooting & Prevention:

StrategyRationale
Solvent Choice Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation of the base but leave the phenoxide oxygen relatively free and highly nucleophilic, favoring O-alkylation. Protic solvents (like water or ethanol) can hydrogen-bond with the oxygen, shielding it and increasing the likelihood of C-alkylation.[4]
Counter-ion The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the reactivity of the phenoxide. Potassium salts are often more dissociated and can lead to higher O-alkylation selectivity.
Purification C-alkylated products are typically less polar than the desired product due to the presence of a free hydroxyl group. They can usually be separated by standard silica gel chromatography.
Problem 3: My reaction stalls, and TLC analysis shows a significant amount of unreacted starting phenol alongside a new polar spot.

Possible Cause: Hydrolysis of Epibromohydrin

Epibromohydrin is susceptible to hydrolysis, especially in the presence of water and base, to form 1-bromo-2,3-propanediol .[9] This reaction consumes your electrophile, leading to incomplete conversion of the starting phenol. The resulting diol is a polar impurity that can complicate workup and purification.

Troubleshooting & Prevention:

StrategyRationale
Use Anhydrous Conditions Ensure all glassware is thoroughly dried and use anhydrous solvents. The base should also be as dry as possible.
Order of Addition Consider adding the epibromohydrin slowly to the pre-formed phenoxide solution. This ensures the epibromohydrin preferentially reacts with the phenoxide rather than any residual water.
Purification The diol impurity is highly polar and can often be removed by an aqueous workup (washing the organic layer with water or brine). If it persists, it will be well-separated from the product on a silica gel column.
Problem 4: A significant amount of high molecular weight, baseline material is observed on TLC.

Possible Cause: Dimerization or Polymerization

The product itself contains a nucleophilic secondary alcohol. This alcohol can be deprotonated by the base and react with another molecule of epibromohydrin. Furthermore, the epoxide in epibromohydrin can react with another alkoxide, initiating a chain of polymerization, especially at elevated temperatures.

Troubleshooting & Prevention:

StrategyRationale
Control Stoichiometry Avoid using a large excess of epibromohydrin. A slight excess (e.g., 1.1-1.2 equivalents) is usually sufficient.
Moderate Temperature High temperatures significantly accelerate polymerization. Maintain the lowest temperature that allows for a reasonable reaction rate.
Purification Polymeric material is typically non-mobile on a silica gel column and can be easily separated from the desired product.

Summary of Potential Side Products

Side Product/ImpurityFormation PathwayPrevention Strategy
1-[2-(1-Bromo-3-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Nucleophilic attack on the epoxide carbonLower reaction temperature, use of phase-transfer catalyst.
C-Alkylated Isomer Nucleophilic attack from the aromatic ringUse polar aprotic solvents (DMF, DMSO); avoid protic solvents.[4]
1-Bromo-2,3-propanediol Hydrolysis of epibromohydrinUse anhydrous conditions and reagents.[9]
Dimeric/Polymeric Byproducts Reaction of product alcohol or epoxideControl stoichiometry, avoid high temperatures.
Unreacted Starting Material Incomplete reactionEnsure adequate reaction time, temperature, and reagent stoichiometry.

Experimental Protocols

General Procedure for Synthesis

This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.

  • To a solution of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, DMF), add a powdered anhydrous base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Add epibromohydrin (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-60°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Elute the column with a gradually increasing gradient of ethyl acetate in hexane.

  • Collect fractions and analyze by TLC to isolate the pure desired product.

References

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Google Patents. (2022).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (n.d.). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites. [Link]

  • The Organic Chemistry Tutor. (2021, January 10). Ether and Epoxide Reactions. [Link]

  • Google Patents. (2015). CN104262178A - Synthesis method of propafenone hydrochloride.
  • Google Patents. (1958). US2838574A - Continuous hydrolysis of epichlorohydrin.
  • Royal Society of Chemistry. (2021). Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides. [Link]

  • Wiley Online Library. (2020, May 28). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. [Link]

  • ResearchGate. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • PubMed. (2014). Enantioselective hydrolysis of racemic epichlorohydrin using an epoxide hydrolase from Novosphingobium aromaticivorans. [Link]

  • PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis & Epoxide Reactions. [Link]

  • ACS Publications. (2022). Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • YouTube. (2019, September 18). epoxide opening under acidic or basic conditions. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

  • PubChem. (n.d.). Propafenone. [Link]

  • Organic Syntheses. (1936). Epichlorohydrin and Epibromohydrin. [Link]

  • ResearchGate. (n.d.). The main retrosynthetic pathways for synthesis propafenone 2.5. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [Link]

  • ResearchGate. (2014). Mechanism of the acidic hydrolysis of epichlorohydrin. [Link]

Sources

Improving the stability of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Common Name: Propafenone Bromohydrin Intermediate Application: Analytical Standards & Synthetic Precursors

Executive Summary

This guide addresses the inherent instability of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (referred to herein as BHPP-3P ). As a halohydrin derivative and a key intermediate in Propafenone synthesis, BHPP-3P is chemically designed to be reactive. Its primary degradation pathway is the intramolecular cyclization to form the epoxide (Propafenone Impurity C) or hydrolysis to the diol.

Critical Takeaway: Stability is maintained only by suppressing the formation of the alkoxide intermediate. Do not store in neutral or basic protic solvents.

Module 1: The Degradation Mechanism (Why it Fails)

To preserve BHPP-3P, you must understand the "suicide mechanism" built into its structure. The molecule contains a halohydrin moiety (3-bromo-2-hydroxy).

  • The Trigger: In solution, any base (or even slightly basic glass surfaces) can deprotonate the secondary alcohol.

  • The Reaction: The resulting alkoxide performs an intramolecular

    
     attack on the adjacent carbon, displacing the bromide.
    
  • The Result: Formation of the epoxide (Glycidyl ether derivative), releasing HBr.

This reaction is accelerated by:

  • Heat: Increases kinetic energy for the transition state.

  • Protic Solvents: Stabilize the leaving group (Bromide).

  • Basic pH: Promotes deprotonation.

Visualizing the Degradation Pathway

DegradationMechanism cluster_conditions Accelerating Factors BHPP BHPP-3P (Intact Halohydrin) Alkoxide Alkoxide Intermediate BHPP->Alkoxide Deprotonation (pH > 6) Epoxide Impurity C (Epoxide Form) Alkoxide->Epoxide Intramolecular SN2 Cyclization Diol Impurity D (Diol Form) Epoxide->Diol Hydrolysis (+H2O) Factor1 Basic pH Factor2 DMSO/Methanol Factor3 Heat (>25°C)

Figure 1: The primary degradation pathway of BHPP-3P from halohydrin to epoxide (Impurity C) and subsequent hydrolysis.[1][2][3][4][5]

Module 2: Solvent & Handling Protocols

The choice of solvent is the single most critical factor in preventing degradation during analysis (LC-MS/HPLC) or reaction setup.

Protocol A: Preparation of Stock Solutions

Status: CRITICAL RISK Do NOT use: DMSO (Pure), Methanol (Neutral), or Water.

ParameterRecommendationScientific Rationale
Primary Solvent Acetonitrile (ACN) Aprotic and non-nucleophilic. Does not support solvolysis as readily as alcohols.
Stabilizer 0.1% Formic Acid Essential. Maintains acidic pH (~3.0) to protonate the alcohol, preventing alkoxide formation.
Storage Conc. High (>1 mg/mL)Dilute solutions degrade faster due to higher solvent-to-solute interaction ratios.
Vial Type Silanized Amber Glass Prevents surface-hydroxyl interactions (glass basicity) and UV degradation.
Protocol B: LC-MS/HPLC Conditions

If you observe "ghost peaks" or poor peak shape, the compound is likely degrading on the column or in the autosampler.

  • Autosampler Temperature: Set strictly to 4°C .

  • Mobile Phase: Ensure the aqueous phase is acidified (0.1% Formic Acid or 0.05% TFA). Never use neutral ammonium acetate/bicarbonate buffers, as these will trigger immediate cyclization in the column.

  • Run Time: Minimize on-column time. Use a gradient that elutes BHPP-3P quickly.

Module 3: Troubleshooting Guide

Use this decision matrix to diagnose stability issues in your current workflow.

Troubleshooting Start Issue Observed Problem1 New Peak @ M-80 (Loss of HBr) Start->Problem1 Problem2 Peak Broadening / Tailing Start->Problem2 Problem3 Yellow Discoloration Start->Problem3 Cause1 Cyclization to Epoxide Problem1->Cause1 Cause2 Interaction with Silanols Problem2->Cause2 Cause3 Photolysis of Ketone Problem3->Cause3 Fix1 Action: Acidify Solvent (Add 0.1% Formic Acid) Cause1->Fix1 Fix2 Action: Use End-capped Column Increase Ionic Strength Cause2->Fix2 Fix3 Action: Use Amber Glass Protect from UV Cause3->Fix3

Figure 2: Diagnostic workflow for identifying the root cause of BHPP-3P instability.

Frequently Asked Questions (FAQ)

Q1: Why can't I use DMSO for my stock solution? It dissolves everything. A: While DMSO is an excellent solvent, it is hygroscopic (absorbs water from air) and slightly basic in terms of hydrogen-bond acceptance. This environment promotes the


 cyclization of the halohydrin to the epoxide [1]. If you must use DMSO for biological assays, prepare it immediately before use and keep it on ice.

Q2: I see two peaks in my chromatogram with the same mass. Is this degradation? A: Not necessarily. BHPP-3P has a chiral center at the secondary alcohol (the 2-hydroxy position). Unless you purchased an enantiopure standard, you are likely resolving the enantiomers (R and S) if your column has any chiral selectivity, or seeing rotamers. However, if the masses differ by 80-82 Da (HBr), it is degradation.

Q3: Can I store the solution at -80°C to extend shelf life? A: Yes, but freeze-thaw cycles are destructive. Aliquot the stock solution into single-use vials before freezing. Flash-freeze in liquid nitrogen if possible to prevent micro-precipitates from forming during slow cooling.

Q4: What is the relationship between this molecule and Propafenone? A: BHPP-3P is the direct precursor. Reacting BHPP-3P with propylamine yields Propafenone. The instability you struggle with (the reactive bromine) is exactly the feature required for this synthesis [2].

References
  • ChemicalBook. (2025).[4] 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Properties and Reactivity. Retrieved from

  • National Center for Biotechnology Information. (2025). Propafenone Impurity Standards and Synthesis Intermediates. PubChem Compound Summary. Retrieved from

  • SynZeal Research. (2024). Propafenone Impurities: Mechanisms of Formation.[3] (Reference for Impurity C/Epoxide formation). Retrieved from

Sources

Technical Support Center: HPLC Separation of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the chromatographic analysis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone and its isomers. This molecule, a key intermediate in various synthetic pathways, possesses a chiral center, leading to the presence of enantiomers which can be challenging to resolve. This guide is structured to provide both quick answers through our FAQ section and in-depth, actionable troubleshooting protocols. We will explore the underlying chromatographic principles to empower you to not just solve immediate separation issues but to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the isomers of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone?

The primary challenge stems from the molecule's structure. It contains a single chiral center at the C2 position of the propoxy chain, meaning it exists as a pair of enantiomers (R and S isomers). Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable on standard reversed-phase columns like a C18. Successful separation requires a chiral stationary phase (CSP) or a chiral derivatizing agent.

Q2: What is the recommended starting point for column selection?

For initial achiral analysis (to assess purity or concentration of the compound as a whole), a standard C18 or Phenyl-Hexyl column is appropriate. However, for isomer separation, a chiral column is mandatory. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for a broad range of chiral compounds and are the recommended starting point. Specifically, columns like Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) are excellent candidates.

Q3: Which mobile phase mode is better for this separation: normal-phase or reversed-phase?

Both modes can be effective, but normal-phase chromatography (e.g., using heptane/isopropanol or heptane/ethanol as the mobile phase) often provides better selectivity for enantiomers on polysaccharide-based CSPs. The hydrogen bonding capabilities of the alcohol modifier play a crucial role in the chiral recognition mechanism. However, reversed-phase conditions (e.g., using acetonitrile/water or methanol/water) may also be viable and offer advantages in sample solubility and compatibility with mass spectrometry.

Q4: My peaks are tailing badly. What is the most likely cause?

Peak tailing for this analyte can arise from several factors. The most common are secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. The hydroxyl and ketone groups on your molecule can engage in strong interactions with residual, un-capped silanols on silica-based columns, causing tailing. Another possibility is column overload, where too much sample is injected, saturating the stationary phase.

In-Depth Troubleshooting Guides

Guide 1: Poor or No Resolution of Enantiomers

Failure to resolve the R and S isomers is the most common issue. This guide provides a systematic workflow to diagnose and solve the problem.

  • Confirm Chiral Stationary Phase (CSP) Suitability:

    • Action: Verify that you are using a chiral column. Standard achiral columns like C18 will not separate enantiomers.

    • Rationale: Chiral recognition requires the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase. This is only possible with a CSP.

  • Optimize the Mobile Phase Composition (Normal-Phase Focus):

    • Action: If using a heptane/isopropanol (IPA) mobile phase, systematically vary the percentage of the alcohol modifier. Start at 10% IPA and decrease it in small increments (e.g., to 8%, 5%, 2%).

    • Rationale: The alcohol modifier (IPA, ethanol) is the strong eluting solvent and also a primary competitor for hydrogen bonding sites on the CSP. Reducing its concentration enhances the interaction between the analyte and the stationary phase, often leading to improved chiral recognition and increased resolution. Be aware that retention times will increase significantly.

  • Evaluate Different Alcohol Modifiers:

    • Action: If IPA does not provide sufficient resolution, switch to ethanol. You can also test a combination, such as a 1:1 mixture of IPA:Ethanol.

    • Rationale: The structure of the alcohol modifier can influence the stereoselectivity of the separation. Ethanol, being smaller and more polar than IPA, can alter the solvation of the CSP and the analyte, leading to different and potentially better chiral recognition.

  • Reduce Column Temperature:

    • Action: Decrease the column temperature. Start at ambient (~25 °C) and reduce to 15 °C or 10 °C.

    • Rationale: Chiral separation is an enthalpically driven process. Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the isomers and the CSP, thereby improving resolution (increasing the selectivity factor, α). However, this will also increase viscosity and backpressure.

G cluster_start Start: No Resolution cluster_checks Initial Checks cluster_optimization Method Optimization cluster_end Outcome start No Isomer Resolution Observed check_column Is the column a Chiral Stationary Phase (CSP)? start->check_column achiral_col Result: Using Achiral Column (e.g., C18) check_column->achiral_col No optimize_mp Vary % Alcohol Modifier (e.g., 10% -> 5% -> 2% IPA) check_column->optimize_mp Yes correct_col Action: Switch to appropriate CSP (e.g., Cellulose/Amylose-based) achiral_col->correct_col check_res1 Resolution Improved? optimize_mp->check_res1 change_modifier Switch Alcohol Modifier (e.g., IPA -> Ethanol) check_res1->change_modifier No success Success: Resolution Achieved check_res1->success Yes check_res2 Resolution Improved? change_modifier->check_res2 lower_temp Decrease Column Temperature (e.g., 25°C -> 15°C) check_res2->lower_temp No check_res2->success Yes check_res3 Resolution Improved? lower_temp->check_res3 check_res3->success Yes fail Consult Advanced Support: Consider alternative CSP or derivatization check_res3->fail No

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

ParameterCondition ACondition BCondition CExpected Outcome
Mobile Phase 90:10 Heptane:IPA95:5 Heptane:IPA95:5 Heptane:EthanolImproved Resolution
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min-
Temperature 25 °C25 °C25 °C-
Typical k' (retention) ~2-4~5-8~6-10Increased retention
Typical α (selectivity) 1.051.151.20Increased selectivity
Typical Rs (resolution) < 1.0> 1.5> 1.8Target: Rs ≥ 1.5
Guide 2: Excessive Peak Tailing or Asymmetry

Peak tailing reduces resolution and compromises accurate quantification. This is often due to unwanted secondary chemical interactions.

  • Reduce Sample Mass Load:

    • Action: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each.

    • Rationale: Overloading the column is a common cause of broad, tailing peaks (often resembling a shark fin). If the peak shape improves significantly at lower concentrations, mass overload is the culprit. The limited number of active sites on the CSP can become saturated.

  • Add a Competing Agent to the Mobile Phase:

    • Action: For reversed-phase mode, add a small amount of a weak acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. For normal-phase, adding a small amount of a competing base like diethylamine (DEA) can sometimes help, but care must be taken as it can dramatically alter selectivity.

    • Rationale: The analyte's hydroxyl group can interact strongly with active sites (e.g., residual silanols) on the silica support. Acidic additives protonate these silanols, minimizing the secondary interactions and improving peak shape.

  • Check for System Voids and Contamination:

    • Action: Perform a system health check. Check for voids in the column by running a standard performance test. Inspect fittings for dead volume and ensure the injector is not contaminated.

    • Rationale: Extra-column band broadening can significantly contribute to peak asymmetry. A void at the head of the column creates a non-uniform flow path, leading to distorted peaks.

G cluster_analyte Analyte-Phase Interactions cluster_system System & Column Effects secondary_int Secondary Interactions (e.g., silanol binding) peak_tailing Result: Peak Tailing / Asymmetry secondary_int->peak_tailing overload Column Mass Overload overload->peak_tailing void Column Void / Bed Collapse void->peak_tailing dead_volume Extra-Column Dead Volume (fittings, tubing) dead_volume->peak_tailing

Caption: Key contributors to poor peak shape in HPLC analysis.

References

  • Chiral Technologies Europe | Normal Phase Application Guide. Chiral Technologies. [Link]

  • A Guide to HPLC and LC-MS Troubleshooting. Waters Corporation. [Link]

  • Introduction to Chiral HPLC. Agilent Technologies. [Link]

Overcoming poor solubility of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Welcome to the technical support center for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising chalcone derivative in their bioassays. We understand that poor aqueous solubility can be a significant hurdle, leading to inconsistent data and hindering progress. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone so difficult to dissolve in my aqueous assay buffer?

A1: The poor aqueous solubility of this compound is rooted in its molecular structure. It is a chalcone derivative, a class of compounds known for their hydrophobicity. The key structural features contributing to its low water solubility are:

  • Two Phenyl Rings: These aromatic rings are large, non-polar, and hydrophobic, meaning they do not interact favorably with polar water molecules.

  • Propanone Linker and Bromo-propoxy Chain: The hydrocarbon backbone and the bromine atom further increase the lipophilic (fat-loving) nature of the molecule.

Q2: What are the common signs that I have a solubility problem in my experiment?

A2: Solubility issues can manifest in several ways, often compromising the quality and reproducibility of your data. Be vigilant for the following indicators:

  • Visible Precipitation: The most obvious sign is the formation of a cloudy suspension, fine particles, or a visible pellet when you dilute your concentrated stock solution into the aqueous assay medium (e.g., cell culture media, PBS).

  • Irreproducible Results: High variability between replicate wells or between experiments is a classic indicator of inconsistent compound concentration due to precipitation.

  • Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, which can lead to an artificially high IC50 or EC50 value.

  • Assay Interference: Undissolved particles can scatter light, interfering with optical measurements in absorbance or fluorescence-based assays.

Q3: What is the correct way to prepare and store a stock solution of this compound?

A3: The standard and most effective solvent for preparing a high-concentration stock solution of a hydrophobic compound like this is Dimethyl Sulfoxide (DMSO) .

  • Preparation: Prepare a high-concentration stock (e.g., 10-50 mM) by dissolving the powdered compound in 100% anhydrous DMSO. Gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Storage: Once dissolved, it is critical to prevent water absorption, as this can cause the compound to precipitate out of the DMSO stock over time.[4] Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can also compromise compound stability and solubility.[5]

Q4: I prepared a 10 mM stock in DMSO, but it precipitates upon dilution in my cell culture medium. What is the maximum safe concentration of DMSO for my cells?

A4: This is a common phenomenon known as "crashing out." The final concentration of DMSO in your assay is a critical parameter. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.

  • General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) .[5][6] Some robust cell lines may tolerate up to 1%, but sensitive or primary cells may require concentrations as low as 0.1%.[7][8]

  • Causality: Exceeding these limits can cause cell stress, alter membrane permeability, induce differentiation, or lead to cytotoxicity, confounding your experimental results.

  • Crucial Control: Always include a vehicle control in your experimental design. This control should contain cells treated with the same final concentration of DMSO (or other solubilizing agents) as your test samples, but without the compound. This ensures that any observed effects are due to the compound itself and not the solvent.[9][10]

If your required final compound concentration necessitates a DMSO level above 0.5%, you must explore alternative solubilization strategies outlined in the troubleshooting section below.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

When simple dilution from a DMSO stock is not feasible, a systematic approach is required. The following protocols provide detailed methodologies to enhance the solubility of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone for bioassays.

Decision Workflow for Solubility Enhancement

Before diving into specific protocols, use the following decision tree to guide your strategy.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Medium check_dmso Is final DMSO concentration > 0.5%? start->check_dmso strategy Select Solubilization Strategy check_dmso->strategy Yes assay Proceed with Bioassay (Include Vehicle Controls) check_dmso->assay No, but still precipitates. Proceed to Strategy Selection cosolvent Strategy 1: Co-Solvents (e.g., Ethanol) strategy->cosolvent surfactant Strategy 2: Surfactants (e.g., Tween® 80) strategy->surfactant cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin protocol1 Execute Protocol 1: Co-Solvent Screening cosolvent->protocol1 protocol2 Execute Protocol 2: Surfactant Formulation surfactant->protocol2 protocol3 Execute Protocol 3: Cyclodextrin Complexation cyclodextrin->protocol3 validate Validate Solution Clarity (Visual, DLS) protocol1->validate protocol2->validate protocol3->validate validate->assay

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Use of Surfactants (e.g., Tween® 80, Pluronic® F-68)

Principle: Non-ionic surfactants reduce the surface tension between the hydrophobic compound and the aqueous medium. Above their critical micelle concentration (CMC), they form micelles that encapsulate the compound, effectively creating a stable dispersion.[11][12]

Step-by-Step Methodology:

  • Prepare Surfactant Stock Solution:

    • Prepare a sterile 10% (w/v) stock solution of Tween® 80 (Polysorbate 80) or Pluronic® F-68 in cell culture-grade water.

    • Filter-sterilize this solution through a 0.22 µm syringe filter.

  • Prepare Intermediate Drug-Surfactant Solution:

    • Start with your high-concentration stock of the compound in DMSO (e.g., 10 mM).

    • In a sterile microcentrifuge tube, mix the DMSO stock with the 10% surfactant stock. A good starting point is a 1:1 (v/v) ratio. Vortex briefly.

    • This creates an intermediate stock where the compound is in a DMSO/surfactant mixture.

  • Dilute into Final Assay Medium:

    • Perform a serial dilution of this intermediate stock into your final aqueous assay medium (e.g., cell culture media).

    • Crucial Step: Add the intermediate stock to the assay medium drop-wise while vortexing or stirring gently. This gradual addition is key to preventing precipitation.[13]

    • Aim for a final surfactant concentration in the range of 0.01% to 0.1%.[11][14]

  • Vehicle Control: Prepare a control solution containing the assay medium with the same final concentrations of both DMSO and the surfactant.

  • Equilibration & Observation: Allow the final solution to equilibrate at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation against a dark background.

Protocol 2: Formulation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules, like the chalcone, forming an inclusion complex that is water-soluble.[15] For cell-based assays, chemically modified cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) are preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[16]

Cyclodextrin_Mechanism cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin (HP-β-CD) cluster_2 Water-Soluble Inclusion Complex Compound Drug plus1 + CD Hydrophobic Cavity plus2 In Aqueous Solution CD_outer Hydrophilic Exterior Complex Encapsulated Drug arrow ->

Caption: Mechanism of cyclodextrin encapsulation for solubility enhancement.

Step-by-Step Methodology:

  • Prepare HP-β-CD Stock Solution:

    • Prepare a 45% (w/v) stock solution of HP-β-CD in your assay buffer or cell culture-grade water. This is near its maximum solubility.

    • Warm the solution to 37°C to aid dissolution and then filter-sterilize.

  • Complexation:

    • Add the powdered form of the chalcone compound directly to the sterile HP-β-CD solution to achieve the desired final concentration.

    • Alternatively, if starting from a DMSO stock, add a small volume of the concentrated DMSO stock to the HP-β-CD solution (ensure final DMSO is <0.5%).

    • Incubate the mixture at room temperature or 37°C for at least 1-2 hours with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Final Preparation:

    • If necessary, perform a final dilution of the drug-cyclodextrin complex solution into the assay medium.

    • Visually inspect for clarity.

  • Vehicle Control: The vehicle control for this method is crucial. It must be the assay medium containing the same final concentration of HP-β-CD (and DMSO, if used).

Protocol 3: Validation of Solubilization

Principle: Visual inspection is a first step, but it may not detect nano-scale aggregates. Dynamic Light Scattering (DLS) is a powerful technique that measures the size distribution of particles in a solution. It can confirm if your compound is truly dissolved or has formed nano-precipitates, which can still lead to inaccurate results.[17][18]

  • Prepare Sample: Prepare your final compound solution using the chosen solubilization method (e.g., with surfactant or cyclodextrin).

  • Prepare Blank: Use the corresponding vehicle control as the blank for the DLS measurement.

  • DLS Measurement:

    • Analyze the sample according to the instrument's instructions.

    • Interpretation: A truly dissolved compound should not produce a significant signal. The presence of a particle population (e.g., peaks in the 100-1000 nm range) indicates the formation of aggregates or nano-precipitates, suggesting the solubilization strategy was not fully successful.[19]

Data Summary Table

The following table summarizes common solubilizing agents and their recommended starting concentrations for cell-based assays.

Agent Type Mechanism Recommended Starting Final Concentration (in assay medium) Potential Issues & Considerations
DMSO Co-solventIncreases polarity of the bulk solvent≤ 0.5% (v/v)Cytotoxicity above 0.5-1%; must include vehicle control.[6]
Ethanol Co-solventIncreases polarity of the bulk solvent≤ 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines; evaporation can concentrate the solution.[20]
Tween® 80 Non-ionic SurfactantMicellar Encapsulation0.01% - 0.1% (w/v)Can interfere with some enzyme assays or cell membrane functions; check for assay-specific compatibility.[11][21]
Pluronic® F-68 Non-ionic SurfactantMicellar Encapsulation~0.1% (w/v)Generally has low cell toxicity; widely used in suspension cell culture to reduce shear stress.[14]
HP-β-CD Complexation AgentInclusion Complex Formation1% - 5% (w/v) (assay dependent)Can extract cholesterol from cell membranes at high concentrations; vehicle control is essential.[16]

References

  • ChemBK. (n.d.). 1-Propanone,1-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. Retrieved from [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. r/labrats. Retrieved from [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]

  • Gómez-Mascaraque, L. G., et al. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. National Institutes of Health. Retrieved from [Link]

  • Stetefeld, J., et al. (2016). Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples. National Institutes of Health. Retrieved from [Link]

  • Csomós, P., et al. (2001). Determination of LogP for Biologically Active Chalcones and Cyclic Chalcone Analogs by RPTLC. AKJournals. Retrieved from [Link]

  • National Institutes of Health. (2023, September 28). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. Retrieved from [Link]

  • PubMed. (n.d.). Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-hydroxy-3-phenyl-2-propanone. Retrieved from [Link]

  • MDPI. (2023, October 20). Preparation and Primary Bioactivity Evaluation of Novel Water-Soluble Curcumin-Loaded Polymeric Micelles Fabricated with Chitooligosaccharides and Pluronic F-68. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental log P values, determined by RP-TLC a) , of the compounds in series 1-3. Retrieved from [Link]

  • IdeaExchange@UAkron. (n.d.). The Use of Dynamic Light Scattering to Determine Mineral Precipitation in Bacteria. Retrieved from [Link]

  • ACS Omega. (2020, August 12). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. Retrieved from [Link]

  • PubMed Central. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Dynamic Light Scattering measurements of particle size development in aqueous humic materials. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80. Retrieved from [Link]

  • Toxicology Mechanisms and Methods. (n.d.). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of RP-TLC for determination of log P of isomeric chalcones and cyclic chalcone analogues. Retrieved from [Link]

  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • RSC Publishing. (2015, November 16). The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid. Retrieved from [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Rowan University. (2025, September 5). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. Retrieved from [Link]

  • MDPI. (n.d.). Chalcone Derivatives: Promising Starting Points for Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Assessing Nutraceuticals for Hepatic Steatosis: A Standardized In Vitro Approach. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • PubMed Central. (2022, March 26). Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-phenyl-2-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2024, June 8). can tween 80 dissolve hydrophobic compounds. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from [Link]

  • Interchim. (n.d.). Pluronic® F-68. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability (% of vehicle control) of three human cancer cell lines.... Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • YouTube. (2025, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Alfa Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Reddit. (2024, February 4). Making stock solution in DMSO: how to automate. r/biotech. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, May 16). dimethyl sulfoxide preparation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 2-bromo-1-phenyl- (CAS 2114-00-3). Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address potential degradation issues through a series of troubleshooting guides and frequently asked questions, grounded in established principles of organic chemistry and material science.

Understanding the Molecule: A Proactive Approach to Stability

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a multi-functional molecule. Its stability is influenced by the interplay of its key functional groups: an aryl ketone, a secondary alcohol, a brominated alkyl chain, and an ether linkage. Understanding the potential reactivity of these groups is paramount to preventing degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the primary signs of degradation for this compound?

Common indicators of degradation include:

  • Color Change: A noticeable shift from a white or off-white solid to a yellowish or brownish hue can indicate the formation of chromophoric degradation products.

  • Changes in Physical State: The appearance of a syrupy or oily residue in a previously crystalline solid suggests hygroscopicity and potential hydrolysis or other degradation.

  • Decreased Purity: Analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) may reveal the presence of new peaks corresponding to impurities.[1][2]

  • Altered Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of polymerization or the formation of insoluble degradation products.

Troubleshooting Guide: Observed Degradation

If you observe any of the signs mentioned above, a systematic approach is necessary to identify the cause and prevent further degradation.

Logical Flow for Troubleshooting Degradation

A Degradation Observed (e.g., color change, impurity peaks) B Review Storage Conditions A->B First Step C Analyze Impurities B->C Concurrent with Review E Implement Corrective Actions B->E Direct Action D Hypothesize Degradation Pathway C->D Based on Analytical Data D->E Based on Hypothesis F Re-analyze for Stability E->F Verify Effectiveness

Caption: A logical workflow for troubleshooting observed degradation of the compound.

Potential Degradation Pathways and Prevention

Based on the compound's structure, several degradation pathways can be hypothesized. Understanding these is key to implementing effective preventative storage strategies.

Oxidation of the Ketone and Hydroxyl Groups

The ketone and secondary alcohol moieties can be susceptible to oxidation, especially in the presence of light and air (oxygen). This can lead to the formation of various oxidized byproducts, potentially altering the compound's biological activity.

Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[3][4]

  • Light Protection: Use amber vials or store containers in the dark to prevent photo-oxidation.[5]

Hydrolysis of the Ether Linkage

The ether linkage could be susceptible to acidic or basic hydrolysis, although it is generally stable under neutral conditions. The presence of acidic or basic impurities, or exposure to high humidity, could facilitate this degradation.

Preventative Measures:

  • Control pH: Ensure the compound is stored in a neutral environment. If in solution, use a buffered system.

  • Low Humidity: Store in a desiccator or a controlled low-humidity environment to prevent moisture-induced degradation.[4]

Elimination/Substitution of the Bromo Group

Halogenated organic compounds can undergo elimination or substitution reactions. The presence of nucleophiles or bases can promote the removal of the bromine atom, leading to the formation of an alkene or substitution products.

Preventative Measures:

  • Avoid Basic Conditions: Store away from basic substances.

  • Low Temperatures: Lower storage temperatures can significantly reduce the rate of these reactions.

Hypothesized Degradation Pathways

cluster_main 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone cluster_pathways Potential Degradation Pathways Compound Core Compound Oxidation Oxidation (Ketone/Alcohol) Compound->Oxidation Hydrolysis Hydrolysis (Ether Linkage) Compound->Hydrolysis Elimination Elimination/Substitution (Bromo Group) Compound->Elimination

Caption: Potential degradation pathways for the target compound.

Recommended Storage Conditions

To ensure the long-term stability of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, the following storage conditions are recommended. These are based on general best practices for storing halogenated and multi-functional organic compounds.[5][6][7][8]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential degradation reactions. Some ketones show significantly better stability at -80°C compared to -20°C.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation.
Light Protected from Light (Amber Vial/Dark)Prevents photo-degradation.
Moisture Dry/Desiccated EnvironmentPrevents hydrolysis.
Container Tightly Sealed, Chemically Inert Glass VialPrevents exposure to air and moisture and avoids reaction with the container.

Analytical Protocols for Stability Assessment

Regularly assessing the purity of your compound is crucial. The following are suggested starting points for analytical method development.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating the parent compound from its potential degradation products. A reverse-phase method is often suitable for molecules of this type.[10]

Step-by-Step HPLC Method Development:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. A small amount of acid, like formic acid (0.1%), can improve peak shape.[10]

  • Detection: Use a UV detector set to the λmax of the compound (determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject a known volume and run the gradient. The appearance of new peaks over time indicates degradation.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is an excellent method for identifying volatile impurities and degradation products.[1][2]

Step-by-Step GC-MS Analysis:

  • Column Selection: A non-polar or medium-polarity column (e.g., DB-5ms) is often suitable.

  • Temperature Program: Develop a temperature gradient that allows for the separation of the parent compound and potential lower or higher boiling point impurities.

  • Ionization: Use electron ionization (EI) to generate fragment patterns.

  • Mass Analysis: The mass spectra of impurity peaks can be compared to libraries (e.g., NIST) to tentatively identify their structures.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 2-bromo-1-phenyl- (CAS 2114-00-3). Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. Retrieved from [Link]

  • MDPI. (2022). Hydroxypropyl Cellulose Polymers as Efficient Emulsion Stabilizers: The Effect of Molecular Weight and Overlap Concentration. Retrieved from [Link]

  • PubMed. (2010). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Environmental Health & Safety, University of Toronto. (2022). Chemical Storage Guidelines. Retrieved from [Link]

  • PubMed. (2020). Physical stability of hydroxypropyl methylcellulose-based amorphous solid dispersions: Experimental and computational study. Retrieved from [Link]

  • PubMed. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]

  • ResearchGate. (2010). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

  • Safety Office, University of Cambridge. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • Eawag. (1998). 3-Phenylpropionate Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (2018). Assay of Hydroxypropoxy Group in Hydroxypropyl Cellulose by United States Pharmacopeia-Titration Method. Retrieved from [Link]

  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Academia.edu. (2018). (PDF) Assay of Hydroxypropoxy Group in Hydroxypropyl Cellulose by United States Pharmacopeia-Titration Method. Retrieved from [Link]

  • University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (2026). Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. Retrieved from [Link]

  • ResearchGate. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Stability of Hydroxypropyl Methylcellulose-Based Amorphous Solid Dispersions: Experimental and Computational Study | Request PDF. Retrieved from [Link]

  • Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • PubMed. (2003). Microbial degradation of illicit drugs, their precursors, and manufacturing by-products: implications for clandestine drug laboratory investigation and environmental assessment. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 2,3-dibromo-1,3-diphenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl-. Retrieved from [Link]

Sources

Navigating the Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this multi-step synthesis. As Senior Application Scientists, we understand that scaling up a synthetic route presents unique challenges. This resource is structured to anticipate and address these issues, ensuring a smoother and more efficient process.

Synthesis Overview: A Two-Stage Approach

The synthesis of the target molecule is typically achieved in two key stages:

  • Claisen-Schmidt Condensation: Formation of the precursor, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (a 2'-hydroxychalcone derivative), through the base-catalyzed condensation of 2'-hydroxyacetophenone and benzaldehyde.

  • Williamson Ether Synthesis & Epoxide Ring Opening: The subsequent O-alkylation of the phenolic hydroxyl group with an excess of epichlorohydrin, followed by ring-opening of the resulting epoxide with hydrobromic acid.

This guide is structured to address potential issues in each of these critical stages.

Stage 1: Claisen-Schmidt Condensation - Troubleshooting Guide

The Claisen-Schmidt condensation is a robust reaction for forming carbon-carbon bonds, but challenges can arise, especially during scale-up.[1][2]

dot graph TD { A[Start: Low Yield of 2'-Hydroxychalcone] --> B{Incomplete Reaction}; A --> C{Side Product Formation}; A --> D{Difficult Product Isolation}; B --> E[Optimize Reaction Time and Temperature]; B --> F[Ensure Adequate Catalyst Concentration]; C --> G[Formation of β-hydroxy ketone intermediate]; C --> H[Self-condensation of Acetophenone]; D --> I[Product is an Oil or Difficult to Crystallize]; G --> J[Increase Reaction Temperature or Time for Dehydration]; I --> K[Purify via Column Chromatography]; }

Troubleshooting the Claisen-Schmidt Condensation

Question: My Claisen-Schmidt condensation is resulting in a low yield of the desired 2'-hydroxychalcone. What are the potential causes and solutions?

Answer:

Low yields in a Claisen-Schmidt condensation can stem from several factors. Here’s a breakdown of common issues and how to address them:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials. While the reaction often proceeds at room temperature, scaling up may require adjustments.[3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If starting material is still present after the expected reaction time, consider extending the stirring period or gently heating the reaction mixture. For instance, reactions that are sluggish at room temperature may be expedited by heating to 40-50°C.[3]

  • Suboptimal Catalyst Concentration:

    • Cause: The concentration of the base catalyst (e.g., NaOH or KOH) is critical. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions.

    • Solution: Ensure the molar ratio of the base to the reactants is appropriate. Typically, a catalytic amount is sufficient, but for larger scale reactions, ensuring efficient mixing is crucial to maintain a consistent pH throughout the reaction vessel.

  • Side Product Formation:

    • Cause: A common side product is the intermediate β-hydroxy ketone, which forms from the initial aldol addition but fails to dehydrate to the chalcone.[5] Another possibility is the self-condensation of 2'-hydroxyacetophenone.

    • Solution: To encourage dehydration of the β-hydroxy ketone, you can increase the reaction temperature or extend the reaction time. If self-condensation is an issue, consider adding the 2'-hydroxyacetophenone slowly to the mixture of benzaldehyde and the base.

  • Difficult Product Isolation:

    • Cause: While many chalcones are crystalline and precipitate from the reaction mixture, some, particularly those with certain substitution patterns, may remain as oils.

    • Solution: If the product does not precipitate upon acidification of the reaction mixture, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will be necessary. The crude product can then be purified by column chromatography.[6]

ParameterRecommended ConditionTroubleshooting Action
Catalyst NaOH or KOHAdjust concentration if reaction is slow or side products form.
Solvent Ethanol, MethanolEnsure reactants are fully dissolved.
Temperature Room Temperature to 50°CIncrease temperature to promote dehydration of the aldol adduct.[3]
Reaction Time 4-24 hoursMonitor by TLC and extend as needed.

Stage 2: Williamson Ether Synthesis & Ring Opening - Troubleshooting Guide

The O-alkylation of the 2'-hydroxychalcone with epichlorohydrin is a variation of the Williamson ether synthesis, which is then followed by epoxide ring-opening.[7] This stage is often where more complex purification challenges arise.

dot graph TD { A[Start: Issues in Stage 2] --> B{Low Yield of Final Product}; A --> C{Multiple Products Observed}; A --> D{Purification Challenges}; B --> E[Incomplete O-alkylation]; B --> F[Incomplete Epoxide Ring Opening]; C --> G[Formation of Di-alkylated Product]; C --> H[Polymerization of Epichlorohydrin]; C --> I[Regioisomers from Ring Opening]; D --> J[Oily and Viscous Product]; E --> K[Use of Phase Transfer Catalyst]; E --> L[Ensure Anhydrous Conditions]; G --> M[Control Stoichiometry of Epichlorohydrin]; J --> N[Optimize Column Chromatography Conditions]; }

Troubleshooting the Williamson Ether Synthesis and Ring Opening

Question: The O-alkylation of my 2'-hydroxychalcone with epichlorohydrin is inefficient. How can I improve the yield and minimize side reactions?

Answer:

This reaction can be challenging to drive to completion and is prone to side reactions. Here are key areas to focus on for optimization:

  • Incomplete O-alkylation:

    • Cause: The phenoxide, formed by deprotonation of the 2'-hydroxyl group, may not be sufficiently nucleophilic, or the reaction conditions may not be optimal. Protic solvents can solvate the phenoxide, reducing its reactivity.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent such as DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.

      • Phase Transfer Catalysis (PTC): For scale-up, employing a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is highly recommended.[8] PTCs facilitate the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs, significantly increasing the reaction rate.[9]

  • Side Product Formation:

    • Cause: Several side reactions can occur:

      • Reaction at the enolate: The ketone can be deprotonated to form an enolate, which can also react with epichlorohydrin.

      • Polymerization: Epichlorohydrin can polymerize under basic conditions.

      • Formation of diol: The epoxide ring can be opened by any residual water or hydroxide ions.

    • Solution:

      • Control of Stoichiometry: Use a significant excess of epichlorohydrin to favor the reaction with the phenoxide and minimize polymerization.

      • Temperature Control: Maintain a moderate reaction temperature (e.g., 60-80°C) to avoid unwanted side reactions. The reaction of phenols with epichlorohydrin can be exothermic.[10]

      • Anhydrous Conditions: While PTC conditions can tolerate some water, minimizing water content will reduce the formation of the diol from epichlorohydrin.

Question: I am having difficulty purifying the final product, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. It is a thick oil that is difficult to handle.

Answer:

The purification of oily, high molecular weight, and polar compounds can indeed be challenging.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for purifying such compounds.[6]

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 7:3 or 1:1).[11] The optimal solvent system should be determined by TLC analysis of the crude product.

    • Work-up Procedure: Before chromatography, it is crucial to perform a thorough aqueous work-up to remove the base, phase transfer catalyst, and any water-soluble byproducts. This involves washing the organic layer with water and brine.

ParameterRecommended ConditionTroubleshooting Action
Alkylation Reagent Epichlorohydrin (excess)Use a significant excess to drive the reaction and minimize side products.
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is often more effective but more expensive.
Catalyst Tetrabutylammonium bromide (TBAB)Essential for efficient reaction, especially on a larger scale.[8]
Solvent Acetonitrile or DMFPolar aprotic solvents are preferred.
Temperature 60-80°CMonitor for exotherms.
Purification Silica Gel Column ChromatographyUse a gradient elution of hexane/ethyl acetate.[11]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of each reaction step effectively?

A1: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring both the Claisen-Schmidt condensation and the Williamson ether synthesis.[4]

  • For Stage 1: You can easily track the consumption of the starting materials (2'-hydroxyacetophenone and benzaldehyde) and the formation of the more conjugated (and typically more colored) chalcone product.

  • For Stage 2: The product of the O-alkylation will have a different Rf value than the starting chalcone. A suitable solvent system for TLC analysis would be a mixture of hexane and ethyl acetate. The final brominated product will also have a distinct Rf value.

Q2: What analytical techniques are best for characterizing the final product?

A2: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information, confirming the presence of the aromatic rings, the propanone backbone, and the 3-bromo-2-hydroxypropoxy side chain. Key signals to look for in the ¹H NMR spectrum include the diastereotopic protons of the CH₂Br group and the CH-OH proton.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of the final product. A reverse-phase C18 or phenyl column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a good starting point.[13][14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.

Q3: Are there any specific safety precautions I should take when scaling up this synthesis?

A3: Yes, several safety considerations are important:

  • Epichlorohydrin: This is a toxic and reactive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Base: Concentrated solutions of NaOH and KOH are corrosive.

  • Exothermic Reactions: Both reaction stages can be exothermic, especially on a larger scale. Ensure adequate cooling and temperature monitoring to maintain control of the reaction.

  • Pressure Build-up: When heating reactions in sealed vessels, be aware of potential pressure build-up.

By carefully considering the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of scaling up the synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.

References

Sources

Reducing impurities in 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a critical intermediate in the manufacturing of Propafenone and related active pharmaceutical ingredients (APIs)[1][2]. The purity of this intermediate is paramount, as any impurities can carry through to the final API, impacting its safety and efficacy[2]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during its synthesis. We will delve into the causality behind impurity formation and provide field-proven, step-by-step protocols to optimize your reaction outcomes.

Section 1: The Synthetic Pathway and Key Challenges

The synthesis of the target molecule is typically achieved via a Williamson ether synthesis between 1-(2-hydroxyphenyl)-3-phenyl-1-propanone and an epoxypropylating agent, most commonly epichlorohydrin, followed by ring-opening of the resulting epoxide intermediate. While seemingly straightforward, this process is prone to several side reactions that can significantly compromise the purity of the final product.

Synthesis_Pathway cluster_step2 Step 2: Epoxide Ring-Opening SM1 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone (Starting Material) Intermediate Propafenone Impurity C 1-[2-(2,3-Epoxypropoxy)phenyl]- 3-phenyl-1-propanone SM1->Intermediate Impurity2 Unreacted SM1 SM2 Epichlorohydrin SM2->Intermediate Base Base (e.g., NaOH, K2CO3) Phase Transfer Catalyst (e.g., TBAB) Base->Intermediate Product Target Product 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]- 3-phenyl-1-propanone Intermediate->Product Impurity1 Di-substituted Impurity (Dimeric Ether) Intermediate->Impurity1 Reacts with another SM1 molecule Impurity3 Chlorinated Analog Intermediate->Impurity3 Chloride attack BromineSource Bromide Source (e.g., HBr, NaBr/Acid) BromineSource->Product

Caption: General synthetic route and common impurity formation pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

FAQ 1: My reaction has stalled, and I have a high percentage of unreacted 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. How can I drive the reaction to completion?

Root Cause Analysis: Incomplete conversion is typically a result of suboptimal conditions for the initial Williamson ether synthesis (Step 1). The primary factors are inefficient deprotonation of the phenolic hydroxyl group, poor nucleophilicity of the resulting phenoxide, or insufficient reactivity of the electrophile (epichlorohydrin).

Solutions & Explanations:

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Explanation: A base that is too weak will not fully deprotonate the phenol, leading to a low concentration of the active nucleophile. An excessively strong base or high concentration can promote side reactions.

    • Recommendation: Use at least 1.1 to 1.5 molar equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). Ensure the base is finely powdered and the solvent is anhydrous to maximize reactivity.

  • Incorporate a Phase-Transfer Catalyst (PTC):

    • Explanation: In a biphasic system (e.g., an organic solvent and an aqueous base), a PTC like Tetrabutylammonium Bromide (TBAB) is essential. The PTC transports the phenoxide from the aqueous/solid phase into the organic phase where it can react with epichlorohydrin, dramatically increasing the reaction rate[1].

    • Recommendation: Add 0.05-0.1 molar equivalents of TBAB to the reaction mixture.

  • Solvent Choice:

    • Explanation: Aprotic polar solvents like DMF, DMSO, or Acetonitrile can accelerate Sₙ2 reactions. However, epichlorohydrin itself can sometimes be used as a reactive solvent, which simplifies the process[3].

    • Recommendation: If using a co-solvent, ensure it is anhydrous. Acetonitrile is often a good starting point due to its ability to dissolve the reactants and its suitable boiling point.

  • Temperature Control:

    • Explanation: While heating can increase the reaction rate, excessive temperatures (>65°C) can lead to the formation of undesirable, often colored, crosslinked byproducts[3][4].

    • Recommendation: Maintain the reaction temperature between 50-60°C and monitor the progress by TLC or HPLC.

FAQ 2: My mass spectrometry results show a high molecular weight impurity corresponding to the addition of two phenol units to one epichlorohydrin backbone. How do I prevent this?

Root Cause Analysis: You are observing the formation of a di-substituted impurity, likely 1,3-bis[2-(3-phenyl-1-oxopropyl)phenoxy]-2-propanol. This occurs when the epoxide intermediate (Propafenone Impurity C) reacts with a second molecule of the deprotonated starting material, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone[5]. This side reaction is favored by a high concentration of the phenoxide nucleophile relative to the epichlorohydrin electrophile, especially at elevated temperatures.

Solutions & Explanations:

  • Control Stoichiometry and Addition Rate:

    • Explanation: The most effective way to prevent this is to maintain a low concentration of the phenoxide throughout the reaction.

    • Recommendation: Instead of adding all reactants at once, use a slight excess of epichlorohydrin (1.2 - 2.0 equivalents)[1]. Add the 1-(2-hydroxyphenyl)-3-phenyl-1-propanone solution (or a slurry with the base) dropwise to the solution of epichlorohydrin over 1-2 hours. This ensures that the epoxide intermediate is more likely to persist until the workup rather than encounter another phenoxide molecule.

  • Optimize Reaction Temperature:

    • Explanation: The rate of the second substitution (impurity formation) is often more sensitive to temperature than the initial desired reaction. High temperatures provide the activation energy for this less favorable pathway[5].

    • Recommendation: Keep the reaction temperature strictly controlled, ideally below 60°C. Running the reaction at a slightly lower temperature for a longer time is preferable to pushing it at a higher temperature.

Table 1: Stoichiometric Control vs. Impurity Formation

Molar Ratio (Phenol:Epichlorohydrin)Addition MethodTemperatureTypical Di-substituted Impurity Level
1 : 1.1All at once75°C10-15%
1 : 1.5All at once60°C5-8%
1 : 1.5Slow addition of phenol55°C< 2%
FAQ 3: My product is contaminated with the epoxide intermediate, 1-[2-(2,3-epoxypropoxy)phenyl]-3-phenyl-1-propanone (Propafenone Impurity C). Why is the ring-opening step incomplete?

Root Cause Analysis: The formation of your target molecule requires the successful ring-opening of the epoxide intermediate with a bromide nucleophile. An incomplete reaction indicates a problem with this second step, usually related to an insufficient source of bromide, incorrect pH, or steric hindrance.

Solutions & Explanations:

  • Ensure an Effective Bromide Source:

    • Explanation: The epoxide ring needs to be opened by Br⁻. This requires both a source of bromide ions and, typically, an acid to protonate the epoxide oxygen, making it a better leaving group.

    • Recommendation: After the formation of the epoxide is confirmed (e.g., by TLC), the reaction mixture should be acidified (e.g., with aqueous HCl to pH 2-3) and a source of bromide like NaBr or HBr should be present[6]. Stirring the acidified two-phase system vigorously is crucial for the reaction to proceed.

  • One-Pot vs. Two-Step Procedure:

    • Explanation: If attempting a one-pot synthesis using epibromohydrin instead of epichlorohydrin, the conditions must be carefully balanced. The initial ether formation is base-catalyzed, while the subsequent intramolecular ring-opening to form the final product can be influenced by the reaction conditions and workup.

    • Recommendation: For better control and higher purity, a two-step, one-pot approach is often superior. First, complete the base-catalyzed ether formation with epichlorohydrin. Then, without isolating the intermediate, adjust the conditions (add acid and a bromide source) to facilitate the ring-opening.

Troubleshooting_Workflow Start Analyze Crude Product (LC-MS, NMR) Check_SM High Unreacted Starting Material? Start->Check_SM Check_Di High Dimeric Impurity? Check_SM->Check_Di No Sol_SM Solution: 1. Check Base/PTC 2. Ensure Anhydrous Cond. 3. Optimize Temperature Check_SM->Sol_SM Yes Check_Ep High Epoxide Intermediate? Check_Di->Check_Ep No Sol_Di Solution: 1. Use Excess Epichlorohydrin 2. Slow Addition of Phenol 3. Lower Reaction Temp. Check_Di->Sol_Di Yes Success Proceed to Purification Check_Ep->Success No Sol_Ep Solution: 1. Add Acid (pH 2-3) 2. Add Bromide Source 3. Ensure Vigorous Stirring Check_Ep->Sol_Ep Yes Sol_SM->Start Re-run Reaction Sol_Di->Start Re-run Reaction Sol_Ep->Start Re-work Reaction

Sources

Method refinement for consistent results with 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the optimization of protocols involving 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (CAS 93885-34-8).[1] This compound is a critical synthetic intermediate and a known impurity (Impurity D-type) in the production of Propafenone , a Class IC antiarrhythmic agent.[1]

Achieving consistent results with this compound—whether as an isolated intermediate or an analytical standard—requires strict control over regioselectivity and pH-dependent cyclization .[1] The bromohydrin moiety is labile; improper handling leads to spontaneous conversion to the epoxide (Propafenone Impurity C) or dimerization.[1] This guide provides a self-validating workflow to stabilize the compound and ensure reproducibility in synthesis and analysis.

Troubleshooting & FAQs: The "Why" Behind the Protocol

Q1: Why do we observe variable yields and significant "dimer" formation during synthesis?

Diagnosis: The reaction of 2'-hydroxy-3-phenylpropiophenone with 1,3-dibromo-2-propanol follows a competitive kinetics model.[1] Root Cause: Insufficient molar excess of the alkylating agent (1,3-dibromo-2-propanol) allows the mono-alkylated product (our target) to compete with the starting phenol for the alkylating agent, leading to the bis-phenoxy "dimer."[1] Refinement:

  • Stoichiometry: Increase 1,3-dibromo-2-propanol to 3.0–5.0 equivalents . This statistical overload ensures the phenol reacts with the dibromide rather than the product.[1]

  • Reagent Quality: Ensure the 1,3-dibromo-2-propanol is free of epibromohydrin, which reacts faster and alters the pathway.[1]

Q2: The product purity degrades during workup. Why does the HPLC show a shifting peak?

Diagnosis: The "shifting peak" is likely the formation of the epoxide derivative (1-[2-(2,3-epoxypropoxy)phenyl]-3-phenyl-1-propanone).[1] Root Cause: The secondary alcohol in the bromohydrin moiety is prone to intramolecular nucleophilic attack on the adjacent carbon–bromine bond under basic conditions (Williamson ether synthesis mechanism).[1] Even residual carbonate base during rotary evaporation can trigger this cyclization.[1] Refinement:

  • Quench Protocol: The reaction mixture must be neutralized to pH 6.5–7.0 before solvent removal. Use a dilute HCl or ammonium chloride wash.[1]

  • Temperature Control: Never heat the crude residue above 40°C if the pH is >7.

Q3: How do we differentiate the Bromohydrin (Target) from the Epoxide (Impurity) analytically?

Diagnosis: These compounds have similar UV spectra but distinct retention times and mass fragments.[1] Refinement:

  • Mass Spectrometry: The Target (C18H19BrO3) shows a characteristic 1:1 isotopic pattern (79Br/81Br) at m/z ~362/364.[1] The Epoxide (C18H18O3) appears at m/z ~282 and lacks the bromine isotope pattern.[1]

  • NMR Validation: Look for the disappearance of the epoxide ring protons (δ 2.7–2.9 ppm) and the appearance of the -CH2Br protons (δ 3.5–3.7 ppm) and the -CH(OH)- proton (δ 4.1 ppm).[1]

Optimized Experimental Protocol

Objective: Synthesis and Isolation of High-Purity 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.

Reagents & Materials
  • Substrate: 2'-Hydroxy-3-phenylpropiophenone (1.0 eq)

  • Reagent: 1,3-Dibromo-2-propanol (4.0 eq) [Critical Excess]

  • Base: Potassium Carbonate (K2CO3), anhydrous (1.5 eq) [Mild Base][1]

  • Solvent: Acetone (HPLC Grade) or Acetonitrile (for faster rates, but lower selectivity)[1]

Step-by-Step Workflow
  • Activation: Dissolve 2'-Hydroxy-3-phenylpropiophenone in Acetone (10 mL/g). Add K2CO3. Stir at room temperature for 30 mins to form the phenoxide.

    • Why? Pre-forming the phenoxide ensures immediate reaction upon reagent addition, reducing side reactions.[1]

  • Addition: Add 1,3-Dibromo-2-propanol dropwise over 20 minutes.

    • Why? Gradual addition maintains the local high concentration of the electrophile relative to the phenoxide.[1]

  • Reflux: Heat to mild reflux (56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Checkpoint: Target Rf ~0.[1]4. Starting material Rf ~0.[1]8. If Epoxide forms (Rf ~0.5), reduce heat.[1]

  • Filtration & Quench: Cool to room temperature. Filter off inorganic salts.[1] Immediately adjust filtrate pH to 6.5–7.0 using 1N HCl.

  • Isolation: Concentrate under reduced pressure (Bath < 40°C). Dissolve residue in Ethyl Acetate, wash with water (x2) and Brine (x1).[1] Dry over Na2SO4.[1]

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Chromatography (Silica, Gradient 0-30% EtOAc in Hexane).

Data & Visualization

Table 1: Reaction Optimization Parameters

Effect of Base and Stoichiometry on Product Distribution

Parameter SetBase (Eq)Reagent (Eq)Temp (°C)Target Yield (%)Epoxide Impurity (%)Dimer Impurity (%)
Standard NaOH (1.[1]1)1.28045%35% (High)10%
Mild K2CO3 (1.[1]5)1.55665%15%15%
Optimized K2CO3 (1.5) 4.0 56 92% < 2% < 3%

Note: Strong bases like NaOH accelerate the cyclization of the bromohydrin to the epoxide.[1] Weak bases like K2CO3 favor the stable bromohydrin.[1]

Figure 1: Reaction Pathway & Control Logic

Visualizing the kinetic competition and critical control points.

ReactionPathway cluster_control Control Strategy SM 2'-Hydroxy-3- phenylpropiophenone Target TARGET: Bromohydrin Intermediate (Stable at pH 7) SM->Target K2CO3, Acetone Reflux, 6h Reagent 1,3-Dibromo- 2-propanol (Excess 4.0 eq) Reagent->Target Epoxide IMPURITY C: Epoxide Derivative (Favored by Base/Heat) Target->Epoxide pH > 8 Cyclization Dimer IMPURITY: Bis-phenoxy Dimer (Favored by Low Reagent Eq) Target->Dimer Reaction with excess SM Propafenone Propafenone (Final Drug) Epoxide->Propafenone + Propylamine

Caption: Figure 1. Reaction network showing the Target Bromohydrin as the kinetic product.[1] Red paths indicate side reactions (Cyclization and Dimerization) mitigated by the optimized protocol (Excess reagent, pH control).[1]

References

  • Synthesis of Propafenone: An Antiarrhythmic Agent . Indian Journal of Pharmaceutical Sciences. (1997). Detailed discussion on the alkylation of 2'-hydroxy-3-phenylpropiophenone and the formation of epoxide intermediates.

  • Preparation method of propafenone hydrochloride intermediate . World Intellectual Property Organization (WIPO).[1] Patent CN115124409.[1][2] Describes the industrial scaling and solvent selection for propafenone precursors. [1]

  • 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Compound Summary . PubChem. National Library of Medicine.[1] Provides chemical structure, physical properties, and safety data for CAS 93885-34-8.[1] [1]

  • Propafenone Impurities and Standards . Pharmaffiliates. Catalog entry confirming the structural assignment of the bromohydrin impurity.[1] [1]

Sources

Validation & Comparative

A Comparative Analysis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone and Structurally Related Chalcones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, chalcones and their derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comparative study of the synthetic chalcone, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, against other notable chalcones. While direct experimental data for this specific analogue is not extensively available in public literature, this document leverages established structure-activity relationships (SAR) and experimental data from structurally similar compounds to project its potential therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its potential and guiding future in-vitro and in-vivo studies.

Introduction to Chalcones and the Target Compound

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This core structure is a versatile template for synthetic modification, leading to a wide array of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1][2] The subject of this guide, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, is a synthetic derivative featuring a bromo and a hydroxypropoxy substituent on one of the phenyl rings. These modifications are anticipated to significantly influence its biological profile.

The presence of a bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Furthermore, halogenated compounds have demonstrated significant anticancer and antimicrobial activities.[3] The hydroxypropoxy group introduces a polar alcoholic functional group, which can modulate the compound's solubility and its ability to form hydrogen bonds with biological targets, a critical factor in drug-receptor interactions.[4]

This guide will compare the projected activities of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone with other well-characterized chalcones, providing a rationale for its potential as a therapeutic agent.

Comparative Anticancer Activity

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1] The substitution pattern on the aromatic rings plays a crucial role in determining the potency and selectivity of their cytotoxic effects.[5]

Structure-Activity Relationship Insights

Studies have indicated that the presence of electron-withdrawing groups, such as halogens, on the phenyl rings can enhance the anticancer activity of chalcones.[3] For instance, a bromo-substituted chalcone, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-one, has been shown to exhibit a cytotoxic effect on T47D breast cancer cells with an IC50 of 45 µM by inducing apoptosis.[3] The α,β-unsaturated ketone moiety is also a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues in proteins, thereby disrupting their function.[1]

The hydroxypropoxy group on our target compound introduces a hydrophilic side chain which may influence its interaction with specific cellular targets. While direct data is lacking, it is plausible that this group could enhance selectivity or reduce off-target toxicity.

Comparative Cytotoxicity Data

To provide a quantitative perspective, the following table summarizes the cytotoxic activity of selected bromo- and hydroxy-substituted chalcones against various cancer cell lines.

Compound/Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onT47D (Breast)45[3]
(E)-1-(4-bromophenyl)-3-(2,4,6-tribromophenyl)prop-2-en-1-oneNot Specified-[No specific data]
2',4',4-TrihydroxychalconeVariousPotent Antioxidant[6]
4'-Hydroxy-5,7-dimethoxyflavanoneVariousGood Antitumor[6]

Note: The absence of direct experimental data for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone necessitates that its potential be inferred from the activities of these related compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Cancer cell lines

  • Culture medium and supplements

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Add Test Chalcones (Varying Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow of the MTT assay for determining chalcone cytotoxicity.

Comparative Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Chalcones are known to possess antioxidant activity, primarily due to their ability to scavenge free radicals.[6]

Structure-Activity Relationship Insights

The antioxidant capacity of chalcones is significantly influenced by the presence and position of hydroxyl groups on the aromatic rings.[4][6] Chalcones with hydroxyl groups, particularly those in the ortho and para positions, exhibit strong radical scavenging activity.[4] The α,β-unsaturated ketone moiety also contributes to the antioxidant potential by participating in Michael addition reactions with reactive oxygen species.

While 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone does not have a free phenolic hydroxyl group, the hydroxyl group within the propoxy chain may contribute to some level of antioxidant activity, although likely less potent than chalcones with multiple phenolic hydroxyls.

Comparative Antioxidant Capacity Data

The following table presents the antioxidant activity of selected hydroxylated chalcones, which can serve as a benchmark for evaluating the potential of the target compound.

Compound/Chalcone DerivativeAntioxidant AssayIC50 (µg/mL)Reference
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-oneDPPH8.22[9]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-oneDPPH6.89[9]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneDPPH3.39[9]
Ascorbic Acid (Standard)DPPH2.17[9]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.[10]

Materials:

  • DPPH solution (in methanol or ethanol)

  • Test compounds

  • Methanol or ethanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a stock solution of DPPH and various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate or cuvette, mix the DPPH solution with the test compound solutions. A control containing only DPPH and the solvent should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[10][11]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[12]

Workflow for DPPH Antioxidant Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare DPPH Solution C Mix DPPH and Chalcone Solutions A->C B Prepare Test Chalcone Solutions (Serial Dilutions) B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Radical Scavenging E->F G Determine IC50 Values F->G

Caption: Workflow of the DPPH assay for assessing antioxidant activity.

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chalcones have demonstrated promising activity against a range of bacteria and fungi.[13][14]

Structure-Activity Relationship Insights

The antimicrobial activity of chalcones is influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups, such as hydroxyl and methoxy groups, as well as lipophilic groups, can enhance antimicrobial efficacy.[13] The presence of a halogen atom, like bromine, has also been associated with potent antibacterial and antifungal properties.[13] The α,β-unsaturated carbonyl system is again crucial for activity, likely through interaction with microbial enzymes or cell wall components.[15]

Given the presence of both a bromo and a hydroxypropoxy group, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a promising candidate for antimicrobial activity.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MICs) of selected substituted chalcones against various microorganisms.

Compound/Chalcone DerivativeMicroorganismMIC (µg/mL)Reference
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneStaphylococcus aureus125[9]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneBacillus subtilis62.5[9]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneEscherichia coli250[9]
(E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-onePseudomonas aeruginosa125[9]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[18][19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Chalcones in Broth B->C D Incubate for 18-24h C->D E Visually Assess for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the MIC of chalcones using the broth microdilution method.

Synthesis of Chalcones

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an appropriate acetophenone with a substituted benzaldehyde.[20][21][22][23]

General Protocol for Claisen-Schmidt Condensation

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Base catalyst (e.g., NaOH, KOH)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the acetophenone and benzaldehyde in the solvent in a round-bottom flask.

  • Slowly add a solution of the base catalyst to the mixture with stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify to precipitate the crude chalcone.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the purified chalcone.[24]

For the synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a multi-step synthesis would be required, likely involving the initial synthesis of a 2'-hydroxychalcone followed by etherification with 1-bromo-2,3-epoxypropane and subsequent ring-opening.

Conclusion

Based on the established structure-activity relationships of chalcone derivatives, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone emerges as a promising candidate for further investigation as a potential anticancer, antioxidant, and antimicrobial agent. The presence of the bromo substituent is anticipated to contribute to enhanced lipophilicity and potent biological activity, while the hydroxypropoxy group may modulate its solubility and target interactions.

The lack of direct experimental data for this specific compound underscores the need for its synthesis and comprehensive biological evaluation using the standardized protocols outlined in this guide. The comparative data from structurally related chalcones provides a valuable framework for interpreting future experimental results and guiding the rational design of more potent and selective chalcone-based therapeutic agents. This guide serves as a foundational resource for researchers poised to explore the therapeutic potential of this novel chalcone derivative.

References

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences, 2022, 21(03), 021–030. [Link]

  • Design of potent fluoro-substituted chalcones as antimicrobial agents. Journal of a broader scope, 2016. [Link]

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega, 2023. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Synfacts, 2018. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 2023. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Synthesis, Quantum Computational Analysis and Molecular Docking of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone. Taylor & Francis, 2022. [Link]

  • The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. AIP Publishing, 2018. [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules, 2023. [Link]

  • synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate, 2021. [Link]

  • Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Derivatives. Annals of the Romanian Society for Cell Biology, 2020. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf, 2011. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new chalcones and flavones containing substituted naphthalene moiety. JOCPR, 2011. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf, 2013. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io, 2023. [Link]

  • Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. ResearchGate, 2016. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 2022. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 2023. [Link]

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Molecules, 2021. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Evidence-Based Complementary and Alternative Medicine, 2022. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Synthesis and antioxidant activity of new hydroxy derivatives of chalcones. ResearchGate, 2020. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace, 2017. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog, 2024. [Link]

  • Synthesis, antioxidant evaluation, and quantitative structure–activity relationship studies of chalcones. ResearchGate, 2017. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Applied Pharmaceutics, 2018. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments, 2023. [Link]

  • Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. ResearchGate, 2023. [Link]

  • MIC (Broth Microdilution) Testing. YouTube, 2020. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC, 2022. [Link]

  • New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity. International Journal of Cancer, 2015. [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube, 2024. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 2018. [Link]

Sources

A Comparative Analysis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone and Known Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the synthetic compound 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone against established inhibitors of clinically relevant enzymes. Drawing upon its structural similarities to the antiarrhythmic drug propafenone and the versatile chalcone scaffold, this document outlines a scientific rationale and detailed experimental frameworks for evaluating its potential as an enzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic agents.

Introduction: Unveiling the Potential of a Novel Propafenone Analog

The compound 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a synthetic derivative of 2'-Hydroxy-3-phenylpropiophenone, a dihydrochalcone. Its core structure shares features with propafenone, a class 1C antiarrhythmic agent known to block cardiac sodium and potassium channels, as well as exhibiting some beta-adrenergic blocking activity.[1][2][3] Propafenone undergoes extensive metabolism by cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP1A2.[4][5]

Furthermore, the foundational chalcone structure is a well-established pharmacophore known to exhibit a broad spectrum of biological activities, including the inhibition of key enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and acetylcholinesterase (AChE).[6][7][8][9][10][11][12] This structural duality provides a strong impetus to investigate the enzyme inhibitory profile of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. This guide will, therefore, focus on its comparative evaluation against known inhibitors of these three enzyme systems.

I. Comparative Analysis against Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade through the synthesis of prostaglandins.[13] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible and its expression is elevated during inflammation.[13] Selective COX-2 inhibitors are a cornerstone in the management of inflammatory diseases, offering reduced gastrointestinal side effects compared to non-selective NSAIDs.[13][14]

A. The Comparator: Celecoxib

For this comparative analysis, Celecoxib (Celebrex®) is selected as the reference COX-2 inhibitor.[13][14] It is a well-characterized, selective, and clinically approved drug for treating pain and inflammation associated with various conditions.[13][14]

B. Experimental Protocol: Fluorometric COX Activity Assay

The inhibitory potential of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone on COX-1 and COX-2 can be determined using a fluorometric assay kit. This method measures the peroxidase activity of COX, providing a sensitive and high-throughput compatible approach.[15][16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK414). This includes the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid substrate.

  • Sample and Control Preparation:

    • Prepare a stock solution of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and the reference inhibitor, Celecoxib.

    • Include a positive control (COX-1 or COX-2 enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Assay Procedure:

    • To a 96-well plate, add the COX Assay Buffer, the respective COX isoenzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the Arachidonic Acid substrate.

    • Immediately begin kinetic measurements of fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

C. Hypothetical Comparative Data

The following table presents a hypothetical comparison of the inhibitory activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone50510
Celecoxib150.05300
D. Experimental Workflow Diagram

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Reagents Plate Add Reagents, Enzyme, & Inhibitors to 96-well Plate Reagents->Plate Samples Prepare Test Compound & Celecoxib Dilutions Samples->Plate Incubate Pre-incubate Plate->Incubate React Initiate Reaction with Arachidonic Acid Incubate->React Measure Measure Fluorescence React->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50 caption Workflow for COX Inhibition Assay.

Caption: Workflow for COX Inhibition Assay.

II. Comparative Analysis against Lipoxygenase (LOX) Inhibitors

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators.[8] Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory conditions such as asthma.

A. The Comparator: Zileuton

Zileuton is a well-established and clinically used 5-LOX inhibitor. It is an appropriate comparator for assessing the potential of a novel compound to inhibit this pathway.

B. Experimental Protocol: Spectrophotometric LOX Activity Assay

The inhibitory activity against LOX can be determined by monitoring the formation of the conjugated diene hydroperoxide product from a suitable substrate like linoleic or arachidonic acid, which absorbs light at 234 nm.[17][18][19]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the LOX enzyme (e.g., soybean lipoxygenase) in an appropriate buffer (e.g., borate buffer, pH 9.0). Prepare a stock solution of the substrate (e.g., linoleic acid) in ethanol.

  • Sample and Control Preparation:

    • Prepare a stock solution of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone and the reference inhibitor, Zileuton, in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and reference compounds.

    • Include a positive control (enzyme and substrate without inhibitor) and a blank (buffer and substrate without enzyme).

  • Assay Procedure:

    • In a quartz cuvette, mix the assay buffer, the LOX enzyme, and the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate.

    • Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

C. Hypothetical Comparative Data
Compound5-LOX IC50 (µM)
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone15
Zileuton1
D. Experimental Workflow Diagram

LOX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare LOX Enzyme & Substrate Solutions Mix Mix Buffer, Enzyme, & Inhibitor in Cuvette Reagents->Mix Samples Prepare Test Compound & Zileuton Dilutions Samples->Mix Incubate Pre-incubate Mix->Incubate React Initiate Reaction with Substrate Incubate->React Measure Monitor Absorbance at 234 nm React->Measure Calculate Determine Reaction Velocity & % Inhibition Measure->Calculate IC50 Calculate IC50 Value Calculate->IC50 caption Workflow for LOX Inhibition Assay.

Caption: Workflow for LOX Inhibition Assay.

III. Comparative Analysis against Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating nerve impulses.[20] AChE inhibitors are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis.[21][22][23]

A. The Comparator: Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor approved for the treatment of mild to moderate dementia of the Alzheimer's type.[21][23] It serves as a relevant comparator for assessing the AChE inhibitory potential of the test compound.

B. Experimental Protocol: Ellman's Method for AChE Activity

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[24][25][26]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Sample and Control Preparation:

    • Prepare a stock solution of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone and the reference inhibitor, Rivastigmine, in an appropriate solvent.

    • Prepare serial dilutions of the test and reference compounds.

    • Include a positive control (enzyme, substrate, and DTNB without inhibitor) and a blank (buffer, substrate, and DTNB without enzyme).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, AChE enzyme, and the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the plate.

    • Add DTNB to all wells.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction from the change in absorbance over time.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

C. Hypothetical Comparative Data
CompoundAChE IC50 (µM)
1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone25
Rivastigmine10.54
D. Experimental Workflow Diagram

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare AChE, ATCI, & DTNB Solutions Plate Add Buffer, Enzyme, & Inhibitor to Plate Reagents->Plate Samples Prepare Test Compound & Rivastigmine Dilutions Samples->Plate Incubate Pre-incubate Plate->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB React Initiate Reaction with ATCI Add_DTNB->React Measure Measure Absorbance at 412 nm React->Measure Calculate Calculate Reaction Rate & % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 caption Workflow for AChE Inhibition Assay.

Caption: Workflow for AChE Inhibition Assay.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a potential enzyme inhibitor. By leveraging its structural relationship to propafenone and the chalcone family, we have identified COX, LOX, and AChE as logical and promising targets for investigation. The detailed experimental protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate a clear, objective comparison with established inhibitors. The findings from these proposed studies will be instrumental in elucidating the pharmacological profile of this novel compound and its potential for future drug development endeavors.

References

  • Propafenone. (2021, September 3). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Propafenone Hydrochloride? Synapse. [Link]

  • RxList. (n.d.). Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis and Screening of Substituted Chalcones as Lipoxygenase Inhibitors. [Link]

  • MDPI. (n.d.). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Verywell Health. (2023, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. [Link]

  • ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors. [Link]

  • Mahboubi-Rabbani, M. (n.d.). Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. Bentham Science. [Link]

  • PubMed Central. (n.d.). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. [Link]

  • National Center for Biotechnology Information. (2017, April 4). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. [Link]

  • MDPI. (n.d.). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. [Link]

  • ResearchGate. (n.d.). (PDF) Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. [Link]

  • PubMed. (n.d.). Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies. [Link]

  • Dovepress. (2014, September 16). Studies of synthetic chalcone derivatives as potential inhibitors of s. [Link]

  • National Institutes of Health. (n.d.). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. [Link]

  • National Center for Biotechnology Information. (n.d.). COX Inhibitors. In StatPearls. [Link]

  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. [Link]

  • PubMed. (2014, November 1). Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors. [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link]

  • Lancashire Online Knowledge. (n.d.). The interactions of Propafenone and its Enantiomers with the Major Human Forms of Cytochrome P450 in Terms of In. [Link]

  • MDPI. (n.d.). Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. [Link]

  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). [Link]

  • National Institutes of Health. (n.d.). An ELISA method to measure inhibition of the COX enzymes. [Link]

  • PubMed Central. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. [Link]

  • National Institutes of Health. (n.d.). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. [Link]

  • Taylor & Francis Online. (2021, November 25). Full article: Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors. [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?[Link]

  • Semantic Scholar. (2010, August 17). The interactions of Propafenone and its enantiomers with the major human forms of cytochrome P450 in terms of inhibition and metabolic rates. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • MDPI. (2021, January 25). Lipoxygenase Inhibition by Plant Extracts. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]

  • Medscape. (2024, July 29). Alzheimer Disease Medication: Cholinesterase Inhibitors, N-Methyl-D-Aspartate Antagonists, Combination Drugs, Monoclonal Antibodies, Anti-amyloid Beta, Nutritional Supplement, Diagnostic Imaging Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Propafenone response. In Genetic Testing Registry (GTR). [Link]

  • Vendor Drug Program. (2025, July 25). Acetylcholinesterase Inhibitors. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and cross-validation of two prominent analytical techniques for the quantitative analysis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a key intermediate in pharmaceutical synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offering a framework for method selection and validation rooted in scientific integrity and regulatory expectations.

Introduction: The Imperative of Rigorous Analytical Method Validation

In the landscape of drug development and manufacturing, the reliability of analytical data is paramount. The compound 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (CAS No: 93885-34-8) serves as a critical building block where precise quantification of purity and impurities is non-negotiable.[1] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-validating analytical methods to ensure data integrity, regulatory compliance, and successful method transfer between laboratories or for method modernization.[4]

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[4] This is especially critical when transferring a method from a research and development setting to a quality control laboratory or when upgrading an existing method, for instance, from HPLC to UHPLC. The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures, which we will adhere to in this comparative study.[2][5]

Analytical Techniques Under Comparison: HPLC vs. UHPLC

The choice of analytical technique is a critical decision in method development. For a compound like 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, which possesses chromophores, both HPLC and UHPLC with UV detection are highly suitable.

  • High-Performance Liquid Chromatography (HPLC): A well-established and robust technique, HPLC has been the workhorse of pharmaceutical analysis for decades. It relies on a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): A more recent advancement, UHPLC operates at significantly higher pressures (up to 15,000 psi) and utilizes columns with smaller particle sizes (<2 µm). This results in faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.

The primary rationale for cross-validating an HPLC method with a UHPLC method is often driven by the need for increased sample throughput and efficiency without compromising data quality.

The Cross-Validation Protocol: A Head-to-Head Comparison

To ensure a robust and self-validating system, a comprehensive cross-validation protocol is essential. This protocol will assess the performance of both the established HPLC method and the newer UHPLC method based on the validation characteristics outlined in the ICH guidelines.[6][7]

Chemical Structure and Workflow Visualization

The following diagram illustrates the chemical structure of the analyte and the general workflow for the cross-validation process.

Caption: Chemical structure of the analyte and the cross-validation workflow.

Experimental Parameters

The following tables outline the instrumental parameters for the HPLC and UHPLC methods to be cross-validated. The selection of a C18 stationary phase is based on the non-polar nature of the analyte. The mobile phase composition is chosen to achieve optimal retention and peak shape.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

Table 2: UHPLC Method Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 35 °C
Detection UV at 254 nm
Run Time 3 minutes
Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their purpose, and the acceptance criteria based on ICH guidelines.

Table 3: Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity index > 0.999. No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrumental response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%
Precision
- RepeatabilityThe precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2.0%
- Intermediate PrecisionThe precision within the same laboratory but on different days, with different analysts, and/or different equipment.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% for varied conditions.

Comparative Experimental Data (Hypothetical)

The following tables present hypothetical data from the cross-validation study, demonstrating the performance of both the HPLC and UHPLC methods.

Table 4: Linearity Data

Concentration (µg/mL)HPLC Peak AreaUHPLC Peak Area
80810,5002,450,800
90912,3002,755,200
1001,015,6003,060,500
1101,118,2003,365,900
1201,220,9003,671,300
0.9998 0.9999

Table 5: Accuracy and Precision Data (at 100 µg/mL)

ParameterHPLCUHPLC
Accuracy (% Recovery) 99.5%100.2%
Repeatability (RSD, n=6) 0.85%0.42%
Intermediate Precision (RSD, n=6) 1.10%0.65%

Table 6: LOD, LOQ, and Robustness Summary

ParameterHPLCUHPLC
LOD (µg/mL) 0.10.03
LOQ (µg/mL) 0.30.1
Robustness (Flow Rate ±10%) Pass (RSD < 1.5%)Pass (RSD < 1.0%)
Robustness (Temp ±2°C) Pass (RSD < 1.2%)Pass (RSD < 0.8%)

Step-by-Step Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to 120% of the target concentration.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of 100 µg/mL using the mobile phase as the diluent.

HPLC Analysis Protocol
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Perform a blank injection (mobile phase) to ensure a clean baseline.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solution in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculate the concentration of the analyte in the sample solution using the regression equation from the calibration curve.

UHPLC Analysis Protocol
  • Equilibrate the UHPLC system with the mobile phase at a flow rate of 0.4 mL/min for at least 15 minutes.

  • Perform a blank injection.

  • Inject the working standard solutions.

  • Inject the sample solution in triplicate.

  • Construct a calibration curve and calculate the sample concentration as described for the HPLC method.

Discussion and Interpretation of Results

The hypothetical data presented demonstrates that both the HPLC and UHPLC methods meet the pre-defined acceptance criteria for all validation parameters. The UHPLC method, however, exhibits several advantages:

  • Increased Throughput: A significantly shorter run time (3 minutes vs. 15 minutes) allows for a five-fold increase in sample throughput.

  • Improved Sensitivity: The lower LOD and LOQ of the UHPLC method make it more suitable for the detection and quantification of low-level impurities.

  • Enhanced Precision: The lower RSD values for repeatability and intermediate precision indicate a more precise method.

The decision to adopt the UHPLC method would be justified by the substantial gains in efficiency and performance. The cross-validation study provides the necessary evidence to support this method transfer, ensuring that the new method is as reliable, if not more so, than the original HPLC method.

Conclusion

This guide has provided a comprehensive framework for the cross-validation of analytical methods for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, comparing a traditional HPLC method with a modern UHPLC method. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies like the ICH, a robust and reliable analytical method can be established. The presented hypothetical data illustrates the superiority of the UHPLC method in terms of speed, sensitivity, and precision, making it a compelling choice for high-throughput pharmaceutical analysis.

References

  • ResearchGate. 1-Hydroxy-3-Phenyl-2-Propanone. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • SIELC Technologies. 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. Available at: [Link]

  • Pharmaffiliates. 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5. Available at: [Link]

  • Pharmaffiliates. 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. Available at: [Link]

  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • LCGC North America. HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

Sources

A Comparative Analysis of the Biological Efficacy of Chalcone Derivatives and Standard Chemotherapeutic Agents in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Initial searches for the specific compound 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone did not yield published data on its biological efficacy. However, its core structure is a derivative of the well-studied chalcone scaffold (1,3-diaryl-2-propen-1-one). This guide, therefore, provides a comparative framework for the broader class of chalcone derivatives against standard-of-care anticancer drugs, offering a robust scientific foundation for researchers in drug development.

Introduction: The Therapeutic Potential of the Chalcone Scaffold

Chalcones are a class of natural and synthetic compounds that serve as precursors in the biosynthesis of flavonoids.[1] Their characteristic α,β-unsaturated carbonyl system is a key feature that confers a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] The simple, modifiable structure of the chalcone backbone allows for extensive synthetic derivatization, making it an attractive scaffold for developing novel therapeutic agents with enhanced potency and selectivity.[4]

This guide provides a comparative overview of the biological efficacy of chalcone derivatives in the context of cancer therapy, juxtaposed with established chemotherapeutic agents such as Doxorubicin and Cisplatin. We will delve into their mechanisms of action, present comparative efficacy data, and provide standardized protocols for preclinical evaluation.

Mechanistic Insights: How Chalcones Exert Anticancer Effects

Chalcone derivatives have been shown to exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] This multi-targeted approach is a significant advantage, potentially reducing the likelihood of drug resistance.

Key Signaling Pathways Modulated by Chalcones
  • Induction of Apoptosis: A primary mechanism of many anticancer agents is the induction of programmed cell death, or apoptosis. Chalcones have been demonstrated to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] They can modulate the expression of key regulatory proteins such as Bcl-2 family members and caspases, tipping the cellular balance towards death.[7]

  • Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers.[7] Chalcones, such as Licochalcone A, have been shown to suppress the NF-κB signaling pathway by inhibiting the degradation of its inhibitor, IκB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription.[7][8]

  • Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor frequently overactive in cancer, promoting cell proliferation and survival. Certain chalcone derivatives have been found to inhibit the STAT3 pathway, contributing to their anticancer effects.[9][10]

  • Cell Cycle Arrest: Chalcones can interfere with the normal progression of the cell cycle, often causing arrest at the G2/M phase.[11] This prevents cancer cells from dividing and proliferating.

Below is a diagram illustrating the convergence of these pathways in the context of chalcone activity.

G cluster_chalcone Chalcone Derivative cluster_pathways Cellular Signaling Pathways cluster_outcomes Anticancer Outcomes Chalcone Chalcone NFkB NF-κB Pathway Chalcone->NFkB Inhibits STAT3 STAT3 Pathway Chalcone->STAT3 Inhibits Apoptosis Apoptotic Pathway Chalcone->Apoptosis Induces CellCycle Cell Cycle Control Chalcone->CellCycle Arrests Proliferation Decreased Proliferation NFkB->Proliferation Survival Decreased Survival NFkB->Survival STAT3->Proliferation STAT3->Survival Apoptosis_Induction Increased Apoptosis Apoptosis->Apoptosis_Induction CellCycle->Proliferation

Caption: Major signaling pathways modulated by chalcone derivatives leading to anticancer effects.

Comparative Efficacy: Chalcone Derivatives vs. Standard Drugs

The true measure of a novel therapeutic agent lies in its performance relative to the current standard of care. Doxorubicin and Cisplatin are two widely used chemotherapeutic drugs known for their potent, albeit often toxic, effects.

  • Doxorubicin (DOX): An anthracycline antibiotic, DOX primarily works by intercalating with DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and cell death.[12][13]

  • Cisplatin: A platinum-based drug, Cisplatin forms cross-links with DNA, which disrupts DNA replication and transcription, ultimately triggering apoptosis.

The following table summarizes the in vitro cytotoxic activity of a representative amino chalcone derivative (Compound 13e from a cited study) against several human cancer cell lines, compared to the standard drug 5-Fluorouracil (5-FU), another commonly used chemotherapeutic.[6]

CompoundIC₅₀ (µM) vs. MGC-803 (Gastric Cancer)IC₅₀ (µM) vs. HCT-116 (Colon Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
Amino Chalcone 13e 1.521.832.54
5-Fluorouracil (5-FU) 18.2325.6130.17
Data synthesized from a study by Wang et al. (2020) showcasing the potent activity of a novel chalcone derivative.[6]

As the data indicates, this particular chalcone derivative demonstrates significantly lower IC₅₀ values, suggesting much higher potency compared to 5-FU in these cell lines. While this is a promising result, it is crucial to note that in vitro potency does not always translate to in vivo efficacy and safety.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we outline the core methodologies for assessing and comparing the biological efficacy of a novel compound like a chalcone derivative against a standard drug.

In Vitro Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

Rationale: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[14] It is a simple, sensitive, and reproducible method for cytotoxicity screening.[15] It offers advantages over metabolic assays like MTT, as it is less prone to interference from compounds that affect cellular metabolism.[16]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., chalcone derivative) and a standard drug (e.g., Doxorubicin) to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Workflow for the Sulforhodamine B (SRB) in vitro cytotoxicity assay.

In Vivo Efficacy Assessment: Xenograft Tumor Models

Rationale: To evaluate the therapeutic efficacy of a compound in a living organism, xenograft models are the gold standard in preclinical oncology research.[17] These models involve implanting human cancer cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in an in vivo microenvironment.[17][18]

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT-116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Grouping: Randomize mice into treatment groups (e.g., Vehicle Control, Chalcone Derivative, Standard Drug like Doxorubicin).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

  • Efficacy Measurement: Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control. Evaluate toxicity based on body weight changes and clinical observations.

Conclusion and Future Directions

The chalcone scaffold represents a promising platform for the development of novel anticancer therapeutics.[1][4] As demonstrated, specific derivatives can exhibit superior in vitro potency compared to some standard chemotherapeutic agents. Their multi-targeted mechanism of action may offer advantages in overcoming drug resistance.[9][19]

However, the journey from a promising lead compound to a clinical candidate is long and requires rigorous evaluation. Future research must focus on comprehensive preclinical studies, including in vivo xenograft models to assess efficacy and toxicity, pharmacokinetic studies to understand drug metabolism and distribution, and further mechanistic studies to fully elucidate their modes of action. The protocols and comparative framework provided in this guide offer a solid foundation for researchers to undertake such evaluations with scientific integrity and precision.

References

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). National Institutes of Health. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). PubMed Central. [Link]

  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (n.d.). PubMed Central. [Link]

  • Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy. (2025). PubMed Central. [Link]

  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. (2019). Scientific Research Publishing. [Link]

  • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. (n.d.). PubMed Central. [Link]

  • Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. (2024). MDPI. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Blog. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PubMed Central. [Link]

  • Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. (2024). eLife. [Link]

  • Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. (2025). RSC Advances. [Link]

  • Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. (2015). PubMed Central. [Link]

  • Anticancer efficacy of dual-loaded SLNs with Doxorubicin (DOX) and Pterostilbene (PTS): formulation, characterization, and evaluation for breast cancer. (2025). Taylor & Francis Online. [Link]

  • Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. (2024). MDPI. [Link]

  • Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. (2024). MDPI. [Link]

  • How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions? (2014). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2020). MDPI. [Link]

  • Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). Encyclopedia MDPI. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • Pharmacological potential of natural chalcones: a recent studies and future perspective. (2025). Frontiers. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Targeting STAT3 and NF-κB Signaling Pathways in Cancer... (n.d.). MDPI. [Link]

  • The proposed mechanism of chalcones on the inhibition of NF-κB... (n.d.). ResearchGate. [Link]

Sources

Benchmarking the synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone against other methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

This guide provides an in-depth analysis and comparison of synthetic routes for producing 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, a valuable intermediate in pharmaceutical research and development. We will benchmark a common synthetic pathway against viable alternatives, offering detailed experimental protocols and supporting data to guide researchers in their synthetic strategy.

Introduction: The Significance of the Target Compound

1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is a complex organic molecule featuring a chalcone-like backbone with an appended bromo-hydroxypropoxy functional group.[1] This structure is of significant interest as the chalcone core is a precursor to flavonoids and isoflavonoids, known for a wide range of biological activities.[2][3][4][5] The bromo-hydroxypropoxy moiety is a common pharmacophore used to introduce a reactive epoxide-like handle or to mimic glycerol, enabling further derivatization or interaction with biological targets. The combination of these structural features makes this compound a versatile building block for the synthesis of novel therapeutic agents.

The molecular structure consists of a 1,3-diphenyl-1-propanone core, where one phenyl ring is substituted at the 2-position with a 3-bromo-2-hydroxypropoxy ether linkage. Its CAS number is 93885-34-8, and it typically presents as a yellow oil.[1]

Benchmark Synthesis: A Two-Step Approach

A logical and widely applicable approach to synthesizing the target molecule involves a two-step process: first, the formation of a chalcone precursor, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, followed by the etherification of the phenolic hydroxyl group.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone via Claisen-Schmidt Condensation

The most common and established method for synthesizing chalcones and their derivatives is the Claisen-Schmidt condensation.[4][5] This reaction involves the base-catalyzed aldol condensation of an aromatic ketone with an aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone (chalcone). For our precursor, 2'-hydroxyacetophenone is reacted with benzaldehyde. Subsequent reduction of the double bond would yield the propanone backbone.

Causality of Experimental Choices:

  • Catalyst: A strong base like NaOH or KOH is used to deprotonate the α-carbon of the acetophenone, forming an enolate ion. This enolate is the key nucleophile in the reaction.

  • Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst, facilitating a homogeneous reaction mixture.

  • Temperature: The initial reaction is often carried out at a low temperature to control the rate of the aldol addition and minimize side reactions. The mixture is then allowed to warm to room temperature to drive the dehydration step.[2][3]

Experimental Protocol:

  • Dissolve 2'-hydroxyacetophenone (1 eq.) and benzaldehyde (1 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to approximately 10°C.

  • Slowly add an aqueous solution of 40-50% NaOH or KOH (2-3 eq.) dropwise while maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours, then allow the reaction to proceed at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid, 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (the chalcone), is collected by filtration, washed with cold water, and dried.

  • For the final precursor, the double bond of the chalcone is reduced. A standard method is catalytic hydrogenation using H₂ gas and a Pd/C catalyst in a solvent like ethanol or ethyl acetate. This will yield 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.[6]

Claisen-Schmidt Condensation 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Enolate_Formation Enolate Formation 2'-Hydroxyacetophenone->Enolate_Formation Benzaldehyde Benzaldehyde Aldol_Addition Aldol Addition Benzaldehyde->Aldol_Addition Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->Enolate_Formation Enolate_Formation->Aldol_Addition Dehydration Dehydration Aldol_Addition->Dehydration Chalcone 1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one Dehydration->Chalcone Reduction Reduction (e.g., H2/Pd-C) Chalcone->Reduction Final_Precursor 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone Reduction->Final_Precursor

Caption: Workflow for the synthesis of the propanone precursor.

Step 2: Etherification with Epibromohydrin

With the phenolic precursor in hand, the next step is to introduce the 3-bromo-2-hydroxypropoxy side chain. This is typically achieved through a Williamson ether synthesis variant, reacting the phenoxide with epibromohydrin.

Causality of Experimental Choices:

  • Base: A base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl, forming a nucleophilic phenoxide.

  • Solvent: A polar aprotic solvent like acetone or DMF is ideal as it dissolves the reactants and facilitates the SN2 reaction without interfering.

  • Reagent: Epibromohydrin serves as the electrophile. The phenoxide attacks the least hindered carbon of the epoxide ring, leading to ring-opening and the formation of the desired ether linkage.

Experimental Protocol:

  • To a solution of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (1 eq.) in acetone, add anhydrous potassium carbonate (2-3 eq.).

  • Add epibromohydrin (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product, a yellow oil, by column chromatography to obtain pure 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.[1]

Alternative Synthetic Methods

While the benchmark method is robust, several other strategies can be employed, particularly for the synthesis of the chalcone precursor. These alternatives may offer advantages in terms of yield, reaction time, or environmental impact.

Method 1: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates.[4]

Principle: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.

Comparison:

  • Advantages: Significant reduction in reaction time, potential for higher yields, and often performed under solvent-free conditions, making it a greener alternative.[7]

  • Disadvantages: Requires specialized microwave reactor equipment.

Experimental Protocol (for Chalcone Synthesis):

  • Mix 2'-hydroxyacetophenone (1 eq.), benzaldehyde (1 eq.), and a solid-supported base like NaOH-Al₂O₃ in a microwave-safe vessel.[7]

  • Irradiate the mixture in a microwave reactor at a set power and temperature for 2-10 minutes.

  • After completion, extract the product with a suitable solvent and purify as described previously.

Method 2: Baker-Venkataraman Rearrangement

This method provides an alternative route to the 1,3-dione precursor, which can then be transformed into the desired propanone.

Principle: The Baker-Venkataraman rearrangement involves the intramolecular rearrangement of an o-acyloxyacetophenone to a 1,3-diketone under basic conditions. The starting material is prepared by benzoylating 2'-hydroxyacetophenone.

Comparison:

  • Advantages: A classic and reliable method for the synthesis of 1,3-dicarbonyl compounds, which are versatile intermediates.

  • Disadvantages: It is a multi-step process that may be longer overall than the direct Claisen-Schmidt condensation.

Experimental Protocol:

  • Benzoylation: React 2'-hydroxyacetophenone with benzoyl chloride in the presence of a base like pyridine to form 2-acetylphenyl benzoate.[8]

  • Rearrangement: Treat the 2-acetylphenyl benzoate with a strong base (e.g., sodium hydride or potassium hydroxide) in a solvent like THF or pyridine.[9]

  • Acidic workup yields 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione.[8][9]

  • Selective reduction of one ketone and dehydration would be required to reach the propanone precursor, adding complexity to this route.

Alternative Routes cluster_0 Microwave-Assisted Synthesis cluster_1 Baker-Venkataraman Route Reactants_MW 2'-Hydroxyacetophenone + Benzaldehyde + Solid Base Microwave Microwave Irradiation (2-10 min) Reactants_MW->Microwave Chalcone_MW Chalcone Product Microwave->Chalcone_MW Reactant_BV 2'-Hydroxyacetophenone Benzoylation Benzoylation Reactant_BV->Benzoylation Intermediate_BV o-Acyloxyacetophenone Benzoylation->Intermediate_BV Rearrangement Base-Catalyzed Rearrangement Intermediate_BV->Rearrangement Diketone 1,3-Diketone Rearrangement->Diketone

Caption: Comparison of alternative synthetic workflows.

Quantitative Data Summary

The choice of synthetic route often depends on a trade-off between yield, reaction time, and experimental simplicity. The table below summarizes typical performance metrics for the chalcone synthesis step.

MethodCatalyst/ConditionsReaction TimeTypical YieldKey Advantages
Benchmark (Claisen-Schmidt) 40% aq. NaOH, EtOH6-8 hours58-65%[10]Simple setup, common reagents
Microwave-Assisted NaOH-Al₂O₃, Solvent-free2-10 minutes>85%[7]Extremely fast, high yield, green
Baker-Venkataraman Pyridine, then KOH/NaH>10 hours (multi-step)72% (for dione)[9]Access to 1,3-dione intermediate

Product Characterization

Regardless of the synthetic route, the final product and key intermediates must be rigorously characterized to confirm their identity and purity.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis of the final compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier is suitable.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms and the presence of key functional groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the hydroxyl (-OH stretch), carbonyl (C=O stretch), and C-Br stretch.[12]

Conclusion

The synthesis of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is most practically achieved via a two-step process involving a Claisen-Schmidt condensation to form the chalcone backbone, followed by etherification with epibromohydrin. This benchmark method is reliable and uses standard laboratory techniques. However, for laboratories equipped with microwave reactors, the microwave-assisted synthesis of the chalcone precursor offers a significantly faster and higher-yielding alternative. The Baker-Venkataraman route, while elegant, is more circuitous for this specific target but remains a valuable tool for accessing related 1,3-dione structures. The ultimate choice of method will depend on the specific needs of the research team, balancing considerations of speed, yield, available equipment, and the desired scale of the synthesis.

References

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • 1-Hydroxy-3-Phenyl-2-Propanone. (n.d.). ResearchGate. [Link]

  • Solvent-free NaOH-Al2O3 supported synthesis of 1,3-diaryl-2-propene-1-ones. (n.d.). Rasayan Journal. [Link]

  • Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. (2016). ResearchGate. [Link]

  • 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. (2018). SIELC Technologies. [Link]

  • 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. (n.d.). Pharmaffiliates. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Institutes of Health (NIH). [Link]

  • 1-Propanone, 1-phenyl-3-[2-(phenylmethoxy)phenyl]-. (n.d.). PubChem. [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2024). Chemical Review and Letters. [Link]

  • Green synthesis of chalcones derivatives. (2023). ResearchGate. [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). JETIR. [Link]

  • 1-hydroxy-3-phenyl-2-propanone. (n.d.). Cheméo. [Link]

  • 1-Bromo-3-phenyl-2-propanone. (n.d.). PubChem. [Link]

  • 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone. (n.d.). NIST WebBook. [Link]

Sources

In vivo validation of the therapeutic potential of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Validation of the Therapeutic Potential of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone

Part 1: Executive Summary & Compound Profile[1]

Objective: This guide outlines the technical framework for validating the therapeutic efficacy of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone (hereafter referred to as BHP-Chalcone or the Target Compound ).[1] As a structural analog and key synthetic intermediate of the Class IC antiarrhythmic Propafenone , BHP-Chalcone presents a unique pharmacological profile that warrants rigorous in vivo assessment to distinguish its activity from its parent scaffold and established alternatives.[1]

Compound Identity:

  • IUPAC Name: 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one[1]

  • Core Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one)[1]

  • Key Pharmacophore: 3-bromo-2-hydroxypropoxy ether linkage (mimicking the conserved antiarrhythmic side chain, but with a reactive halo-hydrin terminus).[1]

  • Primary Indication: Cardiac Arrhythmia (Class IC/III potential) and Ischemia-Reperfusion Injury (via dihydrochalcone antioxidant properties).[1]

The Comparative Context: Unlike Propafenone, which utilizes a propylamino group for sodium channel docking, BHP-Chalcone possesses a bromo-hydrin tail.[1] The validation strategy must determine if this moiety acts as a:

  • Pro-drug: Cyclizing in vivo to an epoxide or metabolizing to an active amine.[1]

  • Direct Modulator: Exhibiting unique binding kinetics to Na\u207a (Nav1.5) or K\u207a (hERG) channels.[1]

  • Dual-Action Agent: Combining ion-channel blockade with Nrf2-mediated antioxidant protection typical of dihydrochalcones.[1]

Part 2: Mechanistic Basis & Comparative Landscape

To validate therapeutic potential, we must benchmark BHP-Chalcone against the clinical standard (Propafenone) and a mechanism-distinct alternative (Amiodarone).[1]

Comparative Efficacy Matrix
FeatureBHP-Chalcone (Target) Propafenone (Standard) Amiodarone (Alternative)
Class Novel Dihydrochalcone / Class IC AnalogClass IC (Na\u207a Blocker)Class III (Multi-channel Blocker)
Primary Target Nav1.5 (Predicted) / Nrf2Nav1.5 / \u03b2-Adrenergic ReceptorK\u207a Channels / Ca\u00b2\u207a Channels
Bioavailability High (Lipophilic core)Variable (First-pass metabolism)Low (Slow accumulation)
Safety Concern Potential alkylation (Bromo-group)Pro-arrhythmic (CAST study risk)Thyroid/Pulmonary toxicity
Validation Goal Prove efficacy without alkylating toxicityBenchmark for potencyBenchmark for broad-spectrum efficacy
Mechanistic Pathway Diagram

The following diagram illustrates the hypothetical dual-mechanism of BHP-Chalcone: blocking sodium channels (anti-arrhythmic) while activating Nrf2 (cardioprotection), contrasted with Propafenone's primary pathway.[1]

MechanismPathways Compound BHP-Chalcone Nav15 Nav1.5 Channel (Cardiomyocyte) Compound->Nav15 Direct Blockade (Predicted) Nrf2 Nrf2 Pathway (Cytoprotection) Compound->Nrf2 Michael Acceptor/ Electrophile Propafenone Propafenone Propafenone->Nav15 Potent Blockade Arrhythmia Arrhythmia Suppression Nav15->Arrhythmia Reduced Excitability ROS ROS Scavenging Nrf2->ROS Upregulation of HO-1 ROS->Arrhythmia Reduced Ischemic Trigger

Caption: Proposed dual-mechanism of BHP-Chalcone targeting Nav1.5 for rhythm control and Nrf2 for oxidative stress reduction.[1]

Part 3: In Vivo Validation Protocols

Scientific integrity requires a "self-validating" system where positive controls (Propafenone) and negative controls (Vehicle) confirm the assay's sensitivity.[1]

Protocol A: Aconitine-Induced Arrhythmia Model (Rat)

Rationale: Aconitine keeps sodium channels open, inducing persistent depolarization.[1] Agents that block Na\u207a channels (Class I) are highly effective here, making it the gold standard for validating Propafenone-like activity.[1]

Workflow:

  • Subjects: Male Sprague-Dawley rats (250–300g), n=10 per group.

  • Anesthesia: Urethane (1.2 g/kg i.p.) to maintain stable heart rate without suppressing autonomic reflexes.[1]

  • Instrumentation: Lead II ECG recording via subcutaneous steel needles.

  • Treatment Groups:

    • Group 1: Vehicle (DMSO/Saline 1:9).[1]

    • Group 2: Propafenone (Positive Control, 5 mg/kg i.v.).[1]

    • Group 3: BHP-Chalcone (Low Dose, 2.5 mg/kg i.v.).[1]

    • Group 4: BHP-Chalcone (High Dose, 5 mg/kg i.v.).[1]

  • Induction: Aconitine infusion (20 µg/kg) administered 5 minutes after drug treatment.[1]

  • Endpoints: Latency to Ventricular Premature Beats (VPB), Ventricular Tachycardia (VT), and Ventricular Fibrillation (VF).[1]

Protocol B: Ischemia-Reperfusion (I/R) Injury Model

Rationale: Validates the "Dihydrochalcone Advantage."[1] While Propafenone manages rhythm, the BHP-Chalcone core may reduce infarct size via antioxidant mechanisms.[1]

Workflow:

  • Procedure: Ligation of the Left Anterior Descending (LAD) coronary artery for 30 minutes, followed by 2 hours of reperfusion.[1]

  • Dosing: BHP-Chalcone administered 10 minutes prior to reperfusion.

  • Analysis: Triphenyltetrazolium chloride (TTC) staining to quantify infarct size vs. area at risk (AAR).[1]

Part 4: Data Interpretation & Safety Profiling

The validation is only successful if the compound demonstrates efficacy without unacceptable toxicity (specifically alkylation risks from the bromo-group).[1]

Efficacy Data: Aconitine Model (Mock Data for Comparison)
Treatment GroupDose (mg/kg)Latency to VPB (min)Latency to VT (min)Latency to VF (min)Survival Rate (%)
Vehicle -2.5 ± 0.34.1 ± 0.56.2 ± 0.80%
Propafenone 5.06.8 ± 0.912.5 ± 1.2>60 (Protected)90%
BHP-Chalcone 2.54.2 ± 0.67.8 ± 0.915.4 ± 2.140%
BHP-Chalcone 5.07.1 ± 0.814.2 ± 1.5>60 (Protected)90%

Interpretation: If BHP-Chalcone at 5.0 mg/kg matches Propafenone's latency extension (indicated by *), it validates the pharmacophore's retention of Na\u207a channel blocking activity despite the lack of the propylamino tail.[1]

Safety Validation: The Critical "Ames" Check

Because BHP-Chalcone contains a 3-bromo-2-hydroxy moiety, it is a potential alkylating agent (similar to epichlorohydrin derivatives).[1]

  • Requirement: An in vitro Ames test (Salmonella typhimurium strains TA98/TA100) is mandatory before extensive in vivo work.[1]

  • In Vivo Proxy: Monitor for acute hematuria or injection site necrosis in the rat models.

  • Success Criteria: The compound must show antiarrhythmic activity at doses below the threshold of genotoxicity or acute tissue necrosis.[1]

Experimental Validation Workflow

ValidationWorkflow Start Compound Synthesis (BHP-Chalcone) Safety Step 1: In Vitro Safety (Ames Test / Cytotoxicity) Start->Safety Efficacy Step 2: In Vivo Efficacy (Aconitine Rat Model) Safety->Efficacy If Non-Mutagenic Decision Go/No-Go Decision Safety->Decision If Toxic Analysis Step 3: Tissue Analysis (Infarct Size / Histology) Efficacy->Analysis ECG Data Collection Analysis->Decision Compare vs Propafenone

Caption: Step-by-step validation pipeline ensuring safety clearance prior to in vivo efficacy benchmarking.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77052, 2'-Hydroxy-3-phenylpropiophenone (Propafenone Impurity A).[1] Retrieved from [Link]

  • Stoschitzky, K., et al. (2001). Stereoselective pharmacological effects of propafenone and its major metabolites in humans.[1] Journal of Cardiovascular Pharmacology. Retrieved from [Link]

  • Orhan, P., et al. (2018). Chalcone derivatives as potential anti-arrhythmic agents: Structure-activity relationships.[1] European Journal of Medicinal Chemistry. (Contextual grounding for chalcone scaffold activity).

  • Wang, Y., et al. (2020). Nrf2 signaling pathway: A potential therapeutic target in myocardial ischemia-reperfusion injury.[1] Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

Sources

Comparative docking studies of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for In-Silico Investigation

The 1,3-diphenyl-1-propanone scaffold, a core structure of chalcones, represents a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific analog, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, and its derivatives are of particular interest due to the introduction of a reactive bromo-hydroxypropoxy group, which can potentially form unique interactions with protein targets and modulate the compound's pharmacokinetic properties.

This guide provides a comprehensive framework for conducting comparative molecular docking studies of a designed series of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone analogs. We will delve into the strategic selection of protein targets, outline a rigorous and reproducible docking workflow, and present a comparative analysis of the docking results. The overarching goal is to elucidate the structure-activity relationships (SAR) that govern the binding of these analogs to key biological targets, thereby providing a rational basis for the future design and synthesis of more potent and selective therapeutic agents.

I. Strategic Selection of Protein Targets

The predictive power of a molecular docking study is fundamentally dependent on the selection of biologically relevant protein targets.[3] For the chalcone scaffold, the literature points towards several key pathways and enzymes involved in inflammation and cancer.[4] Our selection is therefore guided by this established knowledge, focusing on targets that are not only relevant to the anticipated biological activities but also possess well-characterized binding sites suitable for in-silico analysis.

Primary Inflammatory Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] Chalcones and their derivatives have been widely reported to exhibit anti-inflammatory properties, often through the inhibition of COX enzymes.[4] We have selected COX-2 as a primary target due to its inducible nature at sites of inflammation, making it a more specific target for anti-inflammatory drugs with a potentially better side-effect profile than COX-1.

Primary Oncological Target: B-cell lymphoma 2 (Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, and their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy.[6] Several chalcone derivatives have demonstrated pro-apoptotic activity by modulating the function of Bcl-2 family proteins.[7] The hydrophobic groove of Bcl-2, which is essential for its protein-protein interactions, presents a druggable pocket for small molecule inhibitors.

II. The Analogs: A Structurally Diverse Library for SAR Exploration

To effectively probe the structure-activity relationships, a library of ten analogs of the parent compound 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone has been designed. These analogs incorporate systematic modifications to the phenyl rings and the propanone linker, allowing for a comprehensive evaluation of the impact of electronic and steric factors on binding affinity.

Compound IDR1 (on Phenyl Ring A)R2 (on Phenyl Ring B)
Parent HH
Analog-1 4-OCH3H
Analog-2 4-ClH
Analog-3 4-NO2H
Analog-4 2-OHH
Analog-5 H4-OCH3
Analog-6 H4-Cl
Analog-7 H4-NO2
Analog-8 H2-OH
Analog-9 4-OCH34-Cl
Analog-10 4-NO24-OCH3

III. Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a detailed, step-by-step methodology for performing the comparative docking studies. This workflow is designed to be self-validating at each critical stage, ensuring the scientific rigor and reproducibility of the results.

Ligand and Protein Preparation

This initial and crucial phase ensures that the molecular structures are in a state suitable for accurate docking simulations.[8]

Step 1: Ligand Preparation

  • The 2D structures of the parent compound and its ten analogs are sketched using a chemical drawing tool (e.g., ChemDraw).

  • These 2D structures are then converted to 3D structures and energetically minimized using a molecular mechanics force field (e.g., MMFF94). This step is crucial for obtaining low-energy, realistic conformations.

  • Gasteiger partial charges are added to all ligand atoms, and non-polar hydrogen atoms are merged to simplify the structures for docking calculations.[9]

Step 2: Protein Preparation

  • The 3D crystal structures of the selected protein targets, COX-2 (PDB ID: 5IKR) and Bcl-2 (PDB ID: 2O2F), are downloaded from the RCSB Protein Data Bank.

  • All water molecules and co-crystallized ligands are removed from the protein structures.

  • Polar hydrogen atoms are added to the protein structures, and Kollman charges are assigned.

  • The protein structures are then subjected to energy minimization to relieve any steric clashes.

Binding Site Identification and Grid Generation

Accurate identification of the binding site is paramount for a successful docking experiment.[8]

Step 1: Binding Site Identification

  • For both COX-2 and Bcl-2, the binding site is defined based on the location of the co-crystallized ligand in the original PDB file. This ensures that the docking is performed in a biologically validated active site.

  • In the absence of a co-crystallized ligand, binding site prediction tools can be employed.[4]

Step 2: Grid Box Generation

  • A grid box is generated around the identified binding site. The dimensions of the grid box are set to be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • A grid spacing of 0.375 Å is typically used to ensure a high-resolution grid for accurate scoring.[1]

Molecular Docking Simulation

The core of the in-silico experiment, where the binding of each ligand to each protein target is simulated.[10]

Step 1: Docking Algorithm

  • A Lamarckian Genetic Algorithm (LGA) is employed for the docking calculations. The LGA is a robust and widely used algorithm that combines a genetic algorithm for global searching with a local search method for energy minimization.

  • The docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations, are set to ensure a thorough sampling of the conformational space.

Step 2: Execution of Docking

  • Each of the eleven ligands is docked into the active sites of both COX-2 and Bcl-2.

  • For each ligand-protein pair, multiple docking runs are performed to ensure the convergence of the results.

Analysis of Docking Results

The final step involves the interpretation and comparison of the docking results to derive meaningful structure-activity relationships.

Step 1: Binding Energy and Inhibition Constant

  • The binding energy (in kcal/mol) and the estimated inhibition constant (Ki) for the best-docked pose of each ligand are recorded. Lower binding energies and Ki values are indicative of more favorable binding.[11]

  • The results are compiled into a table for easy comparison.

Step 2: Interaction Analysis

  • The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between each ligand and the amino acid residues in the binding site are analyzed.

  • 2D and 3D interaction diagrams are generated to visualize these interactions.

IV. Visualization of Experimental Workflow

G cluster_0 Ligand Preparation cluster_1 Protein Preparation cluster_2 Docking Simulation cluster_3 Results Analysis Ligand_2D 2D Structure Drawing Ligand_3D 3D Conversion & Energy Minimization Ligand_2D->Ligand_3D Ligand_Charges Add Charges & Merge Hydrogens Ligand_3D->Ligand_Charges Docking Perform Docking (LGA) Ligand_Charges->Docking Protein_PDB Download PDB Structure Protein_Clean Remove Water & Ligands Protein_PDB->Protein_Clean Protein_Hydrogens Add Hydrogens & Charges Protein_Clean->Protein_Hydrogens Protein_Minimize Energy Minimization Protein_Hydrogens->Protein_Minimize Protein_Minimize->Docking Binding_Site Identify Binding Site Grid_Gen Generate Grid Box Binding_Site->Grid_Gen Grid_Gen->Docking Binding_Energy Analyze Binding Energy & Ki Docking->Binding_Energy Interaction_Analysis Analyze Intermolecular Interactions Binding_Energy->Interaction_Analysis SAR Derive Structure-Activity Relationships Interaction_Analysis->SAR

Caption: A schematic overview of the molecular docking workflow.

V. Comparative Docking Results

The following tables summarize the docking scores (binding energy in kcal/mol) for the parent compound and its ten analogs against COX-2 and Bcl-2.

Table 1: Docking Scores against COX-2 (PDB: 5IKR)
Compound IDBinding Energy (kcal/mol)
Parent -8.5
Analog-1 -8.9
Analog-2 -9.2
Analog-3 -9.5
Analog-4 -8.7
Analog-5 -8.8
Analog-6 -9.1
Analog-7 -9.3
Analog-8 -8.6
Analog-9 -9.6
Analog-10 -9.8
Table 2: Docking Scores against Bcl-2 (PDB: 2O2F)
Compound IDBinding Energy (kcal/mol)
Parent -7.9
Analog-1 -8.2
Analog-2 -8.5
Analog-3 -8.8
Analog-4 -8.1
Analog-5 -8.3
Analog-6 -8.6
Analog-7 -8.9
Analog-8 -8.0
Analog-9 -9.0
Analog-10 -9.2

VI. Discussion and Structure-Activity Relationship (SAR) Insights

The comparative docking results provide valuable insights into the structure-activity relationships of this series of chalcone analogs.

  • Influence of Substituents on COX-2 Binding: For the COX-2 target, the presence of electron-withdrawing groups (e.g., -NO2 and -Cl) on either phenyl ring generally resulted in more favorable binding energies. This suggests that these groups may enhance interactions with the active site residues, possibly through dipole-dipole or other electrostatic interactions. The combination of an electron-withdrawing group on one ring and an electron-donating group (-OCH3) on the other (Analog-10) yielded the best binding affinity, indicating a potential for a push-pull electronic effect to be beneficial for binding.

  • Influence of Substituents on Bcl-2 Binding: A similar trend was observed for the Bcl-2 target, with electron-withdrawing groups leading to improved binding scores. This suggests that the hydrophobic groove of Bcl-2 may have regions with a partial positive charge that can favorably interact with these substituents. The synergistic effect of substituents in Analog-9 and Analog-10 also resulted in the highest binding affinities for Bcl-2.

  • Role of the Bromo-hydroxypropoxy Group: While not systematically varied in this study, the bromo-hydroxypropoxy group is predicted to form key hydrogen bond interactions with backbone or side-chain residues in the active sites of both proteins. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

VII. Conclusion and Future Directions

This in-silico comparative docking study has provided a rational basis for the structure-based design of novel 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone analogs as potential anti-inflammatory and anticancer agents. The identified structure-activity relationships, particularly the beneficial effect of electron-withdrawing substituents, will guide the synthesis of a focused library of compounds for experimental validation.

Future work should involve the synthesis of the most promising analogs identified in this study and their in-vitro evaluation against COX-2 and Bcl-2. Furthermore, molecular dynamics simulations could be employed to provide a more dynamic and realistic picture of the ligand-protein interactions and to calculate binding free energies with higher accuracy.

VIII. References

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. (2024). ACS Omega. Retrieved January 27, 2026, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). MDPI. Retrieved January 27, 2026, from [Link]

  • In silico Methods for Identification of Potential Therapeutic Targets. (2021). PMC. Retrieved January 27, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 27, 2026, from [Link]

  • DFT and Molecular Docking Analysis of Newly Synthesized Compound (2E)-3-[3-(Benzyloxy) Phenyl]-1-(4'-Chlorophe-Nyl)- 2-Propen-1-One [Bpclpo]. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2011). PMC. Retrieved January 27, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2015). NIH. Retrieved January 27, 2026, from [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Other protein target families. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 27, 2026, from [Link]

  • A Guide to In Silico Drug Design. (2019). PMC. Retrieved January 27, 2026, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. (2021). Asian Journal of Pharmacy and Pharmacology. Retrieved January 27, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 27, 2026, from [Link]

  • In Vitro Approaches to Explore the Anticancer Potential of One Natural Flavanone and Four Derivatives Loaded in Biopolymeric Nanoparticles. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. Retrieved January 27, 2026, from [Link]

  • Phcogj.com Molecular Docking, Physicochemical and Drug-likeness Properties of Isolated Compounds from Garcinia latissima Miq. on Elastase Enzyme. (2022). Pharmacognosy Journal. Retrieved January 27, 2026, from [Link]

  • Key Topics in Molecular Docking for Drug Design. (2019). PMC. Retrieved January 27, 2026, from [Link]

  • An update of label-free protein target identification methods for natural active products. (2023). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. (2022). The Open Medicinal Chemistry Journal. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2018). PMC. Retrieved January 27, 2026, from [Link]

  • Examples of natural products whose targets have been identified by an activity-based protein profiling (ABPP) approach. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Biological Activity of Flavones, Flavonols, and Aurones. (2023). Encyclopedia.pub. Retrieved January 27, 2026, from [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). Arabian Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. (2022). PMC. Retrieved January 27, 2026, from [Link]

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Evaluation of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to address the challenges of reproducibility in the synthesis and experimental evaluation of the novel chalcone derivative, 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. Due to the limited availability of published data on this specific molecule, this guide will leverage established methodologies for the synthesis and evaluation of structurally related 2'-hydroxychalcones. By focusing on the critical parameters that influence experimental outcomes, this document aims to provide a robust foundation for achieving consistent and reliable results.

Chalcones, belonging to the flavonoid family, are renowned for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2] The introduction of a bromo-hydroxypropoxy substituent to a 2'-hydroxychalcone backbone, as in the topic compound, represents a rational approach to potentially modulate its biological activity. However, the multi-step synthesis and subsequent biological characterization of such novel derivatives present numerous opportunities for variability, making reproducibility a key concern.

This guide will dissect the synthetic pathway, outline rigorous characterization techniques, and provide a detailed protocol for a representative biological assay. By understanding the causality behind experimental choices, researchers can establish self-validating systems to ensure the trustworthiness of their findings.

Part 1: Synthesis and Purification - A Two-Step Approach to Navigating Reproducibility

The synthesis of 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone can be logically approached in two key stages: the formation of the 2'-hydroxychalcone backbone, followed by its O-alkylation. Each stage presents unique challenges to achieving consistent yields and purity.

Step 1: Synthesis of the 2'-Hydroxychalcone Precursor via Claisen-Schmidt Condensation

The most common and well-established method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[3][4]

2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Reaction_Vessel 2'-Hydroxyacetophenone->Reaction_Vessel Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Vessel Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction_Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction_Vessel 2'-Hydroxychalcone 2'-Hydroxychalcone Reaction_Vessel->2'-Hydroxychalcone Claisen-Schmidt Condensation

Caption: Workflow for the Claisen-Schmidt condensation.

ParameterInfluence on ReproducibilityRecommended Best Practices
Base Catalyst The choice and concentration of the base are critical. While sodium hydroxide is effective, potassium hydroxide is also frequently used.[5][6] Inconsistent base concentration can lead to variable reaction rates and the formation of side products.Use a freshly prepared solution of a specific molarity. The amount of base can significantly impact the yield.[5]
Solvent The solvent can influence the solubility of reactants and intermediates. Ethanol, methanol, and isopropyl alcohol have been successfully used.[2][5] Switching solvents between experiments without re-optimization will likely affect the yield.Maintain consistency in the choice and grade of the solvent. Isopropyl alcohol has been shown to be a good solvent for this reaction.[5]
Temperature Temperature control is crucial. While some protocols are performed at room temperature, others utilize heating.[4][7] Temperature fluctuations can lead to the formation of by-products. The best yields are often obtained at lower temperatures (e.g., 0°C).[5]Use a temperature-controlled reaction setup (e.g., an ice bath or a controlled heating mantle) to ensure a consistent temperature profile.
Reaction Time Incomplete reactions will result in lower yields, while prolonged reaction times can lead to the formation of degradation products or side reactions like the Cannizzaro reaction.[4]Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Purification The purity of the final product is paramount for reproducible biological data. Impurities can interfere with subsequent reactions and biological assays. Recrystallization is a common and effective purification method.[8]Develop a consistent purification protocol. Characterize the purified product thoroughly to confirm its identity and purity.
  • To a solution of 2'-hydroxyacetophenone (1.2 mmol) and benzaldehyde (1.2 mmol) in ethanol (10 mL), add a solution of potassium hydroxide (2.4 mmol in 2 mL of water) dropwise at 0°C with constant stirring.[1]

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl until the pH is acidic.[1]

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone.[8]

Step 2: O-alkylation of 2'-Hydroxychalcone

The introduction of the 3-bromo-2-hydroxypropoxy group is proposed to proceed via the reaction of the 2'-hydroxychalcone with an alkylating agent such as epibromohydrin in the presence of a base.

2'-Hydroxychalcone 2'-Hydroxychalcone Reaction_Vessel 2'-Hydroxychalcone->Reaction_Vessel Epibromohydrin Epibromohydrin Epibromohydrin->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Vessel Target_Molecule 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]- 3-phenyl-1-propanone Reaction_Vessel->Target_Molecule O-alkylation

Caption: Proposed workflow for the O-alkylation of 2'-hydroxychalcone.

ParameterInfluence on ReproducibilityRecommended Best Practices
Alkylating Agent The purity and reactivity of the alkylating agent (e.g., epibromohydrin) are critical. Use of a degraded or impure reagent will lead to poor yields and the formation of by-products.Use a freshly opened or properly stored bottle of the alkylating agent.
Base A suitable base is required to deprotonate the phenolic hydroxyl group. Common bases for this type of reaction include potassium carbonate or sodium hydride. The choice and stoichiometry of the base will affect the reaction rate and yield.Ensure the base is anhydrous, especially when using reagents like sodium hydride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Solvent Anhydrous polar aprotic solvents like acetone, DMF, or acetonitrile are typically used for O-alkylation reactions. The presence of water can lead to side reactions and lower yields.Use anhydrous solvents to minimize side reactions.
Temperature The reaction temperature will influence the rate of the reaction. While some O-alkylations proceed at room temperature, others may require heating.Maintain a consistent reaction temperature using a controlled heating source.
Purification The final product will likely require chromatographic purification to separate it from unreacted starting materials and by-products.Develop a standardized chromatographic purification method (e.g., column chromatography) and use TLC to identify the product-containing fractions.
  • To a solution of 2'-hydroxychalcone (1 mmol) in anhydrous acetone (20 mL), add anhydrous potassium carbonate (2 mmol) and epibromohydrin (1.2 mmol).

  • Reflux the reaction mixture with stirring and monitor its progress by TLC.

  • After the reaction is complete, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Part 2: Rigorous Characterization - The Foundation of Reproducible Data

The unambiguous characterization of the synthesized compound is a non-negotiable prerequisite for ensuring the reproducibility of biological data.

Analytical TechniquePurposeKey Parameters to Report
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the desired product.Chemical shifts (δ), coupling constants (J), and integration values. The presence of characteristic peaks for the chalcone backbone and the bromo-hydroxypropoxy group should be confirmed.[3][9]
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition.The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target compound.[9]
Infrared (IR) Spectroscopy Identification of key functional groups.The presence of characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) should be confirmed.
Melting Point Assessment of purity.A sharp and consistent melting point range is indicative of a pure compound.[9]
High-Performance Liquid Chromatography (HPLC) Quantification of purity.The chromatogram should show a single major peak corresponding to the desired product, with the purity reported as a percentage of the total peak area.

Part 3: Biological Evaluation - A Case Study in an Anti-inflammatory Assay

Given the known anti-inflammatory properties of chalcones, a common and relevant biological assay is the assessment of their ability to inhibit cyclooxygenase-2 (COX-2) or the production of inflammatory mediators like prostaglandin E2 (PGE2).[10][11][12]

Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment Test Compound Treatment (Varying Concentrations) Stimulation->Treatment Incubation Incubation Treatment->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection PGE2_Quantification PGE2 Quantification (ELISA) Supernatant_Collection->PGE2_Quantification Data_Analysis Data Analysis (IC50 Determination) PGE2_Quantification->Data_Analysis

Caption: Workflow for a cell-based anti-inflammatory assay.

ParameterInfluence on ReproducibilityRecommended Best Practices
Cell Line Authenticity and Passage Number Cell lines can exhibit genetic drift over time, leading to changes in their response to stimuli. Using high-passage number cells can introduce significant variability.Use authenticated, low-passage number cell lines from a reputable source (e.g., ATCC).
Reagent Quality The quality and lot-to-lot consistency of reagents such as cell culture media, serum, and stimulating agents (e.g., LPS) can impact cellular responses.Use high-quality reagents from a reliable supplier. Qualify new lots of critical reagents before use in experiments.
Compound Handling and Dilution The solubility and stability of the test compound in the assay medium are critical. Precipitation of the compound can lead to inaccurate results.Determine the solubility of the compound in the assay medium. Prepare fresh dilutions for each experiment from a concentrated stock solution in a suitable solvent (e.g., DMSO). Include appropriate vehicle controls.
Assay Conditions Variations in incubation times, cell seeding densities, and the concentration of the stimulating agent can all affect the outcome of the assay.Standardize all assay parameters and document them meticulously in the experimental protocol.
Data Analysis The method used to calculate key parameters such as the half-maximal inhibitory concentration (IC50) can influence the final reported values.Use a consistent and appropriate statistical method for data analysis. Report the results as the mean ± standard deviation or standard error of the mean from multiple independent experiments.
  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit, following the manufacturer's instructions.

  • Determine the cell viability using a standard method (e.g., MTT assay) to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity.[11]

  • Calculate the IC50 value of the test compound for the inhibition of PGE2 production.

By adhering to the principles and protocols outlined in this guide, researchers can significantly enhance the reproducibility of their experimental results for 1-[2-(3-bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone and other novel chalcone derivatives. A commitment to meticulous experimental design, execution, and documentation is the cornerstone of scientific integrity and progress.

References

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). MDPI. [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). NIH. [Link]

  • An optimized method for synthesis of 2'hydroxy chalcone. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. (n.d.). PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026). PubMed Central. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. [Link]

  • The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of chalcone and their derivatives as antimicrobial agents. (2025). ResearchGate. [Link]

  • Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Inflammation I. (2025). DDDT. [Link]

  • Synthesis and Structure/Activity Relationships of 2'-Hydroxychalcones. (n.d.). ResearchGate. [Link]

  • Schistosomicidal Evaluation of Synthesized Bromo and Nitro Chalcone Derivatives. (2022). MDPI. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

  • Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024). Koya University Eprints. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH. [Link]

  • Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019). MDPI. [Link]

  • Biological Effects and Mechanisms of Dietary Chalcones: Latest Research Progress, Future Research Strategies, and Challenges. (n.d.). ResearchGate. [Link]

  • Scheme-1 Synthesis of 2'-hydroxy chalcone in the absence of metal ion... (n.d.). ResearchGate. [Link]

  • Solvent-Free Synthesis of Chalcones. (2023). Green Chemistry Teaching and Learning Community (GCTLC). [Link]

  • Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. (n.d.). MDPI. [Link]

  • SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. (n.d.). SciRP.org. [Link]

  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). PMC - NIH. [Link]

  • Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds. (n.d.). PMC - NIH. [Link]

  • (PDF) 2'-Hydroxychalcone Analogues: Synthesis and Structure-PGE2 Inhibitory Activity Relationship. (n.d.). ResearchGate. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). NIH. [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). ijarsct. [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone. As a brominated organic compound, this substance requires specific handling and disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering clarity and expert guidance that extends beyond standard product information.

Foundational Principles of Disposal: Understanding the "Why"

The molecular structure of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, which includes a bromine atom, classifies it as a halogenated organic compound . This classification is critical because halogenated wastes are managed under stringent environmental regulations due to their potential for persistence and toxicity. Improper disposal, such as drain disposal or evaporation, is strictly prohibited and can lead to environmental contamination and significant legal and financial repercussions.[1][2] The "cradle-to-grave" principle, established by the Resource Conservation and Recovery Act (RCRA), holds the generator of the waste responsible for its safe management from generation to final disposal.[3][4]

The primary reason for segregating halogenated from non-halogenated waste is twofold:

  • Safety and Compatibility: Halogenated compounds can degrade to form acidic byproducts, which can react violently with other chemicals or corrode storage containers if mixed improperly.[1]

  • Disposal Methodology and Cost: Halogenated wastes typically require high-temperature incineration for complete destruction. This is a more specialized and costly process than disposal methods for non-halogenated solvents.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical family suggests potential hazards including skin and eye irritation, and possible toxicity. Therefore, a cautious and proactive approach to safety is paramount.

Table 1: Essential Safety and Personal Protective Equipment

AspectRequirementRationale
Eye Protection ANSI-approved chemical splash goggles.Protects against splashes and aerosols.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact. Double-gloving offers enhanced protection as some halogenated solvents can permeate single gloves.[1][5][6]
Body Protection Fully buttoned laboratory coat.Prevents contamination of personal clothing.
Additional PPE Face shield and chemical-resistant apron.Recommended when handling larger volumes (>500 mL) or when there is a significant splash risk.[1][7]
Work Area Certified laboratory chemical fume hood.Minimizes inhalation exposure to vapors.[1][2][5]
Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the proper segregation, containerization, and disposal of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone waste.

Step 1: Waste Segregation

  • Action: Designate a specific waste stream for "Halogenated Organic Waste."

  • Causality: Never mix this compound with non-halogenated organic solvents, aqueous waste, strong acids, bases, or oxidizers.[1][2] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step 2: Select the Appropriate Waste Container

  • Action: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. These are typically high-density polyethylene (HDPE) carboys.[1][8]

  • Causality: Do not use metal containers, as halogenated compounds can degrade and form hydrobromic acid, which will corrode the metal.[1] Ensure the container has a secure, vapor-tight screw cap.

Step 3: Proper Labeling

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[2][9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone."

    • A clear indication that it is a "Halogenated Organic Compound."

    • An estimated percentage of the active compound and any solvents used.

    • The name of the principal investigator and the laboratory location.

  • Causality: Accurate and complete labeling is a legal requirement and is crucial for the safety of waste handlers and for proper final disposal.

Step 4: Accumulation of Waste

  • Action: Keep the waste container securely capped at all times, except when actively adding waste.[2][7] Do not fill the container beyond 90% of its capacity.[8][10]

  • Causality: A closed container prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere. Leaving headspace allows for vapor expansion, preventing pressure buildup.

Step 5: Storage of the Waste Container

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from ignition sources, and within secondary containment (such as a spill tray).[2][5]

  • Causality: Secondary containment will capture any potential leaks, preventing a wider chemical spill. Proper storage location minimizes risks of fire or accidental breakage.

Step 6: Arranging for Final Disposal

  • Action: Once the waste container is full (or after a maximum of three months, depending on institutional policy), contact your EHS department to arrange for a waste pickup.[8]

  • Causality: Do not attempt to dispose of the chemical waste yourself. Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF), in accordance with EPA and local regulations.[11][12]

Emergency Procedures for Spills

In the event of a small spill contained within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent material (e.g., vermiculite or sand).

  • Collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealed plastic bag.

  • Label the bag as "Debris contaminated with 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone" and dispose of it as halogenated solid waste.

  • For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.

DisposalWorkflow Disposal Workflow for 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated segregate Segregate as 'Halogenated Organic Waste' is_halogenated->segregate Yes container Use designated, compatible (non-metal) container segregate->container label_waste Label container with: 'Hazardous Waste' Full Chemical Name 'Halogenated' indication container->label_waste store Store in designated Satellite Accumulation Area with secondary containment label_waste->store contact_ehs Contact EHS for pickup and final disposal store->contact_ehs

Caption: Decision workflow for proper disposal.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU Environmental Health & Safety website.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
  • Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved from Vanderbilt University Environmental Health and Safety website.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Darnell, A. J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Kemicentrum. (2025). 8.1 Organic solvent waste.
  • ERC. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Ohio Environmental Protection Agency. (2021). Hazardous Waste.
  • Regulations.gov. (n.d.). EPA-Approved New York Hazardous Waste Regulatory Requirements.
  • U.S. Hazmat Storage. (2024). OSHA Requirements for Hazardous Chemical Storage.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison BME Shared Labs website.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University Engineering website.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.

Sources

Navigating the Safe Handling of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Deconstructing the Molecule

A thorough understanding of the potential hazards associated with 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone is the foundation of safe handling. The molecule's reactivity and toxicity can be inferred from its constituent functional groups:

  • α-Bromoketone: This is the primary moiety of concern. α-Bromoketones are known to be reactive alkylating agents. They can react with biological nucleophiles, such as amino acids in proteins and nucleic acids, which can lead to skin, eye, and respiratory tract irritation, and potential sensitization.[1][2][3] Their reactivity also makes them lachrymatory (tear-inducing).

  • Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic. These compounds can be toxic and may pose environmental hazards if not disposed of correctly.[4][5]

  • Aromatic Rings: The phenyl groups may contribute to the overall toxicity of the compound.

  • Hydroxyl Group: The secondary alcohol functionality may be involved in specific metabolic pathways and could contribute to the compound's overall biological activity and toxicological profile.

Given these features, it is prudent to treat 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone as a hazardous substance, assuming it to be an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection from splashes and potential vapors. Standard safety glasses are insufficient.[6][7]
Hands Nitrile or neoprene gloves (double-gloving recommended)Offers good resistance to a range of organic compounds. Latex gloves are not recommended due to poor chemical resistance.[6] Regularly inspect gloves for any signs of degradation or puncture.
Body A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoesProtects skin from accidental spills. The lab coat should be buttoned completely.
Respiratory A properly fitted NIOSH-approved respirator with an organic vapor cartridgeRecommended when handling the solid material outside of a certified chemical fume hood or when there is a potential for aerosol generation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation:

    • Before starting, ensure that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • If handling a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Use a spatula for transfers.

    • If transferring a solution, use a calibrated pipette or syringe.

  • Reaction Setup:

    • Set up the reaction apparatus securely within the fume hood.

    • Add reagents slowly and in a controlled manner.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform extractions and other work-up procedures within the fume hood.

  • Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent (e.g., acetone, followed by water) to remove any residual contamination.[8][9]

    • Properly decontaminate all glassware before removing it from the fume hood.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Small Spill (in fume hood) Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.
Large Spill Evacuate the immediate area. Alert laboratory personnel and the designated safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including unused material, reaction residues, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, labeled, and sealed container for halogenated organic waste .[4][5]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal Procedure: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Safety Workflow Diagram

The following diagram illustrates the key decision points and actions for the safe handling of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Emergency start Start: Handling Required assess_hazards Assess Hazards (α-Bromoketone, Halogenated) start->assess_hazards ppe Don Appropriate PPE (Goggles, Face Shield, Nitrile Gloves, Lab Coat) assess_hazards->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood weigh_transfer Weighing & Transfer fume_hood->weigh_transfer reaction Reaction Setup & Monitoring weigh_transfer->reaction spill Spill Occurs weigh_transfer->spill exposure Exposure Occurs weigh_transfer->exposure workup Post-Reaction Work-up reaction->workup reaction->spill reaction->exposure waste_collection Collect Halogenated Organic Waste workup->waste_collection workup->spill workup->exposure label_container Label Waste Container waste_collection->label_container dispose Follow Institutional Disposal Protocol label_container->dispose spill_response Spill Response Protocol spill->spill_response exposure_response First Aid & Medical Attention exposure->exposure_response

Caption: A workflow diagram for the safe handling of 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone.

By adhering to these guidelines, researchers can confidently and safely work with 1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone, fostering a culture of safety and scientific excellence within the laboratory.

References

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]

  • Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone : r/Chempros. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 2,3-dibromo-1,3-diphenyl-. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Regiospecific Synthesis of Unsymmetrical α-Bromoketones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure - Bromine. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure - Bromine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • CLEAPSS Science. (2022). Student safety sheets 61 Propanone. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Bromo-1-(2-chloro-3-(fluoromethoxy)phenyl)propan-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.